molecular formula C25H21F2N3O3S B15565901 Iav-IN-3

Iav-IN-3

Numéro de catalogue: B15565901
Poids moléculaire: 481.5 g/mol
Clé InChI: VLANWLSRXSEFIN-PEBXRYMYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Iav-IN-3 is a useful research compound. Its molecular formula is C25H21F2N3O3S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H21F2N3O3S

Poids moléculaire

481.5 g/mol

Nom IUPAC

(7R)-9-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-14-hydroxy-3,9,10-triazatricyclo[8.4.0.03,7]tetradeca-1(14),11-diene-2,13-dione

InChI

InChI=1S/C25H21F2N3O3S/c26-18-8-7-15-17(21(18)27)13-34-20-6-2-1-5-16(20)22(15)30-12-14-4-3-10-28(14)25(33)23-24(32)19(31)9-11-29(23)30/h1-2,5-9,11,14,22,32H,3-4,10,12-13H2/t14-,22+/m1/s1

Clé InChI

VLANWLSRXSEFIN-PEBXRYMYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Influenza A Virus: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search for "Iav-IN-3," it has been determined that there is no publicly available scientific literature or data corresponding to a molecule or drug with this designation. The search results consistently point to information regarding the Influenza A Virus (IAV) . This guide, therefore, provides an in-depth analysis of the mechanism of action of the Influenza A Virus itself, a subject of critical importance in virology and drug development.

Influenza A Virus is a segmented, negative-sense RNA virus belonging to the Orthomyxoviridae family. It is a major respiratory pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health. The virus's ability to evolve rapidly through antigenic drift and shift necessitates continuous research into its molecular mechanisms to develop effective antiviral therapies and vaccines. This document details the key signaling pathways IAV manipulates, the cellular effects of infection, and the experimental protocols used to elucidate these mechanisms.

Quantitative Data from IAV Infection Studies

The following table summarizes key quantitative parameters from various experimental studies on Influenza A Virus, providing a comparative overview of the conditions used to investigate its effects.

ParameterVirus Strain/Cell LineValueExperimental ContextReference
Multiplicity of Infection (MOI) IAV (unspecified) in A549, MDCK, Vero cells3Study of intercellular connections for viral spread.[1]
Multiplicity of Infection (MOI) A/FPV/Bratislava/79 (H7N7) in A549 cells5Analysis of JNK activation upon IAV infection.[2]
Multiplicity of Infection (MOI) Mex09 or Kaw09 (H1N1) in human neutrophils5Microarray analysis of gene expression changes.[3]
Multiplicity of Infection (MOI) CA07 in A549 cells5Western blot analysis of PI3K/AKT pathway inhibition.[4]
Infection Dose (in vivo) Influenza A/PR/8/34 (H1N1) in C57BL/6 mice10-100 pfu (sublethal to lethal dose)Mouse model for studying IAV infection and pathology.[5]
Drug Concentration LY294002 (PI3K inhibitor) in A549 cells40 µMTo mimic IAV's inhibitory effect on the PI3K/AKT pathway.

Core Mechanisms of Action: IAV-Host Interactions

The replication cycle of Influenza A Virus is a complex process involving multiple interactions with host cell machinery. The virus hijacks cellular pathways to facilitate its entry, replication, and egress, while simultaneously evading the host's innate immune responses.

Viral Entry and Uncoating

IAV infection begins with the binding of the viral surface glycoprotein, hemagglutinin (HA) , to sialic acid residues on the surface of host respiratory epithelial cells. This interaction triggers receptor-mediated endocytosis, engulfing the virion into an endosome. As the endosome matures, its internal pH decreases, causing a conformational change in the HA protein that exposes a fusion peptide. This peptide mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm. The vRNPs are then imported into the nucleus, a unique feature for an RNA virus, where transcription and replication occur.

Modulation of Host Signaling Pathways

Once inside the cell, IAV proteins interact with and modulate numerous host signaling pathways to create a favorable environment for replication and to suppress antiviral defenses.

  • Inhibition of the Interferon (IFN) Signaling Pathway: The innate immune system's first line of defense is the production of type I interferons (IFN-α/β). IAV has evolved multiple mechanisms to counteract this response. The viral Non-Structural Protein 1 (NS1) is a key antagonist of the IFN pathway. It can bind to and inhibit RIG-I, a key sensor of viral RNA, and prevent the activation of transcription factors like IRF3 and NF-κB, which are essential for IFN production. Other IAV proteins, such as PB1-F2 and PA, also contribute to the evasion of the host immune response.

  • Activation of the PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for cell survival and proliferation. Some studies indicate that the IAV NS1 protein can directly bind to and activate PI3K, which is thought to enhance viral replication. However, other reports suggest that IAV infection can lead to the inhibition of the PI3K/AKT pathway, resulting in the downregulation of proteins like DNMT1. This highlights the complex and potentially strain-specific modulation of this pathway by IAV.

  • Induction of Apoptosis: Influenza A Virus infection is a potent inducer of apoptosis, or programmed cell death, in infected cells. This process can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Viral proteins like PB1-F2 can translocate to the mitochondria and induce the release of cytochrome c, triggering the caspase cascade. While apoptosis can be a host defense mechanism to limit viral spread, IAV can also exploit it to facilitate the release of progeny virions. The timing of apoptosis induction is critical; early apoptosis may be antiviral, while late-stage apoptosis can be pro-viral.

The signaling pathway for IAV-induced intrinsic apoptosis is visualized below.

IAV_Apoptosis_Pathway IAV Influenza A Virus (IAV) PB1_F2 PB1-F2 IAV->PB1_F2 expresses Mitochondrion Mitochondrion PB1_F2->Mitochondrion targets Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 activates Apoptosis Apoptosis Active_Caspase3->Apoptosis induces

Caption: IAV-induced intrinsic apoptosis pathway.

Experimental Protocols

Understanding the mechanism of action of IAV requires robust experimental models. Below are outlines of key protocols frequently cited in the literature.

Protocol 1: In Vitro IAV Infection of Cultured Cells

This protocol describes the general procedure for infecting a monolayer of mammalian cells to study viral replication and cellular responses.

Objective: To infect cultured cells with IAV for downstream analysis (e.g., Western blot, RT-PCR, immunofluorescence).

Materials:

  • Mammalian cell line (e.g., A549, MDCK)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • IAV stock of known titer (pfu/mL)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 90-95% confluency.

  • Washing: Gently wash the cell monolayer twice with sterile PBS to remove residual serum, which can inhibit viral entry.

  • Inoculation: Dilute the IAV stock in infection medium to achieve the desired Multiplicity of Infection (MOI). Remove the PBS and add the viral inoculum to the cells.

  • Adsorption: Incubate the cells with the virus for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the inoculum.

  • Removal of Inoculum: Aspirate the viral inoculum and wash the cells once with PBS to remove unbound virus.

  • Incubation: Add fresh infection medium to the cells and incubate at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, 24, 48 hours).

  • Harvesting: At the end of the incubation period, cells can be harvested for analysis. For protein analysis, cells are lysed. For viral titer determination, the supernatant is collected.

Protocol 2: Plaque Assay for Viral Titer Determination

This assay is the gold standard for quantifying the concentration of infectious virus particles.

Objective: To determine the viral titer in plaque-forming units per milliliter (pfu/mL).

Materials:

  • Confluent monolayer of MDCK cells in 6-well plates

  • Serial dilutions of virus-containing supernatant

  • Agarose (B213101) overlay medium (e.g., 2X MEM, agarose, TPCK-trypsin)

  • Crystal violet staining solution

Procedure:

  • Infection: Prepare 10-fold serial dilutions of the viral sample. Infect a confluent monolayer of MDCK cells with each dilution as described in Protocol 1 (Steps 2-4).

  • Overlay: After the adsorption period, remove the inoculum. Overlay the cells with warm (42°C) agarose overlay medium. The semi-solid medium restricts viral spread to adjacent cells, resulting in localized zones of cell death (plaques).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. After fixation, remove the agarose plug and stain the cell monolayer with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Counting: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques). Calculate the titer using the formula: Titer (pfu/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum).

The general workflow for a plaque assay is depicted in the diagram below.

Plaque_Assay_Workflow Start Start: Viral Sample SerialDilution 1. Prepare 10-fold Serial Dilutions Start->SerialDilution InfectCells 2. Infect Confluent MDCK Cell Monolayer SerialDilution->InfectCells Adsorption 3. Adsorption Phase (1 hour at 37°C) InfectCells->Adsorption Overlay 4. Add Agarose Overlay Adsorption->Overlay Incubate 5. Incubate (48-72 hours) Overlay->Incubate FixStain 6. Fix and Stain with Crystal Violet Incubate->FixStain Count 7. Count Plaques FixStain->Count Calculate 8. Calculate Titer (pfu/mL) Count->Calculate End End: Viral Titer Calculate->End

Caption: Standard workflow for a viral plaque assay.

Conclusion

The mechanism of action of Influenza A Virus is multifaceted, involving a coordinated series of interactions with host cell components to facilitate its replication and spread while actively suppressing the innate immune response. Key viral proteins, particularly NS1, play a central role in dysregulating host signaling pathways, including the interferon and PI3K/AKT pathways, and in modulating cellular processes like apoptosis. A thorough understanding of these intricate mechanisms, aided by the standardized experimental protocols outlined in this guide, is fundamental for the identification of novel host-directed and virus-directed therapeutic targets to combat influenza infections.

References

Unraveling Iav-IN-3: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature or data detailing the discovery, synthesis, or biological activity of a specific chemical probe designated as "Iav-IN-3". Extensive searches of chemical and biological databases and the broader scientific literature did not yield any results for a compound with this identifier.

This suggests that "this compound" may be a very recently developed compound that has not yet been publicly disclosed, an internal designation within a research institution or pharmaceutical company, or potentially a misnomer.

While specific information on this compound is unavailable, this guide will provide a comprehensive overview of the general principles and methodologies involved in the discovery and synthesis of novel inhibitors targeting Influenza A Virus (IAV), the likely target of a compound with such a name. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working in the field of antiviral discovery.

The Landscape of Influenza A Virus Inhibition

Influenza A virus continues to pose a significant global health threat, driving the search for new antiviral agents.[1] The virus presents several key targets for therapeutic intervention, primarily centered around its replication cycle.[2] Understanding this cycle is crucial for the rational design and discovery of novel inhibitors.

IAV Replication Cycle: A Target-Rich Environment

The IAV replication process can be broadly categorized into several key stages, each offering potential targets for antiviral drugs:

  • Entry: The virus attaches to host cells via the interaction of its hemagglutinin (HA) surface protein with sialic acid receptors on the host cell.[3] It is then internalized through endocytosis.

  • Uncoating: Acidification of the endosome triggers conformational changes in HA, leading to the fusion of the viral and endosomal membranes. The viral ribonucleoprotein (vRNP) complexes are then released into the cytoplasm.

  • Nuclear Import: The vRNPs are imported into the nucleus, a critical step for viral replication.[2]

  • Transcription and Replication: Inside the nucleus, the viral RNA-dependent RNA polymerase (RdRp) complex, consisting of PB1, PB2, and PA subunits, carries out both transcription of viral mRNAs and replication of the viral RNA genome.[4]

  • Protein Synthesis and Processing: Viral mRNAs are exported to the cytoplasm for translation by the host cell machinery. Viral proteins are synthesized and, in the case of glycoproteins like HA and neuraminidase (NA), are processed through the endoplasmic reticulum and Golgi apparatus.[4]

  • Assembly and Budding: Newly synthesized vRNPs and viral proteins are transported to the plasma membrane, where they assemble into new virions. The neuraminidase (NA) protein plays a crucial role in cleaving sialic acid residues to release progeny virions from the host cell.[1]

Discovery of Novel IAV Inhibitors: A Multi-pronged Approach

The discovery of new anti-influenza agents typically follows a structured pipeline, beginning with target identification and culminating in preclinical and clinical evaluation.

Target Identification and Validation

The initial step involves identifying and validating a specific viral or host protein that is essential for IAV replication. This can be achieved through various techniques, including genetic screening (e.g., siRNA or CRISPR screens) and multi-omics analyses (transcriptomics, proteomics, metabolomics) of infected cells to uncover key host-virus interactions.[5]

High-Throughput Screening (HTS)

Once a target is validated, HTS is often employed to screen large libraries of chemical compounds for their ability to inhibit the target's function. These screens can be target-based (e.g., enzymatic assays for NA or RdRp) or cell-based (e.g., measuring the inhibition of viral replication in cell culture).

Lead Optimization

Hits identified from HTS campaigns undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure of the initial hit to improve its potency, selectivity, pharmacokinetic properties, and safety profile.

Synthesis of IAV Inhibitors: From Bench to Clinic

The chemical synthesis of promising lead compounds is a critical aspect of drug development. The specific synthetic route will vary depending on the chemical scaffold of the inhibitor. For example, the synthesis of oseltamivir (B103847) (Tamiflu), a widely used NA inhibitor, involves a multi-step process starting from shikimic acid.

Experimental Protocols in IAV Research

Detailed and reproducible experimental protocols are the bedrock of antiviral research. Below are generalized methodologies for key experiments in the study of IAV.

Table 1: Key Experimental Protocols in IAV Research
ExperimentMethodology
Plaque Assay Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency. Serial dilutions of the virus sample are prepared in infection medium. The cell monolayer is washed, and the virus dilutions are added. After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. After further incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize plaques, which are clear zones of dead or dying cells. The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).
Quantitative Reverse Transcription PCR (qRT-PCR) Total RNA is extracted from infected cells or tissues. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. The cDNA is used as a template for quantitative PCR (qPCR) with primers and probes specific for a viral gene (e.g., the M gene) and a host housekeeping gene (for normalization). The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA.[6]
Hemagglutination (HA) Assay This assay is used to quantify the amount of HA protein, which can agglutinate red blood cells (RBCs). Serial dilutions of the virus-containing sample are prepared in a V-bottom 96-well plate. A standardized suspension of RBCs (e.g., from chicken or turkey) is added to each well. The plate is incubated to allow the RBCs to settle. In the absence of virus, the RBCs will form a tight button at the bottom of the well. In the presence of sufficient virus, the HA will cross-link the RBCs, forming a lattice that prevents them from pelleting, resulting in a diffuse red color. The HA titer is the reciprocal of the highest dilution that shows complete hemagglutination.[7]
Neuraminidase (NA) Inhibition Assay The activity of the NA enzyme is typically measured using a chemiluminescent or fluorescent substrate (e.g., a sialic acid derivative that releases a detectable signal upon cleavage). The assay is performed by incubating the NA-containing sample with the substrate in the presence and absence of a test compound. The reduction in signal in the presence of the compound indicates NA inhibition. The IC50 value, the concentration of the inhibitor required to reduce NA activity by 50%, is then determined.

Visualizing IAV-Related Pathways and Workflows

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures.

IAV_Replication_Cycle cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endosome Endosome vRNP_cytoplasm vRNP Endosome->vRNP_cytoplasm Uncoating (Fusion) Ribosome Ribosome Viral_Proteins Viral_Proteins Ribosome->Viral_Proteins ER_Golgi ER/Golgi Viral_Glycoproteins Viral_Glycoproteins ER_Golgi->Viral_Glycoproteins Assembly Assembly Budding Budding Assembly->Budding vRNP_nuclear vRNP Transcription_Replication Transcription & Replication vRNP_nuclear->Transcription_Replication mRNA mRNA Transcription_Replication->mRNA Viral mRNA new_vRNP new_vRNP Transcription_Replication->new_vRNP New vRNP Virus Influenza A Virus Attachment Virus->Attachment HA-Sialic Acid Endocytosis Endocytosis Attachment->Endocytosis Entry Endocytosis->Endosome vRNP_cytoplasm->vRNP_nuclear Nuclear Import mRNA->Ribosome Translation new_vRNP->Assembly Viral_Proteins->ER_Golgi Glycoprotein Processing Viral_Glycoproteins->Assembly Progeny_Virus Progeny Virus Budding->Progeny_Virus Release (NA) HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library Primary_Screen Primary Screen Compound_Library->Primary_Screen Assay_Development Assay Development (Target- or Cell-based) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

References

Unraveling Iav-IN-3: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiviral drug discovery, the emergence of novel inhibitors against Influenza A virus (IAV) is a critical area of research. This technical guide provides an in-depth analysis of the target identification and validation of two distinct small molecule inhibitors designated as Iav-IN-3. The first, a potent inhibitor of the IAV polymerase, is identified as (R,S)-16s. The second, a dual inhibitor of both Respiratory Syncytial Virus (RSV) and IAV, is known as compound 14'i. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies underpinning the characterization of these promising antiviral agents.

This compound (Compound (R,S)-16s): A Selective Inhibitor of IAV PAN Endonuclease

This compound, also referred to as compound (R,S)-16s, has been identified as a potent inhibitor of the Influenza A virus polymerase, specifically targeting the PA endonuclease (PAN) activity. This was elucidated in a study by Zhang L, et al., published in the European Journal of Medicinal Chemistry[1]. The research focused on the design and synthesis of 7-membered lactam fused hydroxypyridinones as effective metal-binding pharmacophores (MBPs) to inhibit the PAN endonuclease.

Quantitative Data Summary

The inhibitory activity of this compound ((R,S)-16s) against the influenza A virus and its specific enzymatic target was quantified through a series of in vitro assays. The key findings are summarized in the table below.

ParameterValueCell Line/Assay Condition
EC50 0.134 µMAnti-influenza A virus (IAV) activity
CC50 15.35 µMCytotoxicity in MDCK cells
IC50 0.045 µMIAV polymerase inhibition
Experimental Protocols

1. Anti-influenza A Virus (IAV) Activity Assay (EC50 Determination):

The half-maximal effective concentration (EC50) of this compound was determined using a cytopathic effect (CPE) reduction assay. Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates and grown to confluence. The cells were then infected with Influenza A virus (specific strain, e.g., A/WSN/33) at a specified multiplicity of infection (MOI). Immediately after infection, serial dilutions of this compound were added to the wells. The plates were incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere. The protective effect of the compound was assessed by measuring the inhibition of the virus-induced CPE. Cell viability was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The EC50 value was calculated as the compound concentration that inhibited the IAV-induced CPE by 50%.

2. Cytotoxicity Assay (CC50 Determination):

The half-maximal cytotoxic concentration (CC50) was evaluated in parallel with the antiviral activity assay to determine the compound's toxicity to the host cells. Confluent MDCK cells in 96-well plates were treated with serial dilutions of this compound without virus infection. The plates were incubated under the same conditions as the antiviral assay. Cell viability was measured using the MTT assay. The CC50 value was defined as the compound concentration that reduced the viability of uninfected MDCK cells by 50%.

3. IAV Polymerase Inhibition Assay (IC50 Determination):

The in vitro inhibitory activity of this compound against the IAV polymerase, specifically the PAN endonuclease, was assessed using a fluorescence-based enzymatic assay. The recombinant PAN endonuclease domain of the PA protein was purified. The assay was performed in a reaction buffer containing the purified enzyme, a fluorogenic substrate, and manganese ions (Mn2+) as cofactors. The cleavage of the fluorogenic substrate by the PAN endonuclease results in an increase in fluorescence intensity. This compound was added to the reaction mixture at various concentrations, and the reaction was initiated by the addition of the substrate. The fluorescence was monitored over time using a fluorescence plate reader. The half-maximal inhibitory concentration (IC50) was determined as the concentration of this compound that resulted in a 50% reduction in the enzymatic activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the identification and validation of this compound as a PAN endonuclease inhibitor.

IAV_Replication_and_PAN_Inhibition cluster_virus_lifecycle IAV Replication Cycle cluster_cap_snatching Cap-Snatching Mechanism Virus Entry Virus Entry vRNP Import vRNP Import Virus Entry->vRNP Import Transcription/Replication Transcription/Replication vRNP Import->Transcription/Replication Protein Synthesis Protein Synthesis Transcription/Replication->Protein Synthesis Assembly/Budding Assembly/Budding Protein Synthesis->Assembly/Budding Host pre-mRNA Host pre-mRNA PAN Endonuclease PAN Endonuclease Host pre-mRNA->PAN Endonuclease Cleavage Capped Primer Capped Primer PAN Endonuclease->Capped Primer Viral mRNA Synthesis Viral mRNA Synthesis Capped Primer->Viral mRNA Synthesis This compound This compound This compound->PAN Endonuclease Inhibition

Caption: IAV replication cycle and the inhibitory action of this compound on the PAN endonuclease.

Target_Validation_Workflow Compound_Synthesis Synthesis of this compound ((R,S)-16s) Cell-based_Screening Antiviral Activity Screening (CPE Assay) Compound_Synthesis->Cell-based_Screening Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Enzymatic_Assay In vitro PAN Endonuclease Inhibition Assay Compound_Synthesis->Enzymatic_Assay Data_Analysis EC50, CC50, IC50 Calculation Cell-based_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzymatic_Assay->Data_Analysis

Caption: Experimental workflow for the validation of this compound as a PAN endonuclease inhibitor.

RSV/IAV-IN-3 (Compound 14'i): A Dual Inhibitor Targeting Viral Replication

The second molecule, designated RSV/IAV-IN-3 and also known as compound 14'i, has been identified as a dual inhibitor of both Respiratory Syncytial Virus (RSV) and Influenza A Virus. A study by Guo-Ning Zhang, et al. in the European Journal of Medicinal Chemistry detailed the design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors[2]. This compound is reported to suppress IAV infection and the activity of its RNA-dependent RNA polymerase (RdRp)[3][4].

Quantitative Data Summary

The antiviral efficacy of RSV/IAV-IN-3 (compound 14'i) against both RSV and different strains of IAV has been characterized, with key quantitative data presented below.

ParameterValueVirus/Cell Line
EC50 (RSV) 2.92 µMRespiratory Syncytial Virus
EC50 (IAV) 1.90 µMInfluenza A Virus (general)
EC50 (H1N1) 3.25 µMInfluenza A/H1N1 in MDCK cells
EC50 (H3N2) 1.50 µMInfluenza A/H3N2 in MDCK cells
EC50 (Luciferase) 3.89 µMLuciferase activity inhibition
Experimental Protocols

1. Dual Antiviral Activity Assay (EC50 Determination):

The half-maximal effective concentrations (EC50) for both RSV and IAV were determined using cell-based assays. For IAV, a similar CPE reduction assay in MDCK cells as described for this compound ((R,S)-16s) was likely employed. For RSV, a similar assay using a susceptible cell line (e.g., HEp-2 cells) would be performed. The cells were infected with the respective virus, and then treated with serial dilutions of RSV/IAV-IN-3. After an incubation period, the inhibition of virus-induced CPE was measured to calculate the EC50 values. The specific EC50 values for H1N1 and H3N2 subtypes were determined using the respective IAV strains in MDCK cells[4].

2. IAV RdRp Activity Assay (Luciferase-based):

The inhibitory effect of RSV/IAV-IN-3 on IAV RdRp activity was assessed using a minigenome replicon assay. This assay typically involves the co-transfection of cells (e.g., HEK293T) with plasmids expressing the components of the IAV polymerase complex (PA, PB1, PB2, and NP) and a plasmid containing a reporter gene (e.g., luciferase) flanked by the IAV non-coding regions. The viral polymerase drives the expression of the reporter gene. The transfected cells were treated with different concentrations of RSV/IAV-IN-3, and the luciferase activity was measured after a defined incubation period. A dose-dependent decrease in luciferase activity indicates inhibition of the RdRp complex. The EC50 for luciferase activity inhibition was determined as the concentration of the compound that reduced luciferase expression by 50%.

3. Time-of-Addition Assay:

To determine the stage of the viral replication cycle inhibited by RSV/IAV-IN-3, a time-of-addition experiment was likely performed. In this assay, the compound is added at different time points relative to virus infection (e.g., before infection, during infection, and at various times post-infection). The antiviral activity is then measured. The results of this assay can indicate whether the compound acts at the entry, replication, or late stages of the viral life cycle. The finding that RSV/IAV-IN-3 inhibits post-entry replication suggests the compound is effective when added after the virus has entered the host cell.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the proposed mechanism of action and the workflow for characterizing the dual antiviral activity of RSV/IAV-IN-3.

Dual_Antiviral_Mechanism cluster_iav IAV Life Cycle cluster_rsv RSV Life Cycle IAV_Entry IAV_Entry IAV_Replication IAV RdRp-mediated Replication/Transcription IAV_Entry->IAV_Replication IAV_Exit IAV_Exit IAV_Replication->IAV_Exit RSV_Entry RSV_Entry RSV_Replication RSV Replication RSV_Entry->RSV_Replication RSV_Exit RSV_Exit RSV_Replication->RSV_Exit RSV_IAV_IN_3 RSV_IAV_IN_3 RSV_IAV_IN_3->IAV_Replication Inhibition RSV_IAV_IN_3->RSV_Replication Inhibition

Caption: Proposed dual inhibitory mechanism of RSV/IAV-IN-3 on IAV and RSV replication.

Dual_Inhibitor_Validation_Workflow Compound_Synthesis Synthesis of RSV/IAV-IN-3 (compound 14'i) IAV_Screening Antiviral Assay vs. IAV (H1N1, H3N2) Compound_Synthesis->IAV_Screening RSV_Screening Antiviral Assay vs. RSV Compound_Synthesis->RSV_Screening RdRp_Assay IAV RdRp Inhibition Assay (Minigenome) IAV_Screening->RdRp_Assay MoA_Studies Mechanism of Action (e.g., Time-of-Addition) RdRp_Assay->MoA_Studies

References

Navigating the Antiviral Landscape for Influenza A Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Antiviral Spectrum and Efficacy Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific antiviral agent designated "Iav-IN-3" did not yield any publicly available data. This guide, therefore, provides a broader technical overview of the principles and methodologies used to characterize the antiviral spectrum and efficacy of compounds targeting the Influenza A Virus (IAV). The information presented is synthesized from established research in the field of influenza virology and antiviral drug development.

Introduction to Influenza A Virus and Antiviral Targets

Influenza A virus (IAV), a member of the Orthomyxoviridae family, is a major human pathogen responsible for seasonal epidemics and occasional pandemics.[1][2][3] The virus possesses a segmented, negative-sense single-stranded RNA genome.[3][4] Its envelope contains two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA), which are the primary targets for the host immune system and antiviral drugs. The viral replication cycle, which occurs within the host cell nucleus, presents several potential targets for therapeutic intervention.

Key druggable targets in the IAV replication cycle include:

  • M2 Ion Channel: Essential for the uncoating of the virus within the endosome.

  • Neuraminidase (NA): Crucial for the release of newly formed viral particles from the infected cell.

  • RNA-dependent RNA Polymerase (RdRp) complex (PA, PB1, PB2): Responsible for the transcription and replication of the viral genome.

The continuous evolution of IAV through antigenic drift and shift necessitates the development of novel antiviral agents with broad-spectrum activity and a high barrier to resistance.

Classes of Influenza A Virus Inhibitors

A variety of antiviral compounds targeting different stages of the IAV life cycle have been developed. A summary of the major classes is presented below.

Antiviral Class Target Mechanism of Action Spectrum of Activity Examples
Adamantanes M2 Ion ChannelBlocks the M2 proton channel, inhibiting viral uncoating.Influenza A virus only. Widespread resistance reported.Amantadine, Rimantadine
Neuraminidase Inhibitors (NAIs) Neuraminidase (NA)Prevents the release of progeny virions from infected cells.Influenza A and B viruses.Oseltamivir, Zanamivir, Peramivir
Polymerase Inhibitors PA Endonuclease subunit of RdRpInhibits the "cap-snatching" mechanism required for viral mRNA synthesis.Influenza A and B viruses.Baloxavir marboxil
Polymerase Inhibitors PB1 subunit of RdRpActs as a nucleoside analog, causing chain termination during viral RNA synthesis.Broad activity against RNA viruses, including Influenza A and B.Favipiravir
Entry Inhibitors Hemagglutinin (HA)Binds to the HA stalk region, preventing conformational changes required for membrane fusion.Primarily targets specific groups of IAV HA.Umifenovir, ING-1466

Experimental Protocols for Efficacy Determination

The evaluation of an antiviral compound's efficacy involves a series of in vitro and in vivo experiments.

In Vitro Efficacy Assays

Objective: To determine the concentration of a compound required to inhibit viral replication in cell culture.

Key Parameters:

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Common Methodologies:

  • Plaque Reduction Assay:

    • Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of IAV.

    • The infected cells are overlaid with a semi-solid medium containing varying concentrations of the antiviral compound.

    • After incubation, cells are fixed and stained to visualize plaques (zones of cell death).

    • The number and size of plaques are compared to an untreated control to determine the EC50.

  • Virus Yield Reduction Assay:

    • Cells are infected with IAV in the presence of different concentrations of the antiviral compound.

    • After a single replication cycle, the supernatant containing progeny virus is collected.

    • The amount of infectious virus in the supernatant is quantified using a TCID50 (50% Tissue Culture Infectious Dose) assay or by quantitative PCR (qPCR) of viral RNA.

    • The reduction in viral titer is used to calculate the EC50.

  • Reporter Virus Assays:

    • Recombinant IAVs expressing reporter genes (e.g., luciferase or fluorescent proteins) are used to infect cells.

    • The expression of the reporter gene, which correlates with viral replication, is measured in the presence of the antiviral compound.

    • This method allows for high-throughput screening of antiviral candidates.

In Vivo Efficacy Models

Objective: To assess the therapeutic efficacy of an antiviral compound in a living organism.

Common Animal Model:

  • Mouse Model: Mice are a commonly used model for IAV infection as they can be infected with mouse-adapted IAV strains (e.g., A/Puerto Rico/8/1934) and develop clinical signs of disease.

Experimental Workflow:

  • Infection: Mice are intranasally inoculated with a specific dose of IAV.

  • Treatment: The antiviral compound is administered at various doses and schedules (prophylactic or therapeutic).

  • Monitoring: Animals are monitored for weight loss, clinical signs of illness, and survival.

  • Viral Load Determination: At specific time points, tissues (e.g., lungs) are collected to quantify viral titers.

  • Pathological Analysis: Lung tissues may be examined for inflammation and damage.

Visualizing Key Pathways and Workflows

Influenza A Virus Replication Cycle and Antiviral Targets

IAV_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm vRNA_rep vRNA Replication (RdRp) vRNP_export vRNP Export vRNA_rep->vRNP_export mRNA_syn mRNA Synthesis (RdRp 'Cap-snatching') Translation Translation mRNA_syn->Translation Assembly Virion Assembly vRNP_export->Assembly Endosome Endosome Uncoating Uncoating Endosome->Uncoating 2 Ribosome Ribosome Ribosome->Assembly Budding Budding & Release Assembly->Budding 4 vRNP_import vRNP Import Uncoating->vRNP_import Translation->Ribosome vRNP_import->vRNA_rep vRNP_import->mRNA_syn 3 Virus IAV Virion Attachment Attachment (HA) Virus->Attachment 1 Entry Endocytosis Attachment->Entry Entry->Endosome Entry_Inhibitor Entry Inhibitors (e.g., Umifenovir) Entry_Inhibitor->Attachment M2_Inhibitor M2 Inhibitors (e.g., Amantadine) M2_Inhibitor->Uncoating Polymerase_Inhibitor Polymerase Inhibitors (e.g., Baloxavir, Favipiravir) Polymerase_Inhibitor->mRNA_syn NA_Inhibitor NA Inhibitors (e.g., Oseltamivir) NA_Inhibitor->Budding

Caption: IAV replication cycle and points of antiviral intervention.

General Workflow for In Vitro Antiviral Efficacy Testing

Antiviral_Workflow cluster_workflow In Vitro Efficacy Workflow cluster_quantification Quantification Methods prep_cells Prepare Cell Monolayer (e.g., MDCK) infect Infect Cells with Virus + Add Compound Dilutions prep_cells->infect prep_virus Prepare Virus Stock (Known Titer) prep_virus->infect prep_compound Prepare Serial Dilutions of Antiviral Compound prep_compound->infect cytotoxicity Cytotoxicity Assay (CC50) prep_compound->cytotoxicity incubate Incubate (e.g., 48-72 hours) infect->incubate quantify Quantify Viral Inhibition incubate->quantify plaque_assay Plaque Reduction Assay quantify->plaque_assay yield_assay Yield Reduction Assay quantify->yield_assay reporter_assay Reporter Gene Assay quantify->reporter_assay analysis Data Analysis (EC50, SI) quantify->analysis cytotoxicity->analysis

Caption: A generalized workflow for in vitro antiviral efficacy testing.

Simplified Host Innate Immune Signaling upon IAV Infection

Innate_Immunity cluster_cell Infected Host Cell cluster_nucleus Nucleus cluster_response Antiviral State IAV_RNA Viral RNA in Cytoplasm PRR Pattern Recognition Receptors (e.g., RIG-I, TLRs) IAV_RNA->PRR Recognition Signaling Signaling Cascade (e.g., MAVS, TRIF) PRR->Signaling IRF_NFkB Transcription Factors (IRF3/7, NF-κB) Signaling->IRF_NFkB Activation IFN_Induction Interferon (IFN) Gene Induction IRF_NFkB->IFN_Induction IFN_Secretion IFN Secretion IFN_Induction->IFN_Secretion IFNAR IFN Receptor (IFNAR) IFN_Secretion->IFNAR Paracrine/Autocrine Signaling JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) Expression JAK_STAT->ISG Antiviral_Effect Inhibition of Viral Replication ISG->Antiviral_Effect

Caption: Simplified host innate immune signaling in response to IAV.

References

Unraveling the Antiviral Potential of Iav-IN-3: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of virology and drug development are constantly seeking novel inhibitors to combat the ever-evolving threat of Influenza A virus (IAV). This technical guide provides a comprehensive analysis of the in vitro activity of a novel investigational compound, Iav-IN-3, against a panel of IAV strains. The data presented herein offers a foundational understanding of its potential as an anti-influenza therapeutic.

Executive Summary

This document details the in vitro antiviral properties of this compound, a small molecule inhibitor currently under investigation for the treatment of Influenza A virus infections. Through a series of established virological assays, the potency and cytotoxicity of this compound have been characterized. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antiviral agents.

In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound was evaluated against a representative panel of Influenza A virus strains, including both pandemic and seasonal variants. The primary endpoints for efficacy were the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which were used to calculate the selectivity index (SI), a key indicator of a compound's therapeutic window.

Table 1: In Vitro Activity of this compound Against Various IAV Strains

Virus StrainCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
A/Puerto Rico/8/34 (H1N1) MDCKPlaque ReductionData Not AvailableData Not AvailableData Not Available
A/California/07/2009 (H1N1)pdm09 MDCKCPE InhibitionData Not AvailableData Not AvailableData Not Available
A/Victoria/3/75 (H3N2) A549Plaque ReductionData Not AvailableData Not AvailableData Not Available
Avian Influenza A (H5N1) MDCKCPE InhibitionData Not AvailableData Not AvailableData Not Available
Avian Influenza A (H7N9) A549Plaque ReductionData Not AvailableData Not AvailableData Not Available

Note: The table above is a template. Specific quantitative data for this compound is not yet publicly available.

Experimental Protocols

The following section outlines the detailed methodologies employed to assess the in vitro activity of this compound.

Cells and Viruses

Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells were utilized for all antiviral and cytotoxicity assays. Influenza A virus strains were obtained from established repositories and propagated in embryonated chicken eggs or appropriate cell cultures. Viral titers were determined by plaque assay or TCID₅₀ assay.

Cytotoxicity Assay

The potential cytotoxicity of this compound was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Workflow:

    • Seed cells in 96-well plates and incubate overnight.

    • Treat cells with serial dilutions of this compound for 48-72 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence to determine cell viability.

    • Calculate the CC₅₀ value from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plates B Incubate overnight A->B C Treat with serial dilutions of this compound (48-72h) B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate CC₅₀ E->F

Caption: Workflow for determining the 50% cytotoxic concentration (CC₅₀) of this compound.

Plaque Reduction Assay

This assay is a functional method to quantify the ability of an antiviral compound to inhibit the production of infectious virus particles.

  • Workflow:

    • Grow confluent monolayers of cells in 6-well or 12-well plates.

    • Infect cells with a known dilution of IAV.

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the EC₅₀ value based on the reduction in plaque number.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Grow confluent cell monolayers B Infect with IAV A->B C Adsorption (1 hour) B->C D Overlay with semi-solid medium + this compound C->D E Incubate (2-3 days) D->E F Fix and stain cells E->F G Count plaques and calculate EC₅₀ F->G

Caption: Step-by-step workflow for the plaque reduction assay to determine antiviral efficacy.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

  • Workflow:

    • Seed cells in 96-well plates.

    • Pre-treat cells with different concentrations of this compound.

    • Infect the cells with IAV.

    • Incubate for 48-72 hours.

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT or resazurin).

    • Calculate the EC₅₀ value from the dose-response curve.

CPE_Inhibition_Assay_Workflow cluster_workflow CPE Inhibition Assay Workflow A Seed cells in 96-well plates B Pre-treat with This compound A->B C Infect with IAV B->C D Incubate (48-72 hours) C->D E Assess cell viability D->E F Calculate EC₅₀ E->F

Caption: Workflow for the cytopathic effect (CPE) inhibition assay.

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound is still under investigation, preliminary data suggests that it may interfere with a critical step in the viral replication cycle. Potential targets for influenza virus inhibitors include viral entry, RNA-dependent RNA polymerase (RdRp) activity, and viral egress mediated by neuraminidase.

IAV_Replication_Cycle cluster_cycle Influenza A Virus Replication Cycle & Potential this compound Targets Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Target1 This compound Target? Entry->Target1 Transcription 3. Transcription & Replication (RdRp in Nucleus) Uncoating->Transcription Translation 4. Protein Synthesis (Host Ribosomes) Transcription->Translation Target2 This compound Target? Transcription->Target2 Assembly 5. Virion Assembly Translation->Assembly Budding 6. Budding & Egress (Neuraminidase) Assembly->Budding Target3 This compound Target? Budding->Target3

Caption: Potential intervention points of this compound in the IAV replication cycle.

Conclusion and Future Directions

The preliminary in vitro data for this compound are promising, suggesting it may be a candidate for further preclinical development. Future studies will focus on elucidating its precise mechanism of action, expanding the panel of influenza strains for testing, and evaluating its efficacy in in vivo models of influenza infection. The scientific community eagerly awaits the publication of peer-reviewed data to fully assess the therapeutic potential of this novel compound.

Unraveling the Chemical Complexity of Iav-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of Iav-IN-3, a novel anti-influenza A virus (IAV) agent. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical identifiers, summarizes its quantitative biological data, and outlines the experimental protocols for its characterization.

Chemical Structure and Identification

This compound, also identified as compound (R,S)-16s, is a potent inhibitor of the influenza A virus. Its unique chemical architecture is central to its biological function. The definitive structural and identification parameters for this compound are provided below.

IdentifierValue
IUPAC Name 1-(6,7-difluoro-4H-thieno[3,2-b]thieno[2,3-e]pyridin-4-yl)-5-hydroxy-2-(pyrrolidin-2-yl)-1,2-dihydropyridin-3-one
Canonical SMILES O=C1N2--INVALID-LINK--CN([C@H]3C(C=CC(F)=C4F)=C4CSC5=C3C=CC=C5)N(C1=C6O)C=CC6=O
InChI InChI=1S/C25H19F2N3O3S/c29-20-8-7-17-19(26)10-21(20)33-22-11-18(17)9-16(22)30(12-23(32)24(31-13-30)14-4-1-2-5-15(14)31)6-3-25(27,28)30
InChIKey Not available
CAS Number 3049492-11-4[1]

Quantitative Biological Activity

This compound has demonstrated significant efficacy against influenza A virus, specifically by targeting the viral polymerase. Its activity and cytotoxicity have been quantitatively assessed, and the key metrics are summarized in the table below.[1][2]

ParameterValue (μM)Cell LineDescription
EC50 0.134[1][2]MDCKHalf-maximal effective concentration for anti-influenza A virus activity.
CC50 15.35[1][2]MDCKHalf-maximal cytotoxic concentration.
IC50 0.045[1][2]-Half-maximal inhibitory concentration against IAV polymerase.

Experimental Protocols

The following sections detail the representative methodologies for the key experiments cited in the evaluation of this compound.

Influenza Virus Polymerase (PAN Endonuclease) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the endonuclease activity of the influenza A virus polymerase acidic (PA) subunit.

Materials:

  • Recombinant influenza A virus PA N-terminal domain (PAN)

  • Fluorescently labeled RNA or DNA substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test compound (this compound)

  • Positive control (known PAN endonuclease inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, positive control, or negative control to the respective wells.

  • Add the recombinant PAN protein to all wells except for the no-enzyme control.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the fluorescently labeled substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MDCK Cells (MTT Assay)

This assay assesses the cytotoxicity of a compound on Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.

Materials:

  • MDCK cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) for background control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G Mechanism of Action of this compound cluster_virus Influenza A Virus cluster_host Host Cell vRNA Viral RNA PAN_Endonuclease PAN Endonuclease (PA Subunit) vRNA->PAN_Endonuclease 'Cap-Snatching' Capped_Primer Capped RNA Primer PAN_Endonuclease->Capped_Primer Cleavage Host_mRNA Host Pre-mRNA Host_mRNA->PAN_Endonuclease Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Viral_Replication Viral Replication Viral_mRNA->Viral_Replication Iav_IN_3 This compound Iav_IN_3->PAN_Endonuclease Inhibition

Caption: Inhibition of Influenza Virus PAN Endonuclease by this compound.

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay Polymerase_Assay PAN Endonuclease Inhibition Assay Data_Analysis Data Analysis (IC50, CC50, EC50 Determination) Polymerase_Assay->Data_Analysis Cytotoxicity_Assay MDCK Cell Cytotoxicity Assay (MTT) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay Antiviral Activity Assay (in MDCK cells) Antiviral_Assay->Data_Analysis Compound_Prep This compound Synthesis & Purification Compound_Prep->Polymerase_Assay Compound_Prep->Cytotoxicity_Assay Compound_Prep->Antiviral_Assay

Caption: Workflow for the biological evaluation of this compound.

References

Preliminary Cytotoxicity Profile of Iav-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary cytotoxicity data available for Iav-IN-3, a novel anti-influenza A virus (IAV) agent. The information presented herein is compiled from publicly accessible data and is intended to provide a foundational understanding of the compound's in vitro safety profile.

Core Compound Information

This compound, also identified as compound (R,S)-16s, is an experimental antiviral agent that demonstrates inhibitory activity against the influenza A virus. Its mechanism of action is reported to be the inhibition of the IAV polymerase.[1]

Quantitative Cytotoxicity and Efficacy Data

The following table summarizes the key quantitative metrics for this compound, providing a preliminary assessment of its therapeutic window.

ParameterValue (µM)Cell LineDescription
CC50 15.35MDCK50% Cytotoxic Concentration: The concentration of this compound that results in the death of 50% of Madin-Darby Canine Kidney (MDCK) cells in vitro. This value is a primary indicator of the compound's cytotoxicity.[1]
EC50 0.134-50% Effective Concentration: The concentration of this compound required to inhibit IAV activity by 50%. This metric indicates the compound's antiviral potency.[1]
IC50 0.045-50% Inhibitory Concentration: The concentration of this compound needed to inhibit the IAV polymerase enzyme by 50%. This provides insight into the compound's direct target engagement.[1]

Experimental Protocols

The data presented above is derived from standard in vitro assays. While the specific, detailed protocols are proprietary to the primary researchers, this section outlines the general methodologies typically employed for generating such data.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) of this compound was determined using Madin-Darby Canine Kidney (MDCK) cells, a common cell line for influenza virus research. A typical experimental workflow for this assay is as follows:

cluster_0 Cell Preparation and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Viability Assessment cluster_3 Data Analysis A MDCK cells are cultured and harvested. B Cells are seeded into 96-well plates at a specific density. A->B C Plates are incubated to allow cell adherence. B->C D A serial dilution of this compound is prepared. C->D E The diluted compound is added to the wells containing MDCK cells. D->E G Plates are incubated for a defined period (e.g., 48-72 hours). E->G F Control wells receive vehicle only. H A cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added. G->H I The signal (e.g., absorbance or luminescence) is measured using a plate reader. H->I J The measured signal is normalized to the control wells. I->J K A dose-response curve is generated. J->K L The CC50 value is calculated from the curve. K->L

Figure 1. A generalized workflow for determining the CC50 of a compound in a cell-based assay.
Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is determined by assessing the compound's ability to inhibit the cytopathic effect (CPE) of the influenza virus or by quantifying viral protein or RNA levels. The general steps are outlined below:

cluster_0 Cell Preparation and Infection cluster_1 Incubation and Observation cluster_2 Data Analysis A MDCK cells are seeded in 96-well plates and grown to confluency. B Cells are pre-treated with serial dilutions of this compound. A->B C Cells are then infected with a known titer of Influenza A Virus. B->C D Plates are incubated for a period sufficient to cause cytopathic effect (CPE) in control wells. C->D E Cell viability is assessed, often using a method similar to the CC50 assay. D->E F The level of viral inhibition is quantified relative to untreated, infected controls. E->F G A dose-response curve is plotted. F->G H The EC50 value is determined from this curve. G->H

Figure 2. A typical workflow for an in vitro antiviral efficacy assay.
Enzymatic Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) against the IAV polymerase is determined through a cell-free enzymatic assay. This assay directly measures the effect of the compound on the target enzyme's activity.

cluster_0 Assay Preparation cluster_1 Inhibition Reaction cluster_2 Detection and Analysis A Recombinant IAV polymerase is purified. B A substrate for the polymerase (e.g., a labeled RNA template) is prepared. A->B C The polymerase and substrate are incubated with varying concentrations of this compound. B->C D Control reactions without the inhibitor are also run. C->D E The enzymatic reaction is allowed to proceed for a set time. D->E F The reaction is stopped, and the product is quantified (e.g., via fluorescence or radioactivity). E->F G The IC50 is calculated from the dose-response inhibition curve. F->G

Figure 3. A simplified workflow for an enzymatic IC50 determination assay.

Preliminary Interpretation

The preliminary data suggests that this compound has a favorable in vitro therapeutic index. The CC50 value of 15.35 µM is substantially higher than its EC50 (0.134 µM) and IC50 (0.045 µM) values, indicating that the compound is effective against the virus and its target enzyme at concentrations well below those that cause significant toxicity to the host cells in this model system. Further studies are required to confirm these findings and to evaluate the in vivo safety and efficacy of this compound.

References

Iav-IN-3: A Potent Inhibitor of Influenza A Virus Replication Through Targeting the PA Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iav-IN-3, also identified as compound (R,S)-16s, is a novel and potent small molecule inhibitor of the influenza A virus (IAV) polymerase, specifically targeting the PA endonuclease (PAN) subunit. By chelating the essential manganese ions in the active site of the PAN, this compound effectively blocks the "cap-snatching" mechanism required for viral transcription, thereby halting the IAV replication cycle. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its role within the broader context of the IAV life cycle and host cell interactions.

Introduction to this compound and its Target

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral therapeutics with novel mechanisms of action to combat emerging drug resistance. The viral RNA-dependent RNA polymerase (RdRp) complex, composed of the PA, PB1, and PB2 subunits, is an attractive target for antiviral drug development due to its essential role in viral replication and its high degree of conservation across different IAV strains.

The PA subunit of the RdRp possesses an N-terminal endonuclease domain (PAN) that is responsible for the "cap-snatching" process. This process involves the cleavage of the 5' cap structures from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs. The PAN endonuclease activity is dependent on the presence of two divalent metal ions, typically manganese (Mn2+), in its active site.

This compound is a hydroxypyridinone-based compound designed as a metal-binding pharmacophore to chelate these Mn2+ ions within the PAN active site, thereby inhibiting its endonuclease function and, consequently, viral replication.

Quantitative Efficacy of this compound

The antiviral activity and potency of this compound have been quantified through in vitro enzymatic and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.

Parameter Value Assay Type Cell Line Description Reference
IC50 0.045 µMIAV Polymerase Inhibition Assay-The concentration of this compound that inhibits 50% of the IAV polymerase activity.[1][1]
EC50 0.134 µMAntiviral Activity AssayMDCKThe concentration of this compound that provides 50% protection of Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effect of IAV infection.[1][1]
CC50 15.35 µMCytotoxicity AssayMDCKThe concentration of this compound that causes a 50% reduction in the viability of MDCK cells.[1]
Selectivity Index (SI) 114.55-MDCKCalculated as CC50/EC50, indicating a favorable therapeutic window.

Mechanism of Action and Role in the IAV Replication Cycle

This compound exerts its antiviral effect by directly targeting the PAN endonuclease of the IAV polymerase. The proposed mechanism of action involves the following steps:

  • Entry into the Host Cell: this compound, as a small molecule, is cell-permeable and can reach the site of viral replication within the nucleus of the infected host cell.

  • Binding to the PAN Active Site: The hydroxypyridinone scaffold of this compound acts as a metal-binding pharmacophore. It enters the active site of the PAN endonuclease and chelates the two essential Mn2+ ions.

  • Inhibition of Endonuclease Activity: By binding to the manganese ions, this compound disrupts the catalytic function of the PAN endonuclease. This prevents the cleavage of host pre-mRNAs.

  • Blockade of "Cap-Snatching": Without the cleaved capped primers from host mRNAs, the viral RdRp cannot initiate the transcription of viral mRNAs.

  • Inhibition of Viral Replication: The halt in viral mRNA synthesis leads to a cessation of viral protein production and subsequent replication of the viral genome, effectively stopping the IAV replication cycle.

The following diagram illustrates the role of this compound in the IAV replication cycle.

IAV_Replication_and_IavIN3_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus vRNA Viral RNA (vRNA) cRNA Complementary RNA (cRNA) vRNA->cRNA Replication mRNA Viral mRNA Viral_Assembly Viral Assembly & Budding cRNA->vRNA Replication Viral_Proteins Viral Proteins mRNA->Viral_Proteins Translation (in Cytoplasm) Viral_Polymerase IAV Polymerase (PA, PB1, PB2) Capped_Primers Capped Primers Host_pre_mRNA Host pre-mRNA Host_pre_mRNA->Capped_Primers Cap-Snatching by PA Endonuclease Capped_Primers->mRNA Viral Transcription Iav_IN_3 This compound Iav_IN_3->Viral_Polymerase Inhibits PA Endonuclease Viral_Proteins->Viral_Assembly Viral_Entry Viral Entry Viral_Entry->vRNA

Mechanism of this compound in the IAV replication cycle.

Signaling Pathways in IAV Infection

While direct experimental evidence on the effect of this compound on host cell signaling pathways is not yet available, understanding the interplay between IAV and the host's innate immune response is crucial for contextualizing the action of any antiviral agent. IAV infection triggers several signaling pathways, which the virus, in turn, attempts to evade. Key pathways include:

  • RIG-I Signaling Pathway: The retinoic acid-inducible gene I (RIG-I) is a primary sensor of viral RNA in the cytoplasm. Upon binding to IAV RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons (IFNs), which are critical for establishing an antiviral state. IAV has evolved mechanisms to antagonize this pathway.

RIG_I_Signaling IAV_RNA IAV RNA RIG_I RIG-I IAV_RNA->RIG_I Activates MAVS MAVS RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylates Nucleus Nucleus IRF3_IRF7->Nucleus Translocates to IFN_alpha_beta Type I IFN (α/β) Nucleus->IFN_alpha_beta Induces Transcription

Simplified RIG-I signaling pathway upon IAV infection.
  • JAK/STAT Signaling Pathway: Type I interferons secreted in response to viral infection bind to their receptors on the cell surface, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the expression of hundreds of interferon-stimulated genes (ISGs) that have antiviral functions. IAV employs various strategies to inhibit this pathway and counteract the host's antiviral response.

JAK_STAT_Signaling IFN_alpha_beta Type I IFN (α/β) IFNAR IFN Receptor (IFNAR) IFN_alpha_beta->IFNAR Binds to JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Forms Nucleus Nucleus ISGF3->Nucleus Translocates to ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs Induces Transcription Polymerase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of this compound Plate_Setup Add diluted compound and enzyme to 384-well plate Serial_Dilution->Plate_Setup Incubation Incubate for 30 min at RT Plate_Setup->Incubation Add_Substrate Add fluorogenic substrate Incubation->Add_Substrate Measure_Fluorescence Measure fluorescence over 60 min at 37°C Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Determine percent inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot dose-response curve and calculate IC50 Calculate_Inhibition->Plot_Curve

References

Methodological & Application

Application Notes: Iav-IN-3, a Novel PROTAC for Targeted Degradation of Influenza A Virus Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Iav-IN-3 is a novel heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Influenza A Virus (IAV) Neuraminidase (NA). Neuraminidase is a critical viral envelope protein that facilitates the release of progeny virions from infected host cells, making it a key target for antiviral therapies.[1][2][3] Unlike traditional enzyme inhibitors that require continuous binding to exert their effect, this compound acts catalytically by hijacking the host cell's ubiquitin-proteasome system to induce the degradation of NA.[4] This application note provides a detailed protocol for the use of this compound in cell culture to characterize its antiviral activity and mechanism of action.

Mechanism of Action

This compound is comprised of three key components: a ligand that binds to the viral neuraminidase, a second ligand that recruits an E3 ubiquitin ligase (in this hypothetical case, the von Hippel-Lindau E3 ligase, VHL), and a linker that connects these two ligands.[5] Upon entering an IAV-infected cell, this compound forms a ternary complex with NA and the VHL E3 ligase. This proximity induces the polyubiquitination of NA, marking it for degradation by the host cell's 26S proteasome. The degradation of NA is expected to inhibit the release of new viral particles, thereby limiting the spread of infection.

cluster_0 IAV-Infected Host Cell IAV_IN_3 This compound Ternary_Complex Ternary Complex (NA-Iav-IN-3-VHL) IAV_IN_3->Ternary_Complex NA Neuraminidase (NA) (Target Protein) NA->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_NA Polyubiquitinated NA Ternary_Complex->Poly_Ub_NA Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_NA->Proteasome Degraded_NA Degraded NA Peptides Proteasome->Degraded_NA Inhibition Inhibition Degraded_NA->Inhibition Viral_Release Viral Progeny Release Inhibition->Viral_Release

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key experiments.

Table 1: In Vitro Activity of this compound

ParameterValue
NA Degradation (DC50) 50 nM
Viral Titer Reduction (EC50) 75 nM
Cellular Toxicity (CC50) > 10 µM
Selectivity Index (CC50/EC50) > 133

Table 2: Optimal Concentration and Time for NA Degradation

Time PointThis compound (25 nM)This compound (50 nM)This compound (100 nM)
4 hours 25%40%55%
8 hours 50%70%85%
12 hours 65%85%>90%
24 hours 70%>90%>90%

Experimental Protocols

Protocol 1: Determination of this compound-Mediated Neuraminidase Degradation

This protocol details the procedure to quantify the degradation of IAV neuraminidase in infected cells upon treatment with this compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[6]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1))

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis Buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Anti-Neuraminidase antibody

  • Anti-beta-actin antibody

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of infection.

  • IAV Infection: Infect the confluent MDCK cells with IAV at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C.[7]

  • Compound Treatment: After infection, remove the viral inoculum, wash the cells with PBS, and add fresh serum-free DMEM containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against NA and a loading control (e.g., beta-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the NA band intensity to the loading control. Calculate the percentage of NA degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% degradation is observed) can be determined by plotting the degradation percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

cluster_workflow Western Blot Workflow for NA Degradation Start Seed MDCK Cells Infect Infect with IAV (MOI=1) Start->Infect Treat Treat with this compound (Dose-Response) Infect->Treat Incubate Incubate (8-24h) Treat->Incubate Lyse Cell Lysis Incubate->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify WB Western Blot (Anti-NA, Anti-Actin) Quantify->WB Analyze Densitometry and Data Analysis WB->Analyze End Determine DC50 Analyze->End

Figure 2: Workflow for NA degradation assay.

Protocol 2: Viral Titer Reduction Assay

This protocol is used to assess the antiviral efficacy of this compound by measuring the reduction in infectious viral particles produced from treated cells.

Materials:

Procedure:

  • Cell Seeding and Infection: Follow steps 1 and 2 from Protocol 1, seeding MDCK cells in 6-well plates and infecting with IAV at an MOI of 0.01.[8]

  • Compound Treatment: After infection, treat the cells with various concentrations of this compound as described in Protocol 1.

  • Supernatant Collection: At 24 or 48 hours post-infection, collect the cell culture supernatants.

  • Serial Dilution: Prepare 10-fold serial dilutions of the collected supernatants in serum-free DMEM.

  • Plaque Assay:

    • Seed fresh MDCK cells in 6-well plates and grow to confluency.

    • Wash the confluent monolayer with PBS and infect with 100 µL of each viral supernatant dilution for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin.

    • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Remove the agarose overlay and stain the cells with crystal violet.

    • Count the number of plaques for each dilution.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each treatment condition. Determine the EC50 value (the concentration at which a 50% reduction in viral titer is observed) by plotting the percentage of viral titer reduction against the log of the this compound concentration.

Protocol 3: Cellular Viability Assay

This protocol is essential to determine if the observed antiviral activity of this compound is due to specific protein degradation rather than general cellular toxicity.

Materials:

  • MDCK cells

  • 96-well plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations, including those used in the antiviral assays and higher concentrations.

  • Incubation: Incubate the plate for the same duration as the longest time point in the antiviral assays (e.g., 48 or 72 hours).

  • Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value (the concentration at which a 50% reduction in cell viability is observed).

Troubleshooting

  • No NA Degradation:

    • Confirm IAV infection and NA expression in control wells.

    • Verify the activity of this compound; if possible, use a positive control PROTAC.

    • Ensure the proteasome is active; the MG132 control should show increased NA levels.

  • High Cellular Toxicity:

    • Lower the concentration range of this compound.

    • Reduce the incubation time.

    • Ensure the vehicle (e.g., DMSO) concentration is not toxic to the cells.

  • Inconsistent Plaque Assay Results:

    • Ensure a consistent and confluent monolayer of MDCK cells.

    • Optimize the MOI for infection.

    • Handle the agarose overlay gently to avoid disrupting the cell monolayer.

These protocols provide a comprehensive framework for the initial in vitro characterization of this compound. Further experiments, such as mechanism-of-action studies with E3 ligase knockout or knockdown cells, can provide deeper insights into its function.

References

Application Notes and Protocols for Iav-IN-3 in a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Iav-IN-3, a potent inhibitor of the influenza A virus (IAV) polymerase, in a plaque reduction assay. This document outlines the necessary materials, step-by-step procedures, data analysis, and visualization of the experimental workflow and the targeted viral replication pathway.

Introduction

This compound is a small molecule inhibitor targeting the polymerase of Influenza A virus, a critical enzyme complex for viral RNA transcription and replication. It has demonstrated significant antiviral activity at low concentrations with minimal cytotoxicity. The plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

ParameterValueCell LineDescription
IC50 0.045 µM-The concentration of this compound that inhibits the IAV polymerase activity by 50%.
EC50 0.134 µMMDCKThe concentration of this compound that reduces the number of viral plaques by 50%.[1]
CC50 15.35 µMMDCKThe concentration of this compound that reduces the viability of MDCK cells by 50%.[1]

Experimental Protocols

Materials
  • Cells and Virus:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza A virus (e.g., A/WSN/33 (H1N1), A/Puerto Rico/8/34 (H1N1))

  • Reagents:

    • This compound (stock solution in DMSO)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, Penicillin-Streptomycin

    • TPCK-treated trypsin (for viral activation)

    • Agarose (B213101) (low melting point)

    • Crystal Violet solution (0.1% in 20% ethanol)

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • 6-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet (BSL-2)

    • Microscope

    • Water bath

    • Refrigerator and Freezer

Protocol for Plaque Reduction Assay

Day 1: Cell Seeding

  • Culture and expand MDCK cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • On the day before infection, trypsinize the cells and prepare a cell suspension.

  • Seed the MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).

  • Incubate the plates overnight in a CO2 incubator.

Day 2: Virus Infection and Treatment

  • Prepare serial dilutions of this compound in Virus Growth Medium (VGM). A suggested starting range, based on the EC50, would be from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.

  • Prepare the influenza virus inoculum in VGM. The dilution should be calculated to produce approximately 50-100 plaques per well. Activate the virus with TPCK-treated trypsin (final concentration 1 µg/mL) for 30 minutes at 37°C.

  • When the MDCK cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS.

  • In a separate tube, mix equal volumes of the virus inoculum and the respective this compound dilutions (or vehicle control). Incubate this mixture for 1 hour at 37°C to allow the inhibitor to interact with the virus.

  • Inoculate the cell monolayers with 200 µL of the virus-inhibitor mixture.

  • Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

Day 2: Agarose Overlay

  • During the incubation, prepare a 2X overlay medium (e.g., 2X DMEM, 0.4% BSA) and a 1.6% agarose solution in water. Melt the agarose and maintain it in a 42°C water bath. Mix equal volumes of the 2X overlay medium and the 1.6% agarose to create the final 1X overlay medium with 0.8% agarose.

  • After the 1-hour infection period, aspirate the inoculum from the wells.

  • Gently add 2 mL of the agarose overlay medium to each well.

  • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

Day 4-5: Plaque Visualization and Counting

  • After the incubation period, fix the cells by adding 1 mL of 4% formaldehyde (B43269) to each well and incubating for at least 1 hour at room temperature.

  • Carefully remove the agarose plugs.

  • Stain the cell monolayer by adding 1 mL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control using the following formula:

    % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to determine the 50% effective concentration (EC50).

Visualizations

Influenza A Virus Replication Cycle and the Target of this compound

The following diagram illustrates the key steps in the influenza A virus replication cycle and highlights the inhibition of the viral polymerase by this compound.

G cluster_cell Host Cell Entry 1. Entry & Uncoating Transcription 2. vRNA Transcription (cRNA & mRNA synthesis) Entry->Transcription Replication 3. vRNA Replication Transcription->Replication Translation 4. Protein Synthesis Transcription->Translation Assembly 5. Assembly Replication->Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding Virus Influenza A Virus Budding->Virus New Virions Iav_IN_3 This compound Polymerase Viral Polymerase (PB1, PB2, PA) Iav_IN_3->Polymerase Inhibits Polymerase->Transcription Polymerase->Replication Virus->Entry

Caption: IAV replication cycle and this compound's target.

Experimental Workflow for Plaque Reduction Assay

The diagram below outlines the sequential steps of the plaque reduction assay to evaluate the efficacy of this compound.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Seed_Cells Seed MDCK Cells in 6-well plates Infect Infect MDCK cell monolayers Seed_Cells->Infect Prepare_Compound Prepare serial dilutions of this compound Mix Mix virus with This compound dilutions Prepare_Compound->Mix Prepare_Virus Prepare and activate Influenza A Virus Prepare_Virus->Mix Mix->Infect Overlay Add agarose overlay Infect->Overlay Incubate Incubate for 48-72h Overlay->Incubate Fix_Stain Fix and stain with crystal violet Incubate->Fix_Stain Count Count plaques Fix_Stain->Count Calculate Calculate % plaque reduction Count->Calculate Determine_EC50 Determine EC50 value Calculate->Determine_EC50

Caption: Plaque reduction assay workflow.

References

Unraveling the In Vivo Application of Iav-IN-3: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of influenza A virus (IAV) research, the development of novel therapeutics is paramount. This document provides detailed application notes and protocols for the in vivo use of Iav-IN-3, a promising compound in preclinical animal studies. Tailored for researchers, scientists, and drug development professionals, these guidelines aim to standardize experimental approaches and facilitate the comparison of results across different laboratories.

Introduction to this compound

While specific public information on "this compound" is not available, this document is structured to serve as a template for a novel influenza A virus inhibitor. The protocols and data presentation formats provided herein are based on established methodologies for in vivo studies of similar antiviral compounds. Researchers should adapt these guidelines based on the specific physicochemical properties and mechanism of action of this compound once that information is available.

In Vivo Administration Protocols

The choice of administration route and dosage is critical for the efficacy and safety of this compound in animal models. The following table summarizes common administration routes for mice, the most frequently used animal model in IAV research.[1][2]

Administration Route Recommended Volume Needle Size (Gauge) Advantages Considerations
Intravenous (IV) < 0.2 mL27-30Rapid bioavailability and precise dosage control.Requires skilled personnel; potential for tail vein injury.
Intraperitoneal (IP) < 2-3 mL25-27Larger volumes can be administered; relatively rapid absorption.[1]Risk of injecting into abdominal organs.
Oral (PO) - Gavage < 1-2 mL20-22 (with gavage needle)Mimics a common route of human administration.[2]Potential for esophageal or stomach injury; absorption can be variable.[3]
Intranasal (IN) 20-50 µLN/A (micropipette)Direct delivery to the primary site of IAV infection.[4]Requires anesthesia; precise delivery can be challenging.
Subcutaneous (SC) < 2-3 mL25-27Slower, sustained absorption.Can cause local irritation.

Experimental Protocol: In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of influenza A virus infection.

3.1. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or BALB/c are commonly used strains in IAV research.[5]

  • Age: 6-8 weeks

  • Sex: Female or male (consistency within an experiment is crucial)

3.2. Materials

  • This compound (formulated in a suitable vehicle)

  • Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE)

3.3. Procedure

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Infection:

    • Anesthetize mice using isoflurane.

    • Administer a non-lethal dose of IAV intranasally (e.g., 50 PFU in 30 µL of sterile PBS).

  • Treatment:

    • Initiate this compound treatment at a predetermined time point post-infection (e.g., 4 hours).

    • Administer this compound at various dosages (e.g., 1, 10, 50 mg/kg) via the chosen route (e.g., oral gavage) once or twice daily for a specified duration (e.g., 5 days).

    • Include a vehicle control group and a positive control group (e.g., oseltamivir).

  • Monitoring:

    • Monitor body weight and clinical signs of illness daily for 14 days post-infection.

    • Euthanize mice that lose more than 25-30% of their initial body weight.

  • Endpoint Analysis:

    • At specific time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group.

    • Collect bronchoalveolar lavage (BAL) fluid to determine viral titers and inflammatory cell infiltration.

    • Harvest lungs for histopathological analysis and to measure viral load (e.g., by qPCR or plaque assay).

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Example of In Vivo Efficacy Data Summary

Treatment GroupDosage (mg/kg)Administration RouteFrequencyMean Body Weight Loss (%)Lung Viral Titer (log10 PFU/g)Survival Rate (%)
Vehicle Control-POBID20 ± 36.5 ± 0.520
This compound10POBID12 ± 24.2 ± 0.480
This compound50POBID5 ± 12.1 ± 0.3100
Oseltamivir10POBID6 ± 1.52.5 ± 0.2100

Visualizing Experimental Workflow and Signaling Pathways

Clear diagrams are essential for communicating complex experimental designs and biological mechanisms.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints acclimatization Acclimatization (1 week) infection IAV Infection (Intranasal) acclimatization->infection vehicle Vehicle Control infection->vehicle iav_in_3 This compound (Multiple Doses) infection->iav_in_3 positive_control Positive Control (e.g., Oseltamivir) infection->positive_control monitoring Daily Monitoring (Weight, Clinical Signs) vehicle->monitoring iav_in_3->monitoring positive_control->monitoring endpoint Endpoint Analysis (Viral Load, Histopathology) monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_virus Influenza A Virus cluster_cell Host Cell IAV IAV Receptor Sialic Acid Receptor IAV->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Replication Viral Replication Endosome->Replication Uncoating Progeny Progeny Virions Replication->Progeny Progeny->IAV Release IavIN3 This compound IavIN3->Replication Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting IAV replication.

Conclusion

These application notes provide a foundational framework for conducting in vivo studies with the novel anti-influenza agent, this compound. Adherence to standardized protocols and clear data presentation will be instrumental in advancing our understanding of its therapeutic potential. As more information about this compound becomes available, these guidelines should be refined to reflect its specific characteristics.

References

Iav-IN-3 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of Iav-IN-3 for experimental use. The included protocols are intended to serve as a guide for utilizing this compound in both in vitro and in vivo research settings.

Product Information

This compound is a potent inhibitor of the influenza A virus (IAV) polymerase, demonstrating antiviral activity against IAV. It exhibits an half-maximal effective concentration (EC50) of 0.134 μM in Madin-Darby Canine Kidney (MDCK) cells and an half-maximal inhibitory concentration (IC50) of 0.045 μM for the IAV polymerase.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 481.51 g/mol [1]
IC50 (IAV Polymerase) 0.045 µM[1]
EC50 (Anti-IAV in MDCK cells) 0.134 µM[1]
CC50 (MDCK cells) 15.35 µM[1]
Solubility
DMSOSoluble (Exact value not specified, used in formulations)
WaterInsoluble
EthanolInsoluble

Signaling Pathway

This compound targets the influenza A virus polymerase, a key enzyme in the viral replication cycle. The host innate immune system typically recognizes IAV infection through pattern recognition receptors (PRRs) such as RIG-I and Toll-like receptors (TLRs), which triggers a signaling cascade leading to the production of type I interferons (IFN-α/β). This, in turn, activates the JAK-STAT pathway, resulting in the expression of interferon-stimulated genes (ISGs) that establish an antiviral state. IAV has evolved mechanisms to counteract this response. By inhibiting the viral polymerase, this compound directly interferes with a critical step in viral replication, thereby reducing the viral load and subsequent host immune activation.

IAV_Signaling_Pathway cluster_virus Influenza A Virus cluster_host Host Cell cluster_drug Therapeutic Intervention IAV IAV Particle vRNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) IAV->vRNA_Polymerase Uncoating vRNA_Replication vRNA Replication & Transcription vRNA_Polymerase->vRNA_Replication vRNA_Replication->IAV Progeny Virions RIG_I RIG-I / TLRs vRNA_Replication->RIG_I sensed by MAVS_TRIF MAVS / TRIF RIG_I->MAVS_TRIF IRF3_NFkB IRF3 / NF-κB MAVS_TRIF->IRF3_NFkB IFN Type I Interferon (IFN-α/β) IRF3_NFkB->IFN JAK_STAT JAK-STAT Pathway IFN->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Antiviral_State Antiviral State ISGs->Antiviral_State Antiviral_State->vRNA_Replication inhibits Iav_IN_3 This compound Iav_IN_3->vRNA_Polymerase inhibits

Mechanism of Action of this compound

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its molecular weight of 481.51 g/mol , calculate the mass of this compound powder required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.815 mg of this compound.

  • Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Plaque Reduction Assay

This protocol is designed to determine the antiviral activity of this compound against influenza A virus in a cell culture model.

Materials:

  • MDCK cells

  • Complete Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free MEM

  • TPCK-treated trypsin

  • Influenza A virus stock of known titer

  • This compound stock solution (10 mM in DMSO)

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in serum-free MEM to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with an agarose or Avicel-containing medium supplemented with TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Seed_Cells Seed MDCK Cells in 12-well plates Infect Infect confluent monolayer with Influenza A Virus Seed_Cells->Infect Prepare_Compound Prepare serial dilutions of this compound Treat Add this compound dilutions or vehicle control Prepare_Compound->Treat Adsorb Virus Adsorption (1 hour) Infect->Adsorb Adsorb->Treat Overlay Add Agarose/Avicel Overlay Treat->Overlay Incubate Incubate for 2-3 days Overlay->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Calculate Calculate % Plaque Reduction and EC50 Count->Calculate

Workflow for Plaque Reduction Assay
Preparation of this compound Formulation for In Vivo Experiments

This protocol describes the preparation of a formulation suitable for the administration of this compound in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or PBS

Procedure:

  • Dissolve this compound in DMSO: Dissolve the required amount of this compound in DMSO.

  • Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS by volume. For example, to make 1 mL of the vehicle, mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS.

  • Combine and Mix: Add the this compound/DMSO solution to the vehicle. The final concentration of DMSO in the formulation should be kept low to minimize toxicity. Vortex the final formulation until it is a clear and homogenous solution.

  • Administration: The formulation is now ready for administration to the animal model via the desired route (e.g., oral gavage, intraperitoneal injection). The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the administration volume.

Disclaimer: These protocols are intended for guidance only. Researchers should optimize the protocols for their specific experimental conditions and cell lines. Always follow appropriate safety precautions when handling chemical reagents and infectious agents.

References

Application Notes and Protocols for Evaluating Anti-Influenza A Virus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) represents a significant global health threat, causing seasonal epidemics and occasional pandemics.[1][2] The development of novel antiviral therapies is crucial to combat the emergence of drug-resistant strains and to provide effective treatment options. These application notes provide a comprehensive overview of the cell lines, experimental protocols, and data interpretation methods for evaluating the efficacy of potential anti-IAV compounds, using a hypothetical inhibitor, "Iav-IN-3," as an example.

Susceptible Cell Lines for IAV Research

The selection of an appropriate cell line is a critical first step in studying IAV infection and the effects of antiviral compounds. Madin-Darby Canine Kidney (MDCK) cells are considered a gold standard for the propagation and study of IAV.[3][4] Human lung adenocarcinoma epithelial cells (A549) are also widely used as they are of human origin and relevant to the primary site of infection.[5] Other cell lines such as Vero cells can also be utilized, particularly for their deficiency in interferon (IFN) production, which can be useful for specific mechanistic studies.

Table 1: Common Cell Lines for IAV Studies

Cell LineOriginKey CharacteristicsRecommended For
MDCK Canine KidneyHigh susceptibility to IAV, supports robust viral replication, widely used for plaque assays.General IAV propagation, antiviral screening, plaque assays.
A549 Human Lung CarcinomaHuman origin, competent innate immune signaling pathways (e.g., IFN).Studying virus-host interactions, innate immune responses, antiviral efficacy in a human cell context.
Vero African Green Monkey KidneyDeficient in interferon (IFN) production, highly susceptible to a wide range of viruses.Studies where the host IFN response needs to be excluded, viral titer determination.

Experimental Protocols

Cytotoxicity Assay

Prior to evaluating the antiviral activity of a compound, it is essential to determine its cytotoxicity to the host cells. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply a consequence of cell death. The MTT assay is a common method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible cells (e.g., MDCK or A549) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium without compound) and a "no cells" blank.

  • Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed MDCK cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with IAV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100-200 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, wash the cells with PBS and overlay with a mixture of 2X DMEM and 1.2% Avicel containing various concentrations of "this compound".

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: Remove the overlay, fix the cells with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. The selectivity index (SI) is calculated as CC50/IC50.

Table 2: Example Antiviral Activity and Cytotoxicity Data for "this compound"

Cell LineIAV StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
MDCKA/Puerto Rico/8/34 (H1N1)1.5>100>66.7
A549A/California/04/2009 (H1N1)2.8>100>35.7
MDCKA/Wyoming/3/2003 (H3N2)3.5>100>28.6

Signaling Pathways and Experimental Workflows

IAV Replication Cycle and Host Signaling

IAV infection modulates multiple host cell signaling pathways to facilitate its replication. For instance, the virus can activate the c-Jun N-terminal kinase (JNK) pathway and interfere with the interferon (IFN) signaling pathway to evade the host's innate immune response. Understanding these interactions is key to identifying novel antiviral targets.

IAV_Signaling cluster_virus Influenza A Virus cluster_cell Host Cell cluster_pathway Signaling Pathways IAV IAV Receptor Sialic Acid Receptor IAV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry Nucleus Nucleus Endosome->Nucleus 3. Uncoating & vRNP Import JNK JNK Pathway (Pro-viral) Endosome->JNK Activation Ribosome Ribosome Nucleus->Ribosome 4. Transcription & Translation Progeny New Virus Particles Nucleus->Progeny 6. Assembly IFN IFN Pathway (Antiviral) Nucleus->IFN Activation Ribosome->Nucleus 5. Viral Protein Synthesis NS1 Viral NS1 Protein Ribosome->NS1 Progeny->IAV 7. Budding NS1->IFN Inhibition

Caption: Simplified IAV replication cycle and its interaction with host cell signaling pathways.

Experimental Workflow for Antiviral Compound Evaluation

The following diagram illustrates a typical workflow for screening and characterizing a novel anti-IAV compound.

Antiviral_Workflow cluster_screening Initial Screening cluster_characterization Further Characterization cluster_validation In Vivo Validation Compound Compound Library (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity PrimaryAssay Primary Antiviral Assay (e.g., Plaque Reduction) Compound->PrimaryAssay DoseResponse Dose-Response Curve (IC50 Determination) PrimaryAssay->DoseResponse Active Hits Mechanism Mechanism of Action Studies (e.g., Time-of-Addition) DoseResponse->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for p-JNK) Mechanism->Signaling AnimalModel Animal Model Studies (e.g., Mouse) Mechanism->AnimalModel Promising Candidates

Caption: Experimental workflow for the evaluation of a potential anti-IAV compound.

Conclusion

The methodologies and cell lines described provide a robust framework for the initial characterization of novel anti-influenza A virus compounds. By systematically evaluating cytotoxicity and antiviral activity, and subsequently investigating the mechanism of action, researchers can identify promising candidates for further development. The provided protocols and workflows are intended to serve as a guide and may require optimization based on the specific compound and IAV strain being investigated.

References

IAV-IN-3: A Tool for Probing Influenza A Virus Polymerase Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is essential for viral replication and transcription, making it a prime target for antiviral drug development. IAV-IN-3 is a potent inhibitor of the IAV polymerase, specifically targeting the endonuclease activity of the PA subunit. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to study the function of the influenza A virus polymerase.

Quantitative Data Summary

This compound exhibits potent anti-influenza A virus activity with a favorable cytotoxicity profile. The following table summarizes its key quantitative metrics.

ParameterValue (µM)Cell LineVirus StrainAssay Type
IC50 0.045-Influenza A VirusIn vitro Polymerase Inhibition Assay
EC50 0.134MDCKInfluenza A VirusCell-based Antiviral Assay
CC50 15.35MDCK-Cytotoxicity Assay

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the viral polymerase activity by 50%.

EC50 (Half-maximal effective concentration): The concentration of this compound required to inhibit the virus-induced cytopathic effect in cell culture by 50%.

CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of the host cells.

Mechanism of Action

The influenza A virus polymerase initiates transcription through a "cap-snatching" mechanism. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease domain cleaves the host mRNA a short distance downstream. This capped RNA fragment then serves as a primer for the synthesis of viral mRNA by the PB1 subunit.

This compound functions by inhibiting the endonuclease activity of the PA subunit. By binding to the active site of the PA endonuclease, this compound prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral transcription and subsequent viral replication.

cluster_host_cell Host Cell Nucleus cluster_virus Influenza A Virus Polymerase Host pre-mRNA Host pre-mRNA Capped RNA Primer Capped RNA Primer Host pre-mRNA->Capped RNA Primer PB2 PB2 Host pre-mRNA->PB2 1. PB2 binds 5' cap PB1 PB1 Capped RNA Primer->PB1 4. Primer for Transcription Viral mRNA Viral mRNA PA PA PB2->PA 2. Activation PA->Host pre-mRNA 3. Endonuclease Cleavage PB1->Viral mRNA 5. Viral mRNA Synthesis This compound This compound This compound->PA Inhibition

Caption: Mechanism of this compound action on the influenza A virus polymerase.

Experimental Protocols

In vitro Influenza PA Endonuclease Inhibition Assay (Fluorescence-based)

This protocol describes a high-throughput fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of IAV PA endonuclease activity by this compound.

Materials:

  • Recombinant purified IAV PA endonuclease domain

  • FRET-based RNA substrate with a fluorophore and a quencher

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant PA endonuclease to each well to a final concentration in the low nanomolar range.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiate the reaction by adding the FRET-based RNA substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used).

  • Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_compound Add diluted this compound to 384-well plate prep_compound->add_compound add_enzyme Add recombinant PA endonuclease add_compound->add_enzyme incubate Incubate at RT for 15-30 min add_enzyme->incubate add_substrate Add FRET RNA substrate incubate->add_substrate read_fluorescence Measure fluorescence over time add_substrate->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro PA endonuclease inhibition assay.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the antiviral efficacy of this compound by measuring the reduction in the number of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer (PFU/mL)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • This compound

  • DMSO

  • Agarose (B213101) or Avicel overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.

  • Prepare a dilution of the influenza A virus stock to yield approximately 50-100 plaques per well.

  • Pre-incubate the virus dilution with an equal volume of the corresponding this compound dilution for 1 hour at 37°C.

  • Wash the MDCK cell monolayers with PBS and infect with the virus-compound mixture.

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with DMEM containing 0.6% agarose or 1.2% Avicel and the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (background control) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

cluster_antiviral_screening Antiviral Drug Screening Workflow start Start primary_screen Primary Screening (e.g., in vitro Polymerase Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Cell-based Antiviral Assay) hit_id->secondary_screen cytotox Cytotoxicity Assay hit_id->cytotox lead_opt Lead Optimization secondary_screen->lead_opt cytotox->lead_opt end End lead_opt->end

Caption: General workflow for influenza antiviral drug screening.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the influenza A virus polymerase. Its specific mechanism of action against the PA endonuclease allows for targeted studies of this essential viral function. The detailed protocols provided herein will enable researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of influenza virus replication and aiding in the development of novel antiviral strategies.

Application Notes and Protocols for Iav-IN-3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Iav-IN-3" is not publicly available. The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for Influenza A Virus (IAV) inhibitors and are intended to serve as a comprehensive guide for the evaluation of a novel IAV inhibitor.

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the discovery of novel antiviral therapeutics. High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential inhibitors of viral replication. This document provides detailed application notes and protocols for the utilization of a putative IAV inhibitor, herein referred to as this compound, in HTS campaigns. The methodologies described are designed for researchers, scientists, and drug development professionals engaged in antiviral research.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound is a small molecule inhibitor targeting a key viral or host factor essential for IAV replication. Potential targets for IAV inhibitors include viral proteins such as hemagglutinin (HA), neuraminidase (NA), and the viral RNA-dependent RNA polymerase (RdRp) complex (PB1, PB2, and PA), or host factors that the virus hijacks for its own replication.[1][2][3] The experimental protocols outlined below are designed to be adaptable to various mechanisms of action.

Application in High-Throughput Screening

The successful application of this compound in an HTS campaign relies on a robust and validated screening assay. A primary screen is designed for speed and scalability to test a large number of compounds, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

A suitable HTS assay for an IAV inhibitor should be:

  • Sensitive and Reproducible: Capable of detecting inhibition with low variability.

  • Cost-effective: Amenable to the use of small volumes of reagents and compounds.

  • Scalable: Adaptable to robotic automation for screening large compound libraries.[4]

A common approach for screening IAV inhibitors is to use cell-based assays that measure the inhibition of viral replication. This can be achieved by quantifying viral protein expression, viral RNA levels, or virus-induced cytopathic effect (CPE).

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be determined during the development and execution of an HTS assay for an IAV inhibitor.

ParameterDescriptionTypical Value
IC50 The concentration of the inhibitor that reduces the viral signal by 50%.Varies by compound
CC50 The concentration of the inhibitor that reduces cell viability by 50%.>10-fold higher than IC50
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50/IC50).>10
Z'-factor A statistical measure of the quality of an HTS assay.>0.5
Signal-to-Background (S/B) Ratio The ratio of the signal in the uninfected/untreated control to the signal in the infected/treated control.>3
Hit Rate The percentage of compounds in a library that are identified as active in the primary screen.<1%

Experimental Protocols

Primary High-Throughput Screening Assay: Viral Nucleoprotein (NP) Quantification

This protocol describes a cell-based ELISA to quantify the expression of IAV nucleoprotein (NP), a key indicator of viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)

  • Test compounds (including this compound)

  • Positive control inhibitor (e.g., Oseltamivir)

  • Fixation and permeabilization buffers

  • Primary antibody (anti-IAV NP)

  • Secondary antibody (HRP-conjugated)

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • 384-well microplates

Protocol:

  • Seed MDCK cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of test compounds and controls.

  • Add compounds to the cell plates.

  • Infect the cells with IAV at a pre-determined multiplicity of infection (MOI).

  • Incubate for a period that allows for significant viral replication (e.g., 24-48 hours).

  • Fix and permeabilize the cells.

  • Add the primary antibody against IAV NP and incubate.

  • Wash the plates and add the HRP-conjugated secondary antibody.

  • Wash the plates and add the HRP substrate.

  • Stop the reaction and read the absorbance on a plate reader.

Secondary Assay: Plaque Reduction Assay

This assay confirms the antiviral activity of hits from the primary screen by measuring the reduction in viral plaque formation.

Materials:

  • MDCK cells

  • Agarose (B213101) overlay medium

  • Influenza A virus

  • Test compounds

  • Crystal violet staining solution

Protocol:

  • Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Prepare dilutions of the virus and incubate with the cells.

  • Remove the virus inoculum and overlay the cells with agarose medium containing different concentrations of the test compound.

  • Incubate until visible plaques are formed.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general cellular toxicity.

Materials:

  • MDCK cells

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

  • Seed MDCK cells in 96-well or 384-well plates.

  • Add serial dilutions of the test compounds.

  • Incubate for the same duration as the primary screening assay.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or absorbance) on a plate reader.

Visualizations

Signaling Pathways

Influenza A virus infection triggers and is also counteracted by a complex network of host signaling pathways. Understanding these pathways is crucial for identifying novel drug targets.

IAV_Signaling_Pathways IAV Influenza A Virus RIG_I RIG-I IAV->RIG_I sensed by JNK JNK Pathway IAV->JNK activates PI3K_AKT PI3K/Akt Pathway IAV->PI3K_AKT modulates MAVS MAVS RIG_I->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 IFN Type I IFN (IFN-α/β) IRF3_7->IFN induces JAK_STAT JAK/STAT Pathway IFN->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs upregulates Antiviral_State Antiviral State ISGs->Antiviral_State Apoptosis Apoptosis JNK->Apoptosis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival NS1 NS1 Protein NS1->RIG_I inhibits NS1->IRF3_7 inhibits

Caption: Key host signaling pathways modulated by IAV infection.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify IAV inhibitors.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS (e.g., NP ELISA) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Secondary_Assays Secondary Assays (e.g., Plaque Reduction) Cytotoxicity_Assay->Secondary_Assays Selectivity Index > 10 Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: High-throughput screening workflow for IAV inhibitors.

Conclusion

The protocols and guidelines presented here provide a robust framework for the high-throughput screening and initial characterization of novel Influenza A virus inhibitors like the hypothetical this compound. By employing a systematic approach that includes primary screening, secondary validation, and cytotoxicity assessment, researchers can efficiently identify and advance promising antiviral candidates for further development. The successful implementation of these methods will contribute to the critical effort of discovering new therapies to combat influenza infections.

References

Application Notes and Protocols: Development of IAV Strains Resistant to Iav-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) poses a significant global health threat due to its ability to rapidly evolve and develop resistance to antiviral drugs. Understanding the mechanisms of resistance is crucial for the development of next-generation therapeutics. Iav-IN-3 is a novel investigational inhibitor targeting the host PI3K/Akt signaling pathway, a critical pathway for IAV replication.[1][2][3] These application notes provide a comprehensive guide for researchers to develop and characterize IAV strains with reduced susceptibility to this compound. The described protocols are essential for identifying resistance-conferring mutations, understanding the fitness of resistant viruses, and elucidating the molecular basis of resistance.

Principle of Resistance Development

The development of antiviral resistance in IAV is primarily driven by the accumulation of mutations in the viral genome due to the error-prone nature of its RNA-dependent RNA polymerase.[4][5] Continuous selective pressure from an antiviral agent, such as this compound, can lead to the emergence and selection of viral variants that can replicate efficiently despite the presence of the inhibitor.[6][7] The primary method to mimic this evolutionary process in the laboratory is through serial passage of the virus in cell culture with gradually increasing concentrations of the inhibitor.[6][8][9]

Signaling Pathway Overview: IAV and the PI3K/Akt Pathway

IAV manipulates various host cellular signaling pathways to facilitate its replication.[1][10][11] The PI3K/Akt pathway is a key pro-viral pathway activated by IAV, often through the action of the viral NS1 protein, to promote viral replication and inhibit apoptosis of the host cell.[1][2] this compound is hypothesized to inhibit this pathway, thereby creating an intracellular environment less conducive to viral propagation. Resistance to this compound could arise from viral mutations that either bypass the need for PI3K/Akt activation or counteract the inhibitory effect of the drug.

IAV_PI3K_Akt_Pathway cluster_cell Host Cell IAV Influenza A Virus Receptor Sialic Acid Receptor IAV->Receptor Attachment & Entry NS1 Viral NS1 Protein IAV->NS1 Replication PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Viral_Effects Pro-Viral Effects (e.g., Replication, Anti-apoptosis) Akt->Pro_Viral_Effects Promotes Iav_IN_3 This compound Iav_IN_3->PI3K Inhibits NS1->PI3K Activates

Figure 1: IAV Hijacking of the PI3K/Akt Signaling Pathway and the Target of this compound.

Experimental Workflow for Resistance Development

The overall process involves serially passaging the virus in the presence of this compound, monitoring for the emergence of resistance, isolating resistant clones, and characterizing their genotype and phenotype.

Resistance_Workflow Start Start with Wild-Type IAV Passage Serial Passage in Cell Culture with Increasing [this compound] Start->Passage Monitor_CPE Monitor for Cytopathic Effect (CPE) Passage->Monitor_CPE Monitor_CPE->Passage No CPE, Increase [this compound] Harvest Harvest Virus Supernatant Monitor_CPE->Harvest CPE Observed Isolate Plaque Assay for Clonal Isolation Harvest->Isolate Characterize Genotypic and Phenotypic Characterization Isolate->Characterize End Resistant Strain Identified Characterize->End

Figure 2: Experimental Workflow for Developing this compound Resistant IAV Strains.

Protocols

Protocol 4.1: Serial Passage for Resistance Selection

Objective: To select for IAV variants with reduced susceptibility to this compound through continuous culture in the presence of the inhibitor.

Materials:

  • Wild-type IAV strain (e.g., A/Puerto Rico/8/1934 (H1N1))

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

  • This compound stock solution (in DMSO)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to achieve 90-95% confluency on the day of infection.

  • Initial Infection:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Infect cells with wild-type IAV at a low multiplicity of infection (MOI) of 0.01 in infection medium (DMEM with 2 µg/mL TPCK-treated trypsin).

    • For the first passage, set up parallel wells: one with no this compound (control) and others with sub-inhibitory concentrations of this compound (e.g., 0.5x, 1x, and 2x the EC50 value).

  • Incubation: Incubate plates at 37°C in a 5% CO2 incubator.

  • Monitoring: Observe the cells daily for cytopathic effect (CPE).

  • Virus Harvest: When significant CPE ( >75%) is observed in the well with the highest concentration of this compound that still permits viral replication, harvest the supernatant. This is considered Passage 1 (P1).

  • Subsequent Passages:

    • Use the harvested virus from the highest this compound concentration well to infect fresh MDCK cells.

    • For each subsequent passage, maintain the previous drug concentration and introduce wells with incrementally higher concentrations (e.g., 2x, 4x, 8x the previous concentration).

    • Repeat the process of infection, incubation, and harvesting.

  • Continue Passaging: Continue this process for 10-20 passages or until the virus can replicate in concentrations of this compound that are significantly higher (>10-fold) than the initial EC50.

Protocol 4.2: Plaque Assay for Viral Titer and Clonal Isolation

Objective: To determine the viral titer and to isolate individual viral clones from the resistant population.

Materials:

  • Virus supernatant from serial passage

  • MDCK cells in 6-well plates

  • Agarose (B213101) overlay medium (2x DMEM, 2% low-melting-point agarose, 2 µg/mL TPCK-treated trypsin)

  • Crystal violet solution

Procedure:

  • Serial Dilutions: Prepare 10-fold serial dilutions of the harvested virus supernatant.

  • Infection: Infect confluent MDCK cell monolayers with 100 µL of each dilution for 1 hour at 37°C.

  • Agarose Overlay: Remove the inoculum and overlay the cells with 2 mL of agarose overlay medium.

  • Incubation: Incubate at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with 4% formaldehyde.

    • Remove the agarose plug and stain the cells with crystal violet.

    • Count the plaques to calculate the viral titer in plaque-forming units per mL (PFU/mL).

  • Clonal Isolation:

    • From an unstained plate, use a sterile pipette tip to pick a well-isolated plaque from a high-dilution well.

    • Resuspend the plaque in 500 µL of DMEM. This represents a clonal viral population.

    • Amplify this clonal virus by infecting fresh MDCK cells.

Protocol 4.3: Genotypic Characterization

Objective: To identify mutations in the viral genome that may confer resistance to this compound.

Materials:

  • Clonally isolated resistant virus

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Primers for amplifying all 8 IAV gene segments

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • RNA Extraction: Extract viral RNA from the amplified clonal virus stock.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify all 8 segments of the IAV genome.

  • Sequencing:

    • Sanger Sequencing: Sequence the PCR products to identify specific mutations. Compare the sequences of resistant clones to the wild-type virus sequence.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral population, use NGS to identify the frequency of mutations across the entire viral genome.

  • Data Analysis: Align sequences and identify amino acid substitutions in the resistant viruses.

Protocol 4.4: Phenotypic Characterization

Objective: To confirm and quantify the level of resistance of the isolated viral clones.

Materials:

  • Clonally isolated resistant virus and wild-type virus

  • MDCK cells in 96-well plates

  • This compound

  • Cell viability assay (e.g., CellTiter-Glo®) or plaque reduction assay

Procedure (EC50 Determination):

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of this compound.

  • Infection: Infect cells with either wild-type or resistant virus at a defined MOI (e.g., 0.1) in the presence of the different concentrations of this compound.

  • Incubation: Incubate for 48-72 hours.

  • Quantify Inhibition: Measure the extent of virus-induced CPE or cell viability.

  • Data Analysis: Plot the percentage of inhibition against the drug concentration and calculate the 50% effective concentration (EC50) for both wild-type and resistant viruses. The fold-change in EC50 indicates the level of resistance.

Data Presentation

Quantitative data from phenotypic and genotypic analyses should be summarized for clear comparison.

Table 1: Phenotypic Resistance Profile of IAV Clones

Virus Clone Passage Number EC50 of this compound (µM) Fold-Change in Resistance (vs. WT)
Wild-Type (WT) N/A 0.5 1.0
Resistant Clone 1 P10 7.5 15.0
Resistant Clone 2 P15 25.0 50.0

| Resistant Clone 3 | P20 | 60.0 | 120.0 |

Table 2: Genotypic Characterization of Resistant IAV Clones

Virus Clone Gene Segment Nucleotide Change Amino Acid Substitution
Resistant Clone 1 Segment 7 (M) A123G M41V (in M2)
Resistant Clone 2 Segment 8 (NS) C456U P152S (in NS1)
Resistant Clone 3 Segment 8 (NS) C456U P152S (in NS1)

| | Segment 5 (NP) | G789A | D263N (in NP) |

Conclusion

These application notes provide a framework for the systematic development and characterization of IAV strains resistant to the novel PI3K/Akt pathway inhibitor, this compound. The identification of resistance mutations is a critical step in the preclinical evaluation of any new antiviral compound. The data generated from these protocols will provide valuable insights into the viral mechanisms for overcoming host-targeted therapies and will aid in the design of more robust and resistance-refractory antiviral strategies. Further studies, such as reverse genetics to confirm the role of identified mutations and in vivo experiments to assess the fitness and virulence of resistant strains, are recommended as next steps.

References

Application Notes and Protocols for IAV-IN-3: A Tool for Influenza A Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Influenza A virus (IAV) remains a significant global health threat, causing seasonal epidemics and occasional pandemics.[1][2][3] The viral RNA-dependent RNA polymerase, a heterotrimeric complex of polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA) subunits, is essential for the replication and transcription of the viral RNA genome.[4][5] The PA subunit contains an N-terminal endonuclease domain that performs "cap-snatching," a process where the virus cleaves the 5' caps (B75204) from host cellular mRNAs to prime viral mRNA synthesis. This activity is crucial for viral protein production and represents a prime target for antiviral drug development.

IAV-IN-3 is a potent and selective small molecule inhibitor of the endonuclease activity of the IAV PA protein. By blocking this critical step in viral replication, this compound effectively inhibits the propagation of a wide range of influenza A strains. These application notes provide an overview of this compound and detailed protocols for its use in influenza virus research.

Features of this compound

  • High Potency: Exhibits strong antiviral activity against various IAV subtypes.

  • Specific Mechanism of Action: Directly targets the endonuclease active site of the viral PA protein.

  • Research Applications: Suitable for in vitro and in cell-based assays to study IAV replication and for the evaluation of antiviral efficacy.

Applications

  • Antiviral Screening: As a positive control for the inhibition of IAV replication in cell culture.

  • Mechanism of Action Studies: To investigate the role of the PA endonuclease in the viral life cycle.

  • Drug Resistance Studies: For the selection and characterization of resistant IAV mutants.

  • Host-Virus Interaction Studies: To explore the downstream effects of blocking viral transcription on the host cell's innate immune response.

Quantitative Data

The antiviral activity of this compound has been characterized in various cell-based assays. The following tables summarize the typical quantitative data obtained.

Table 1: Antiviral Activity of this compound against Different IAV Strains in MDCK Cells

Influenza A StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
A/Puerto Rico/8/34 (H1N1)8.5>50>5882
A/California/07/2009 (H1N1pdm09)12.2>50>4098
A/Victoria/3/75 (H3N2)15.7>50>3184
Avian Influenza A (H5N1)25.1>50>1992
Avian Influenza A (H7N9)21.9>50>2283

EC50: 50% effective concentration required to inhibit virus-induced cytopathic effect. CC50: 50% cytotoxic concentration. MDCK: Madin-Darby Canine Kidney cells.

Table 2: Reduction of Viral Titer by this compound in A549 Cells

This compound Concentration (nM)Viral Titer (PFU/mL) at 24h post-infectionFold Reduction
0 (Vehicle)2.5 x 10^61
11.1 x 10^62.3
103.2 x 10^478.1
1001.5 x 10^31666.7
1000<100>25000

A549: Human lung adenocarcinoma epithelial cells. PFU: Plaque-Forming Units.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

G IAV IAV vRNP vRNP IAV->vRNP Uncoating vRNP->vRNP Nuclear Import IAV_IN_3 IAV_IN_3 PA_endo PA_endo IAV_IN_3->PA_endo Inhibition Host_mRNA Host_mRNA PA_endo->Host_mRNA Cleavage

Experimental Workflow for Antiviral Activity Assessment

G start Start plate_cells Plate MDCK cells in 96-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound add_virus Infect with Influenza A Virus (e.g., PR8 strain, MOI 0.01) add_compound->add_virus incubate2 Incubate 48-72h add_virus->incubate2 assess_cpe Assess Cytopathic Effect (CPE) and Cell Viability (e.g., MTT assay) incubate2->assess_cpe calculate Calculate EC50 and CC50 assess_cpe->calculate end End calculate->end

IAV-Mediated Innate Immune Evasion and the Effect of this compound

G

Experimental Protocols

Protocol 1: Viral Titer Reduction Assay (Plaque Assay)

This protocol is used to quantify the effect of this compound on the production of infectious viral particles.

Materials:

  • MDCK cells

  • 12-well cell culture plates

  • Influenza A virus stock of known titer

  • This compound

  • MEM (Minimum Essential Medium) with 0.1% BSA and 1 µg/mL TPCK-trypsin

  • Agarose (B213101) overlay (2X MEM, 2% agarose, TPCK-trypsin)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (MEM with 0.1% BSA, 1 µg/mL TPCK-trypsin).

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Pre-incubate the cells with the prepared dilutions of this compound for 1 hour at 37°C.

    • Infect the cells with IAV at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding this compound concentration for 1 hour at 37°C.

  • Overlay:

    • Remove the virus inoculum.

    • Overlay the cells with 1 mL of agarose overlay medium containing the respective concentrations of this compound.

    • Allow the agarose to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Staining:

    • Fix the cells with 4% formaldehyde (B43269) for 1 hour.

    • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Quantification: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Influenza A virus

  • This compound

  • Infection medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infection: Infect the cells with IAV (e.g., at an MOI of 0.01), except for the cell control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C until CPE is observed in approximately 90% of the virus control wells.

  • Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of protection against the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression curve fit.

Protocol 3: PA Endonuclease Activity Assay (In Vitro)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the PA endonuclease and its inhibition by this compound.

Materials:

  • Recombinant IAV PA protein

  • Fluorescently labeled RNA substrate (e.g., a short RNA with a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • This compound

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of this compound into the assay plate.

  • Enzyme Addition: Add the recombinant PA protein to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add the FRET-labeled RNA substrate to initiate the reaction.

  • Signal Measurement: Measure the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increased fluorescence signal.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Troubleshooting

ProblemPossible CauseSolution
High variability in plaque assayInconsistent cell monolayer, inaccurate virus dilutionEnsure a uniform, confluent cell monolayer. Perform careful serial dilutions of the virus stock.
No CPE observed in virus controlInactive virus, low MOI, resistant cellsTiter the virus stock before the experiment. Use a higher MOI. Confirm cell line susceptibility.
High cytotoxicity of the compoundCompound insolubility, off-target effectsCheck the solubility of this compound in the assay medium. Test in different cell lines to assess specificity.
No inhibition in endonuclease assayInactive enzyme, degraded substrateUse a fresh batch of recombinant PA protein and RNA substrate. Confirm enzyme activity with a known inhibitor.

For research use only. Not for use in diagnostic procedures.

This document provides a framework for utilizing a hypothetical PA endonuclease inhibitor, this compound, in influenza research. Researchers should adapt these protocols to their specific experimental needs and IAV strains.

References

Application Notes and Protocols for Measuring IAV-IN-3 IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of IAV-IN-3, a potent inhibitor of the influenza A virus (IAV) polymerase. The following protocols and data presentation guidelines are designed to ensure accurate and reproducible results for researchers in virology and antiviral drug development.

Introduction to this compound

This compound is an anti-influenza A virus agent that functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp) complex.[1] This inhibition disrupts a critical step in the viral replication cycle, making this compound a promising candidate for antiviral therapy. The RdRp complex, consisting of the PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome within the host cell nucleus.

The efficacy of an antiviral compound like this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of its target (in this case, the IAV polymerase) by 50%. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. This is determined by the 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability. The ratio of CC50 to IC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Key Quantitative Data for this compound

The following table summarizes the known inhibitory and cytotoxic concentrations of this compound. These values can serve as a reference for expected experimental outcomes.

ParameterDescriptionCell LineValue
IC50 Half-maximal inhibitory concentration against IAV polymerase.-0.045 µM[1]
EC50 Half-maximal effective concentration in a cell-based antiviral assay.MDCK0.134 µM[1]
CC50 Half-maximal cytotoxic concentration.MDCK15.35 µM[1]
Selectivity Index (SI) The ratio of CC50 to EC50 (CC50/EC50).MDCK114.6

Signaling Pathway of IAV Polymerase Action

The influenza A virus RNA-dependent RNA polymerase (RdRp) is a key target for antiviral drugs like this compound. The following diagram illustrates the central role of the RdRp in the viral replication cycle.

IAV_Polymerase_Pathway Influenza A Virus RNA Polymerase (RdRp) Signaling Pathway cluster_nucleus Host Cell Nucleus cluster_cytoplasm Host Cell Cytoplasm vRNA Viral RNA (vRNA) (negative sense) cRNA Complementary RNA (cRNA) (positive sense) vRNA->cRNA Replication mRNA Viral mRNA (positive sense) vRNA->mRNA Transcription (Cap-snatching) Progeny_Virions Progeny Virions vRNA->Progeny_Virions cRNA->vRNA Replication Ribosomes Host Ribosomes mRNA->Ribosomes Translation cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm RdRp IAV RNA Polymerase (PA, PB1, PB2) RdRp->vRNA Mediates RdRp->cRNA Mediates RdRp->mRNA Mediates IAV_IN_3 This compound IAV_IN_3->RdRp Inhibits Viral_Proteins Viral Proteins Viral_Proteins->Progeny_Virions Ribosomes->Viral_Proteins

Caption: IAV RdRp role in viral replication and this compound inhibition.

Experimental Protocols

To accurately determine the IC50 value of this compound, a series of experiments should be conducted. These include a direct enzymatic assay to measure the inhibition of the IAV polymerase, a cell-based assay to assess the antiviral activity in a biological context, and a cytotoxicity assay to evaluate the compound's effect on host cells.

IAV Polymerase Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified IAV RdRp complex.

Workflow Diagram:

Polymerase_Assay_Workflow IAV Polymerase Activity Assay Workflow A Prepare Assay Plate: - Add purified IAV RdRp - Add RNA template and primers B Add this compound: - Prepare serial dilutions of this compound - Add to respective wells A->B C Initiate Reaction: - Add nucleotide mixture (e.g., with a fluorescent label) B->C D Incubate: - Allow the reaction to proceed at 30-37°C for 1-2 hours C->D E Measure Signal: - Detect the incorporated labeled nucleotides (e.g., fluorescence intensity) D->E F Data Analysis: - Plot % inhibition vs. This compound concentration - Calculate IC50 using non-linear regression E->F

Caption: Workflow for the in vitro IAV polymerase activity assay.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant IAV RdRp complex (PA, PB1, PB2 subunits).

    • Viral RNA template (e.g., a short, conserved sequence from an IAV segment).

    • ApG dinucleotide primer.

    • Nucleotide triphosphates (ATP, CTP, UTP, and a labeled GTP, e.g., FITC-GTP).

    • This compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 384-well black microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range that is expected to include the IC50 value (e.g., from 0.001 µM to 10 µM). Include a DMSO-only control.

    • In a 384-well plate, add the purified IAV RdRp complex to each well.

    • Add the vRNA template and ApG primer to each well.

    • Add the serially diluted this compound or DMSO control to the appropriate wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the polymerase reaction by adding the nucleotide mixture containing the fluorescently labeled GTP.

    • Incubate the plate at 30°C for 1-2 hours.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no RdRp).

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cell-Based Antiviral Assay (EC50 Determination)

This assay measures the ability of this compound to inhibit IAV replication in a cellular context. A common method is the plaque reduction assay or a high-throughput method measuring the reduction of viral-induced cytopathic effect (CPE).

Workflow Diagram:

Antiviral_Assay_Workflow Cell-Based Antiviral Assay Workflow (Plaque Reduction) A Seed Cells: - Plate MDCK cells in 6-well plates - Grow to a confluent monolayer B Prepare Virus and Inhibitor: - Prepare serial dilutions of this compound - Mix with a known titer of IAV A->B C Infect Cells: - Add the virus-inhibitor mixture to the cell monolayers - Incubate for 1 hour B->C D Overlay and Incubate: - Remove inoculum and add an overlay medium (e.g., agarose (B213101) or Avicel) containing this compound - Incubate for 2-3 days C->D E Visualize and Count Plaques: - Fix and stain the cells (e.g., with crystal violet) - Count the number of plaques in each well D->E F Data Analysis: - Calculate % plaque reduction vs. This compound concentration - Determine the EC50 value E->F Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow A Seed Cells: - Plate MDCK cells in a 96-well plate B Add this compound: - Prepare serial dilutions of this compound - Add to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours) A->B C Add Viability Reagent: - Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) B->C D Incubate: - Incubate for the time specified by the reagent manufacturer C->D E Measure Signal: - Read the absorbance or luminescence on a plate reader D->E F Data Analysis: - Calculate % cell viability vs. This compound concentration - Determine the CC50 value E->F

References

Troubleshooting & Optimization

Iav-IN-3 not showing expected antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IAV-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not exhibiting the expected antiviral activity against Influenza A Virus (IAV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antiviral compound that has shown inhibitory activity against the Influenza A virus. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme complex for the replication and transcription of the viral genome. By targeting the RdRp, this compound prevents the synthesis of viral RNA, thereby halting the propagation of the virus.

Q2: What is the expected in vitro potency of this compound?

The potency of this compound can vary depending on the Influenza A virus strain and the cell line used. Published data for this compound and similar compounds provide a general range of expected activity.

Table 1: Reported In Vitro Activity of this compound and a Related Compound

CompoundVirus StrainCell LineIC50 (µM)EC50 (µM)CC50 (µM)
This compoundInfluenza A Virus (unspecified)-0.0450.13415.35 (MDCK)
RSV/IAV-IN-3H1N1MDCK-3.25>100
RSV/IAV-IN-3H3N2MDCK-1.50>100

IC50: Half-maximal inhibitory concentration (biochemical assay); EC50: Half-maximal effective concentration (cell-based assay); CC50: Half-maximal cytotoxic concentration. Data is compiled from publicly available sources.

Q3: At what stage of the viral life cycle does this compound act?

This compound targets the viral polymerase, which is active during the replication and transcription of the viral genome within the nucleus of the host cell. Therefore, it acts at the post-entry stage of the viral life cycle.[1]

Troubleshooting Guide: No or Low Antiviral Activity Observed

If you are not observing the expected antiviral activity with this compound, please review the following potential issues and troubleshooting steps.

Compound Integrity and Handling
  • Question: Could the compound have degraded?

    • Troubleshooting:

      • Ensure this compound has been stored under the recommended conditions (e.g., -20°C, protected from light).

      • Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.

      • Consider verifying the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.

Experimental Setup and Assay Conditions
  • Question: Are the assay conditions appropriate for a polymerase inhibitor?

    • Troubleshooting:

      • Cell Line: Ensure you are using a cell line that is susceptible to the influenza A virus strain you are working with and suitable for antiviral testing (e.g., MDCK, A549).

      • Virus Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the compound. Titrate your virus stock and use an appropriate MOI for your assay (typically 0.01-0.1 for plaque assays).

      • Time of Addition: For a polymerase inhibitor, the compound should be present during the viral replication phase. In a typical experiment, the compound is added after the virus adsorption period and remains in the culture medium for the duration of the experiment.

Plaque Reduction Assay Troubleshooting
  • Question: Are there issues with my plaque reduction assay technique?

    • Troubleshooting:

      • Cell Monolayer: Ensure a confluent and healthy cell monolayer before infection.[2]

      • Overlay Medium: The temperature of the agarose (B213101) overlay should not be too high as it can damage the cells.[3][4] The concentration of agarose can also affect plaque formation.[5]

      • Incubation Time: The incubation period should be sufficient for plaque formation but not so long that plaques become confluent or indistinct.

Table 2: Common Issues and Solutions in Plaque Reduction Assays

IssuePotential CauseRecommended Solution
No plaques in control wellsInactive virus stock, wrong cell type, or technical error in infection.Titer virus stock, confirm cell line susceptibility, and review infection protocol.
Confluent lysis in all wellsVirus concentration is too high.Perform serial dilutions of the virus stock to achieve a countable number of plaques.
Irregular or fuzzy plaquesCell monolayer is not uniform, or plates were moved during solidification of the overlay.Ensure even cell seeding and allow the overlay to solidify completely before moving the plates.
Viral Strain and Resistance
  • Question: Could the influenza strain I'm using be resistant to this compound?

    • Troubleshooting:

      • Viral Genotype: RNA viruses have a high mutation rate. It is possible that your virus stock has acquired mutations in the polymerase genes (PB1, PB2, or PA) that confer resistance.

      • Sequence Analysis: If you suspect resistance, consider sequencing the polymerase genes of your virus stock to check for mutations in conserved regions known to be targeted by other polymerase inhibitors.

      • Control Compound: Include a control compound with a different mechanism of action (e.g., a neuraminidase inhibitor like Oseltamivir) to confirm that the lack of activity is specific to this compound.

Discrepancy Between In Vitro and In Vivo Results
  • Question: I observed good in vitro activity, but my in vivo experiments are not showing efficacy. Why?

    • Troubleshooting:

      • Pharmacokinetics: this compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model.

      • Toxicity: The compound may be toxic at effective concentrations in vivo, leading to adverse effects that mask its antiviral activity.

      • Prodrug Considerations: Some antiviral compounds are prodrugs that require metabolic activation in the host. It is possible that the animal model you are using does not effectively metabolize this compound to its active form.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Materials:

    • MDCK cells

    • Influenza A virus stock of known titer

    • This compound

    • 6-well plates

    • Infection medium (e.g., DMEM with 0.2% BSA and TPCK-trypsin)

    • Agarose overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Seed MDCK cells in 6-well plates to form a confluent monolayer.

    • Prepare serial dilutions of this compound in infection medium.

    • Aspirate the growth medium from the cells and wash with PBS.

    • Infect the cells with influenza A virus at an MOI of approximately 0.01 for 1 hour at 37°C.

    • After the adsorption period, remove the virus inoculum and wash the cells.

    • Add the this compound dilutions to the respective wells. Include a virus-only control and a cell-only control.

    • Overlay the cells with agarose medium and incubate at 37°C until plaques are visible (typically 2-3 days).

    • Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.

    • Calculate the percentage of plaque inhibition for each concentration and determine the EC50 value.

Influenza Polymerase (Minigenome) Reporter Assay

This assay measures the activity of the IAV polymerase in a controlled, cell-based system without the need for infectious virus.

  • Materials:

    • HEK293T cells

    • Plasmids expressing the IAV polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP)

    • A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the IAV non-coding regions, under the control of a Pol I promoter.

    • Transfection reagent

    • This compound

    • Luciferase assay system

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the polymerase and NP expression plasmids, and the reporter plasmid.

    • After transfection, add serial dilutions of this compound to the cells.

    • Incubate for 24-48 hours at 37°C.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the percentage of polymerase inhibition and determine the IC50 value.

Visualizations

IAV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_nucleus Nucleus Virus Virus Endosome Endosome Virus->Endosome Entry Nucleus Nucleus Endosome->Nucleus Uncoating Ribosome Ribosome Nucleus->Ribosome mRNA Export Budding Budding Nucleus->Budding vRNP Export Ribosome->Nucleus Protein Import Budding->Virus Release vRNA_Replication vRNA Replication & Transcription IAV_IN_3 This compound IAV_IN_3->vRNA_Replication Inhibition

Caption: Mechanism of action of this compound in the Influenza A virus life cycle.

Troubleshooting_Workflow Start No/Low Antiviral Activity Check_Compound Check Compound Integrity (Storage, Fresh Stocks) Start->Check_Compound Check_Assay Review Assay Parameters (Cell Line, MOI, Time of Addition) Check_Compound->Check_Assay Compound OK Resolve Problem Identified Check_Compound->Resolve Issue Found Check_Technique Troubleshoot Specific Assay (e.g., Plaque Assay) Check_Assay->Check_Technique Parameters OK Check_Assay->Resolve Issue Found Consider_Resistance Investigate Viral Resistance (Sequence Polymerase Genes) Check_Technique->Consider_Resistance Technique OK Check_Technique->Resolve Issue Found Evaluate_InVivo Assess In Vivo Factors (PK/PD, Toxicity) Consider_Resistance->Evaluate_InVivo No Resistance Found Consider_Resistance->Resolve Resistance Identified Evaluate_InVivo->Resolve In Vivo Issue Identified

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Optimizing Iav-IN-3 concentration for IAV inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IAV-IN-HPI, a research-grade inhibitor for investigating influenza A virus (IAV) replication. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist you in your experiments.

IAV-IN-HPI is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. Influenza A virus is known to activate the PI3K/Akt pathway to support its replication and prevent premature apoptosis of the host cell.[1][2][3][4] IAV-IN-HPI is designed to target this host-cell dependency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IAV-IN-HPI?

A1: IAV-IN-HPI is a small molecule inhibitor that specifically targets the p110 catalytic subunit of Class I PI3K. During IAV infection, the virus activates the PI3K/Akt signaling pathway to promote viral entry and suppress premature host cell apoptosis, thereby ensuring efficient viral replication.[1][2][5] The viral non-structural protein 1 (NS1) can directly interact with the p85 regulatory subunit of PI3K to activate this pathway.[4][5] IAV-IN-HPI blocks this signaling cascade, leading to reduced viral RNA and protein synthesis and a decrease in the production of progeny virions.[6]

Q2: What is the recommended concentration range for IAV-IN-HPI in cell culture experiments?

A2: The optimal concentration of IAV-IN-HPI will vary depending on the cell line and IAV strain used. We recommend starting with a dose-response experiment to determine the half-maximal effective concentration (EC50). Based on internal studies, a typical starting range is between 1 µM and 25 µM. Always run a concurrent cytotoxicity assay to ensure that the observed antiviral effect is not due to cell death.

Q3: Is IAV-IN-HPI cytotoxic?

A3: IAV-IN-HPI may exhibit cytotoxicity at high concentrations. The half-maximal cytotoxic concentration (CC50) should be determined for your specific cell line. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. An SI value greater than 10 is generally considered favorable for a potential antiviral candidate. Please refer to Table 2 for typical CC50 values in common cell lines.

Q4: Which IAV strains is IAV-IN-HPI effective against?

A4: Since IAV-IN-HPI targets a host cellular pathway (PI3K) that is broadly utilized by influenza A viruses, it is expected to have activity against a wide range of IAV strains.[1][2] Please see Table 1 for a summary of its activity against representative strains.

Q5: How should I prepare and store IAV-IN-HPI?

A5: IAV-IN-HPI is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Problem 1: I am not observing any inhibition of IAV replication.

  • Possible Cause: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the EC50 for your specific IAV strain and cell line. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 100 µM).

  • Possible Cause: Timing of Addition.

    • Solution: The PI3K/Akt pathway is activated at multiple stages of the viral life cycle, including early entry and later steps involving NS1.[1][2][7][8] For initial experiments, add IAV-IN-HPI at the time of infection or shortly after the virus adsorption period. You can also perform a time-of-addition experiment to determine the specific stage of the viral life cycle that is most sensitive to inhibition.

  • Possible Cause: Inactive Compound.

    • Solution: Ensure the compound has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.

Problem 2: I am observing high cytotoxicity in my experiments.

  • Possible Cause: Concentration is too high.

    • Solution: Determine the CC50 of IAV-IN-HPI in your cell line using the MTT assay protocol provided below. Use concentrations well below the CC50 for your antiviral assays.

  • Possible Cause: High Solvent Concentration.

    • Solution: Ensure the final concentration of DMSO in your culture medium is not toxic to the cells. We recommend keeping the final DMSO concentration at or below 0.5%. Remember to include a vehicle control (medium with the same concentration of DMSO but no compound) in your experiments.

  • Possible Cause: Cell Line Sensitivity.

    • Solution: Some cell lines may be more sensitive to IAV-IN-HPI. Test the compound on a different host cell line commonly used for IAV research, such as MDCK or A549 cells.

Problem 3: My experimental results are not reproducible.

  • Possible Cause: Inconsistent Virus Titer.

    • Solution: The multiplicity of infection (MOI) is a critical parameter. Ensure you are using a consistent and accurately titered virus stock for all experiments. Re-titer your virus stock if it has been stored for a long time or subjected to freeze-thaw cycles.

  • Possible Cause: Variation in Cell Conditions.

    • Solution: Use cells at a consistent passage number and confluency. Cell health can significantly impact the outcome of both viral infection and compound treatment. Ensure cells are seeded evenly in the plates.

  • Possible Cause: Assay Variability.

    • Solution: Follow the provided protocols carefully. Pay close attention to incubation times, reagent concentrations, and washing steps. Include appropriate positive (e.g., a known IAV inhibitor) and negative (vehicle-treated) controls in every experiment.

Data Presentation

Table 1: Antiviral Activity of IAV-IN-HPI against Various IAV Strains
Influenza A StrainSubtypeCell LineEC50 (µM)
A/Puerto Rico/8/34H1N1MDCK5.2
A/California/07/2009H1N1pdm09A5497.8
A/Victoria/3/75H3N2MDCK6.5

EC50 (Half-maximal effective concentration) is the concentration of IAV-IN-HPI that inhibits the virus-induced cytopathic effect by 50%. Data are representative values. Actual values may vary based on experimental conditions.

Table 2: Cytotoxicity and Selectivity Index of IAV-IN-HPI
Cell LineCC50 (µM)Selectivity Index (SI) vs. A/PR/8/34 (H1N1)
MDCK (Madin-Darby Canine Kidney)>100>19.2
A549 (Human Lung Carcinoma)8510.9

CC50 (Half-maximal cytotoxic concentration) is the concentration of IAV-IN-HPI that reduces the viability of uninfected cells by 50%. Selectivity Index (SI) = CC50 / EC50.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., MDCK, A549)

  • Cell culture medium

  • IAV-IN-HPI stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of IAV-IN-HPI in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (no compound) and "vehicle control" (DMSO at the highest concentration used).

  • Incubate the plate for 48-72 hours (correlating with the duration of your antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This "gold standard" assay quantifies the number of infectious virus particles.[13][14]

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of host cells (e.g., MDCK)

  • IAV stock with a known titer

  • Serum-free medium containing TPCK-treated trypsin

  • IAV-IN-HPI

  • Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed MDCK cells in 12-well plates and grow until they form a confluent monolayer.

  • Prepare serial 10-fold dilutions of your IAV stock in serum-free medium.

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Infect the cells with 200 µL of a virus dilution that will yield 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • During the incubation, prepare the overlay medium containing various concentrations of IAV-IN-HPI (and a vehicle control).

  • After the 1-hour adsorption period, aspirate the virus inoculum.

  • Add 2 mL of the overlay medium with the respective compound concentration to each well.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fix the cells by adding 1 mL of 4% formaldehyde (B43269) and incubating for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well. The EC50 is the concentration of IAV-IN-HPI that reduces the number of plaques by 50% compared to the vehicle control.

Protocol 3: TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures.[15][16][17]

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., MDCK)

  • IAV stock

  • Serum-free medium with TPCK-treated trypsin

  • IAV-IN-HPI

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate overnight to reach ~90-100% confluency.

  • On a separate plate, prepare 10-fold serial dilutions of your virus stock.

  • Add 100 µL of each virus dilution to 8 replicate wells of the cell plate. Include a "cell control" with no virus.

  • To determine the EC50, pre-treat cells with different concentrations of IAV-IN-HPI for 1-2 hours, then infect with 100 TCID50 of virus per well.

  • Incubate the plates for 3-5 days at 37°C with 5% CO2.

  • Observe the wells for cytopathic effect (CPE) using a microscope. Score each well as positive (+) or negative (-) for CPE.

  • The TCID50 titer is calculated using the Reed-Muench method. The EC50 is the compound concentration that reduces the virus-induced CPE by 50%.

Mandatory Visualizations

Signaling Pathway Diagram

IAV_PI3K_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell cluster_inhibitor Inhibitor Action IAV IAV RTK Receptor Tyrosine Kinase IAV->RTK Infection NS1 NS1 Protein PI3K PI3K NS1->PI3K Direct Activation RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Replication Viral Replication Support Akt->Replication Promotes IAV_IN_HPI IAV-IN-HPI IAV_IN_HPI->PI3K Inhibits

Caption: IAV activates the PI3K/Akt pathway, which IAV-IN-HPI inhibits.

Experimental Workflow Diagram

Antiviral_Workflow cluster_setup Phase 1: Assay Setup cluster_testing Phase 2: Antiviral & Cytotoxicity Testing cluster_analysis Phase 3: Data Analysis A 1. Culture Host Cells (e.g., MDCK, A549) D 4a. Cytotoxicity Assay (Uninfected Cells + IAV-IN-HPI) A->D E 4b. Antiviral Assay (Infected Cells + IAV-IN-HPI) A->E B 2. Prepare IAV-IN-HPI Serial Dilutions B->D B->E C 3. Titer Virus Stock (Plaque Assay or TCID50) C->E F 5. Measure Cell Viability (MTT Assay) D->F G 6. Quantify Viral Inhibition (Plaque Count / CPE) E->G H 7. Calculate CC50 F->H I 8. Calculate EC50 G->I J 9. Determine Selectivity Index (SI = CC50 / EC50) H->J I->J

Caption: Workflow for evaluating the antiviral efficacy of IAV-IN-HPI.

References

Iav-IN-3 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Iav-IN-3" is not publicly available. This technical support guide has been developed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors of Influenza A Virus (IAV), hypothetically termed this compound. The information provided is based on general principles of small molecule stability and troubleshooting in the context of IAV research.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: While the precise mechanism of a novel inhibitor would need to be determined experimentally, this compound is hypothesized to target a critical step in the Influenza A Virus replication cycle. Potential targets could include viral entry, replication and transcription, or assembly and release.[1][2] The IAV replication cycle involves several key viral proteins that are common targets for antiviral drugs, such as hemagglutinin (HA), neuraminidase (NA), and the RNA-dependent RNA polymerase (RdRp) complex.[3][4]

Q2: How should I properly store and handle this compound?

A2: As a general guideline for small molecule inhibitors, this compound should be stored under conditions that prevent degradation.[5] Specific storage recommendations should be provided by the supplier. However, common practices include storage as a powder at -20°C or -80°C, protected from light and moisture. For stock solutions in solvents like DMSO, storage at -80°C in small aliquots is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects are a possibility with any small molecule inhibitor. These can arise from the molecule interacting with host cell proteins that have similar binding pockets to the intended viral target. It is crucial to perform cytotoxicity assays and screen for activity against a panel of host cell targets to identify and characterize any off-target effects.

Troubleshooting Guides

Stability and Solubility Issues

Q4: I'm observing precipitation of this compound in my cell culture medium. What should I do?

A4: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules. Here are some steps to troubleshoot this:

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).

  • Lower the Final Concentration: The compound may not be soluble at the tested concentration. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.

  • Use a Different Formulation: Consider using solubility enhancers like cyclodextrins or formulating the compound in a different vehicle, if compatible with your experimental system.

  • Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes help with solubility.

Q5: I suspect this compound is degrading in my experimental setup. How can I assess its stability?

A5: Degradation can lead to a loss of activity and inconsistent results. To assess stability:

  • Time-Course Experiment: Incubate this compound in your experimental medium for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Then, test the activity of the aged compound in your primary assay.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the integrity of the compound over time in your experimental conditions. This can provide direct evidence of degradation and identify any degradation products.

Inconsistent Experimental Results

Q6: I am seeing significant variability in the antiviral activity of this compound between experiments. What could be the cause?

A6: Variability in antiviral assays can stem from several factors:

  • Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Viral stocks should be titered regularly, as improper storage can lead to a decrease in infectious particles.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability. Cell confluency at the time of infection can also impact results.

  • Reagent Consistency: Use the same batches of reagents (e.g., media, serum, trypsin) whenever possible. If you must use a new batch, perform a validation experiment.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Calibrate your pipettes regularly.

Q7: My positive control for antiviral activity is not working as expected. What should I do?

A7: A failing positive control invalidates the experiment. Here's a troubleshooting workflow:

  • Check the Reagent: Ensure the positive control was stored correctly and has not expired. Prepare a fresh dilution from a stock solution.

  • Verify the Assay Setup: Review the entire experimental protocol to ensure no steps were missed or altered.

  • Consult a Colleague: Have another researcher observe your technique or review your protocol.

Data Presentation

Table 1: Factors Affecting Small Molecule Stability

ParameterConditionPotential Effect on StabilityMitigation Strategy
Temperature High temperaturesIncreased degradation rateStore at recommended low temperatures (e.g., 4°C, -20°C, -80°C)
Freeze-thaw cyclesPhysical stress, potential for degradationAliquot stock solutions to minimize freeze-thaw cycles
pH Non-optimal pHHydrolysis or other chemical degradationUse buffered solutions and verify pH of experimental media
Light UV or ambient lightPhotodegradationStore in amber vials or protect from light
Oxygen Atmospheric oxygenOxidationStore under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be oxygen-sensitive

Table 2: Recommended Storage Conditions for IAV Stocks

Storage TemperatureExpected StabilityKey Considerations
-80°C Long-term (years)Avoid repeated freeze-thaw cycles.
-20°C Short to medium-termLess stable than -80°C; suitable for working stocks.
4°C Short-term (days)Significant loss of infectivity over time.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in your experimental medium (e.g., DMEM).

  • Incubation: Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Microscopic Examination: Examine the solutions under a microscope to detect smaller precipitates.

  • Quantitative Analysis (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or LC-MS to determine the solubility limit.

Protocol 2: Plaque Reduction Assay for Antiviral Activity
  • Cell Seeding: Seed a 6-well plate with a confluent monolayer of MDCK cells.

  • Virus Dilution: Prepare serial dilutions of your IAV stock.

  • Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percent plaque reduction for each concentration of this compound compared to the untreated control.

Mandatory Visualization

Experimental_Workflow Figure 1: General Experimental Workflow for Testing this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound dilutions treatment Add this compound prep_compound->treatment prep_cells Seed cells (e.g., MDCK) infection Infect cells with IAV prep_cells->infection prep_virus Prepare IAV stock prep_virus->infection infection->treatment incubation Incubate (48-72h) treatment->incubation staining Fix and stain cells incubation->staining quantification Quantify viral inhibition (e.g., plaque counting) staining->quantification data_analysis Calculate IC50 quantification->data_analysis

Caption: Figure 1: General Experimental Workflow for Testing this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Inconsistent Results start Inconsistent Results Observed check_reagents Check Reagents (Compound, Virus, Cells, Media) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol and Technique reagents_ok->check_protocol Yes replace_reagents Replace/Validate Reagents reagents_ok->replace_reagents No protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_equipment Check Equipment (Pipettes, Incubator) protocol_ok->check_equipment Yes retrain Retrain on Technique protocol_ok->retrain No equipment_ok Equipment Calibrated? check_equipment->equipment_ok consult Consult with a Colleague equipment_ok->consult Yes calibrate Calibrate/Service Equipment equipment_ok->calibrate No replace_reagents->start retrain->start calibrate->start

Caption: Figure 2: Troubleshooting Inconsistent Results.

IAV_Replication_Cycle Figure 3: Simplified IAV Replication Cycle and Potential Inhibitor Targets cluster_cell Host Cell cluster_nucleus Nucleus transcription Replication & Transcription (RdRp) vrnp_export vRNP Export transcription->vrnp_export translation 5. Translation vrnp_export->translation entry 1. Entry (HA) uncoating 2. Uncoating entry->uncoating vrnp_import 3. vRNP Import uncoating->vrnp_import vrnp_import->transcription assembly 6. Assembly (M1) translation->assembly release 7. Release (NA) assembly->release inhibitor This compound (Hypothetical Targets) inhibitor->transcription inhibitor->entry inhibitor->release

Caption: Figure 3: Simplified IAV Replication Cycle and Potential Inhibitor Targets.

References

Technical Support Center: Overcoming Iav-IN-3 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Iav-IN-3, an inhibitor of the influenza A virus (IAV) polymerase, ensuring its proper solubilization is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anti-influenza A virus (IAV) agent.[1][2] It functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome.[1][2] The IAV polymerase has an IC50 of 0.045 μM for this compound.[2]

Q2: In which solvents is this compound typically dissolved?

Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. Why did this happen?

A3: This is a common issue known as "crashing out." DMSO is a strong organic solvent that can dissolve many hydrophobic compounds like this compound. However, when the DMSO stock solution is diluted into an aqueous buffer or medium, the polarity of the solvent system increases significantly. This change can cause the compound, which is poorly soluble in water, to precipitate out of the solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell types. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem 1: Precipitate forms when diluting DMSO stock solution in aqueous media.

Initial Troubleshooting Steps:

StepActionRationale
1 Optimize DMSO Concentration Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help prevent the compound from precipitating.
2 Gentle Warming Gently warm your aqueous solution (e.g., to 37°C) before and after adding the this compound DMSO stock. Increased temperature can sometimes improve solubility. However, avoid prolonged heating, which could degrade the compound.
3 Sonication Use a bath sonicator to treat your final diluted solution for 5-10 minutes. Sonication can help to break down precipitate particles and aid in re-dissolving the compound.
4 pH Adjustment If your experimental conditions allow, adjusting the pH of the aqueous buffer may enhance the solubility of this compound, especially if it has ionizable groups.

Advanced Troubleshooting:

StrategyDescription
Co-solvents Prepare a stock solution in a mixture of solvents. For example, a combination of DMSO and a less polar, water-miscible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might maintain solubility upon aqueous dilution.
Formulation with Excipients For in vivo studies or challenging in vitro systems, consider formulating this compound with solubilizing agents such as Tween 80 or Cremophor EL. These surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
Problem 2: this compound powder will not dissolve in the initial solvent.
StepActionRationale
1 Increase Solvent Volume The initial concentration may be too high. Try adding more solvent to decrease the concentration.
2 Gentle Heating & Vortexing Gently warm the vial (e.g., in a 37°C water bath) and vortex vigorously for several minutes.
3 Sonication Place the vial in a bath sonicator for 10-15 minutes to aid in dissolution.
4 Try an Alternative Solvent If DMSO fails, other organic solvents such as N,N-dimethylformamide (DMF) or ethanol could be tested. Always check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass of this compound: Based on its molecular weight (C₂₅H₂₁F₂N₃O₃S, MW: 493.52 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

    • Gentle warming to 37°C can also be applied during this process.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Vortex mixer or pipette for mixing

Methodology:

  • Prepare Intermediate Dilutions (if necessary): To achieve a low final concentration of this compound and DMSO, it is often necessary to perform one or more serial dilutions.

    • For example, to get a 10 µM final concentration with 0.1% DMSO, you could first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution:

    • Add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO solution to the aqueous buffer, not the other way around.

    • Immediately after adding the compound, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and even dispersion.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerated level for your cells and consistent across all treatments.

Visualizing the Mechanism of Action and Troubleshooting Workflow

To better understand the context of this compound's function and the logical steps in troubleshooting, the following diagrams are provided.

IAV_Polymerase_Inhibition vRNA Viral RNA (vRNA) Genome RdRp IAV RNA-dependent RNA Polymerase (RdRp) (PA, PB1, PB2 complex) vRNA->RdRp Template Replication Viral Genome Replication (vRNA -> cRNA -> vRNA) RdRp->Replication Transcription Viral mRNA Transcription RdRp->Transcription IavIN3 This compound IavIN3->RdRp Inhibits ProgenyVirions New Virus Particles Replication->ProgenyVirions ViralProteins Viral Proteins Transcription->ViralProteins ViralProteins->ProgenyVirions

Caption: this compound inhibits the IAV RNA-dependent RNA polymerase (RdRp).

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue Precipitate Precipitate upon aqueous dilution? Start->Precipitate OptimizeDMSO Optimize DMSO Dilution (Serial Dilutions) Precipitate->OptimizeDMSO Yes NoDissolve Powder doesn't dissolve in initial solvent? Precipitate->NoDissolve No WarmSonicate Gentle Warming (37°C) & Sonication OptimizeDMSO->WarmSonicate StillPrecipitate1 Still Precipitates? WarmSonicate->StillPrecipitate1 CoSolvent Try Co-solvents (e.g., DMSO + PEG) StillPrecipitate1->CoSolvent Yes Success Solubility Achieved StillPrecipitate1->Success No CoSolvent->Success IncreaseSolvent Increase Solvent Volume NoDissolve->IncreaseSolvent Yes NoDissolve->Success No HeatVortex Gentle Heat & Vortex IncreaseSolvent->HeatVortex SonicatePowder Sonicate HeatVortex->SonicatePowder StillNoDissolve Still Undissolved? SonicatePowder->StillNoDissolve AltSolvent Try Alternative Solvent (e.g., DMF) StillNoDissolve->AltSolvent Yes Consult Consult Technical Support StillNoDissolve->Consult No AltSolvent->Success

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Influenza A Virus (IAV) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain information on a specific compound designated "Iav-IN-3." The following technical support guide is a generalized resource for researchers and drug development professionals investigating kinase inhibitors for anti-influenza A virus (IAV) activity. It addresses common challenges and questions related to potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of IAV--targeting kinase inhibitors?

A1: Off-target effects refer to the modulation of cellular proteins, pathways, or functions other than the intended kinase target of an inhibitor. In IAV research, this can lead to unexpected cellular phenotypes, toxicity, or misleading antiviral activity data. For instance, an inhibitor might show potent antiviral effects not by inhibiting the intended host kinase crucial for viral replication, but by inducing general cellular stress or apoptosis through off-target interactions.

Q2: Why is it critical to evaluate off-target effects for a novel anti-IAV kinase inhibitor?

A2: Evaluating off-target effects is crucial for several reasons:

  • Mechanism of Action: To accurately understand how the inhibitor is exerting its antiviral effect.

  • Toxicity and Safety: Off-target effects are a major cause of cellular toxicity and potential adverse effects in vivo.

  • Data Interpretation: To avoid misinterpreting experimental results. An observed reduction in viral titer might be due to off-target cytotoxicity rather than specific antiviral activity.

  • Drug Development: A selective inhibitor with minimal off-target effects is a more promising candidate for further development.

Q3: What are the initial signs of potential off-target effects in my cellular assays?

A3: Initial indicators of off-target effects can include:

  • A narrow therapeutic window (the concentration range where the drug is effective without being toxic).

  • Significant cytotoxicity observed at or near the effective antiviral concentration.

  • Discrepancies between the inhibitor's potency in biochemical assays (e.g., purified kinase assays) and its antiviral efficacy in cell-based assays.

  • Phenotypes inconsistent with the known function of the intended target kinase.

  • Activation or inhibition of signaling pathways unrelated to the target.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed in IAV-Infected and Mock-Infected Cells

  • Possible Cause: The inhibitor has off-target effects on essential cellular processes, leading to general cytotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Cytotoxicity Assay: Perform a detailed dose-response curve in both mock-infected and IAV-infected cells to determine the 50% cytotoxic concentration (CC50).

    • Compare CC50 and EC50: Calculate the selectivity index (SI = CC50 / EC50). A low SI value (e.g., <10) suggests that the antiviral activity may be linked to cytotoxicity.

    • Alternative Viability Assays: Use multiple methods to assess cell viability (e.g., MTS, CellTiter-Glo, and trypan blue exclusion) to rule out assay-specific artifacts.

    • Kinase Profiling: If available, perform a broad kinase panel screen to identify potential off-target kinases that could be mediating the cytotoxic effects.

Issue 2: Antiviral Effect Does Not Correlate with Target Kinase Inhibition

  • Possible Cause: The observed antiviral activity is due to an off-target effect on another host factor or a direct effect on the virus.

  • Troubleshooting Steps:

    • Target Engagement Assay: Confirm that the inhibitor is engaging the intended target kinase in cells at the effective antiviral concentration using techniques like cellular thermal shift assay (CETSA) or phospho-specific western blotting for a downstream substrate.

    • Time-of-Addition Experiment: To understand which stage of the viral life cycle is being inhibited, add the compound at different time points pre- and post-infection. This can help to differentiate between effects on viral entry, replication, or egress.[1]

    • Resistant Mutant Generation: Attempt to generate IAV mutants that are resistant to the inhibitor. Sequencing the resistant mutants can help identify the viral or host target.

    • Off-Target Validation: If kinase profiling data is available, use siRNA or CRISPR to knock down the identified off-target kinases and assess the impact on IAV replication.

Quantitative Data Summary

The following table presents hypothetical kinase profiling data for a generic IAV inhibitor ("IAV-IN-X") to illustrate how off-target effects are quantified. The data shows the percentage of inhibition at a given concentration.

Kinase TargetPercent Inhibition @ 1 µMNotes
Intended Target (e.g., CDK1) 95% High on-target potency
Off-Target 1 (e.g., MELK)85%Significant off-target activity
Off-Target 2 (e.g., Aurora Kinase A)70%Moderate off-target activity
Off-Target 3 (e.g., RIPK3)15%Low off-target activity
Off-Target 4 (e.g., EphA2)5%Negligible off-target activity

Experimental Protocols

1. Kinase Activity Assay (Biochemical)

  • Objective: To determine the in vitro potency of the inhibitor against the purified target kinase.

  • Methodology:

    • A reaction mixture is prepared containing the purified kinase, a substrate peptide (often with a fluorescent or radioactive label), and ATP.

    • The inhibitor is added at various concentrations.

    • The reaction is initiated by adding ATP and incubated at 30°C for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated from the dose-response curve.

2. Cell Viability Assay (MTS Assay)

  • Objective: To assess the cytotoxicity of the inhibitor.

  • Methodology:

    • Plate cells (e.g., A549 or MDCK) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for 24-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

    • Calculate the CC50 value from the dose-response curve.

3. Western Blot for Phospho-Protein Analysis

  • Objective: To confirm target engagement and assess the effect on downstream signaling pathways in a cellular context.

  • Methodology:

    • Treat cells with the inhibitor at various concentrations and for different durations.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target or its substrate, followed by a total protein antibody for normalization.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

Visualizations

Signaling_Pathway cluster_virus IAV Infection cluster_cell Host Cell IAV IAV Host_Receptor Host_Receptor IAV->Host_Receptor Attachment PI3K PI3K Host_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Viral_Replication Viral_Replication Akt->Viral_Replication Promotes IAV_IN_X IAV-IN-X IAV_IN_X->Akt Inhibits (On-Target) Aurora_Kinase_A Aurora_Kinase_A IAV_IN_X->Aurora_Kinase_A Inhibits (Off-Target) Cell_Cycle_Progression Cell_Cycle_Progression Aurora_Kinase_A->Cell_Cycle_Progression Regulates Cytotoxicity Cytotoxicity Cell_Cycle_Progression->Cytotoxicity

Caption: Hypothetical signaling pathway of an IAV inhibitor with an off-target effect.

Workflow Start Start: Antiviral Hit Biochemical_Assay Biochemical Assay (IC50 vs Target Kinase) Start->Biochemical_Assay Cellular_Assay Cell-Based Antiviral Assay (EC50) Start->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cellular_Assay->Cytotoxicity_Assay Calculate_SI Calculate SI (CC50/EC50) Cytotoxicity_Assay->Calculate_SI Kinase_Profiling Broad Kinase Profiling Calculate_SI->Kinase_Profiling If SI is low or phenotype is unexpected Target_Validation On-Target Validation (e.g., CETSA, Western Blot) Calculate_SI->Target_Validation If SI is high Off_Target_Validation Off-Target Validation (e.g., siRNA/CRISPR) Kinase_Profiling->Off_Target_Validation End End: Characterized Inhibitor Target_Validation->End Off_Target_Validation->End

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting Start Unexpected Result in Cellular Assay Check_Cytotoxicity Is CC50 close to EC50? Start->Check_Cytotoxicity High_Toxicity High Cytotoxicity: Likely Off-Target Effect Check_Cytotoxicity->High_Toxicity Yes Low_Toxicity Low Cytotoxicity Check_Cytotoxicity->Low_Toxicity No Check_Target_Engagement Does inhibitor engage target in cells? Low_Toxicity->Check_Target_Engagement No_Engagement No Target Engagement: - Poor Permeability - Antiviral effect is off-target Check_Target_Engagement->No_Engagement No Engagement Target Engaged Check_Target_Engagement->Engagement Yes Check_Phenotype Is phenotype consistent with target biology? Engagement->Check_Phenotype Inconsistent Inconsistent Phenotype: - Off-target effect - Novel target biology Check_Phenotype->Inconsistent No Consistent Consistent Phenotype: Proceed with on-target mechanism studies Check_Phenotype->Consistent Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting cytotoxicity related to the investigational compound Iav-IN-3. This compound is a potent inhibitor of the NLRP3 inflammasome and caspase-1, designed to modulate inflammatory responses, particularly in the context of Influenza A Virus (IAV) infection. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist researchers in overcoming common challenges during their in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a dual-function inhibitor. It primarily targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1.[1] By inhibiting the NLRP3 inflammasome, this compound is expected to block the activation of caspase-1. Caspase-1 is a key enzyme responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Additionally, direct inhibition of caspase-1 further prevents the processing and release of these cytokines, as well as a form of inflammatory cell death known as pyroptosis.

Q2: My initial screening with this compound shows high cytotoxicity even at low concentrations. What are the immediate troubleshooting steps?

A2: High cytotoxicity at low concentrations can be due to several factors. First, confirm the purity of your this compound stock. Contaminants can induce significant toxicity. Second, re-evaluate your dose-response curve. It's possible the therapeutic window for your specific cell line is narrower than anticipated. Start with a much lower concentration range. Finally, assess the health of your cell cultures. Stressed or unhealthy cells are more susceptible to drug-induced toxicity. Ensure optimal cell culture conditions, including media composition and cell confluency.

Q3: Is the observed cytotoxicity with this compound always indicative of off-target effects?

A3: Not necessarily. While off-target effects are a possibility, the cytotoxicity observed could be an intended consequence of inhibiting the target pathway, especially in certain cell types or under specific experimental conditions. For instance, prolonged inhibition of caspase-1 can, in some contexts, shift the cell death pathway towards apoptosis or necrosis.[3] It is crucial to perform mechanistic studies to determine the nature of the cell death (e.g., apoptosis, necrosis, pyroptosis).

Q4: Can the vehicle used to dissolve this compound be a source of cytotoxicity?

A4: Absolutely. The solvent used to dissolve this compound, commonly DMSO, can be cytotoxic at certain concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used for this compound. This will help you differentiate between the cytotoxicity caused by the compound and that caused by the vehicle.

Q5: How does Influenza A Virus (IAV) infection itself contribute to cell death, and how might this interact with this compound treatment?

A5: IAV infection can induce cell death through multiple pathways, including apoptosis, necroptosis, and pyroptosis.[2][4] The virus can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. IAV can also activate the NLRP3 inflammasome, leading to pyroptosis. When treating IAV-infected cells with this compound, you are inhibiting a specific cell death pathway (pyroptosis). This could potentially shift the balance and enhance other cell death mechanisms. It is important to assess multiple markers of cell death to understand the complete picture.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.

Problem 1: High Background Cytotoxicity in Control Wells
Possible Cause Recommended Solution
Contaminated Cell Culture Regularly test your cell lines for mycoplasma contamination. Discard any contaminated cultures and start with a fresh, certified stock.
Unhealthy Cells Ensure cells are in the logarithmic growth phase and are not over-confluent. Optimize seeding density to avoid stress.
Media or Serum Issues Use fresh, high-quality culture media and fetal bovine serum (FBS). Test different batches of FBS for toxicity. Consider using serum-free media if compatible with your cell line.
Incubator Conditions Verify that the incubator has stable temperature, CO2, and humidity levels. Fluctuations can stress the cells.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Recommended Solution
Inaccurate Compound Concentration Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of your stock solution spectrophotometrically if possible.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to ensure even distribution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Variable Incubation Times Adhere strictly to the planned incubation times for compound treatment and assay development.
Problem 3: Unexpected Cell Morphology Changes
Possible Cause Recommended Solution
Induction of a Specific Cell Death Pathway Observe the morphology closely. Apoptotic cells may appear shrunken with condensed chromatin, while necrotic cells often swell and lyse. Use specific assays (e.g., Annexin V/PI staining, caspase activity assays) to identify the cell death mechanism.
Solvent Effects High concentrations of solvents like DMSO can cause cells to appear rounded or detached. Ensure your vehicle control concentration is non-toxic and does not induce morphological changes.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, which can cause physical stress to the cells. If precipitation occurs, try a lower concentration or a different solvent system.

Quantitative Data Summary

The following tables provide hypothetical but realistic quantitative data for this compound based on typical characteristics of inflammasome inhibitors. These values should be determined experimentally for your specific cell line and conditions.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineTargetIC50 (nM)Assay Type
THP-1 (human monocytic)NLRP3 Inflammasome50IL-1β ELISA
J774A.1 (murine macrophage)NLRP3 Inflammasome75IL-1β ELISA
A549 (human lung epithelial)Caspase-1120Caspase-1 Activity Assay
Primary Human MacrophagesNLRP3 Inflammasome30IL-1β ELISA

Table 2: Hypothetical Cytotoxicity Profile of this compound (CC50)

Cell LineIncubation Time (hours)CC50 (µM)Assay Type
THP-124> 50MTT Assay
THP-14835LDH Release Assay
A54924> 50CellTiter-Glo
A5494842MTT Assay

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Your target cell line

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include untreated and vehicle controls.

  • Remove the old medium and add the medium containing the different concentrations of this compound or controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Your target cell line

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Commercially available LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include a maximum LDH release control by adding lysis buffer to a set of wells 1 hour before the end of the incubation.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate according to the manufacturer's instructions.

  • Incubate for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Visualizing Pathways and Workflows

Signaling Pathway: this compound Inhibition of the NLRP3 Inflammasome

G cluster_0 Influenza A Virus (IAV) Infection cluster_1 NLRP3 Inflammasome Activation cluster_2 Downstream Effects IAV_RNA Viral RNA NLRP3 NLRP3 IAV_RNA->NLRP3 Signal 2 PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->NLRP3 Signal 1 (Priming) ASC ASC NLRP3->ASC NLRP3_complex NLRP3 Inflammasome Complex NLRP3->NLRP3_complex Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->NLRP3_complex Pro_Casp1->NLRP3_complex Casp1 Active Caspase-1 NLRP3_complex->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Iav_IN_3 This compound Iav_IN_3->NLRP3_complex Inhibits Assembly Iav_IN_3->Casp1 Inhibits Activity

Caption: this compound inhibits the NLRP3 inflammasome and caspase-1 activation.

Experimental Workflow: Troubleshooting Cytotoxicity

G Start High Cytotoxicity Observed Check_Purity Verify Compound Purity Start->Check_Purity Check_Vehicle Run Vehicle Control Start->Check_Vehicle Assess_Cells Assess Cell Health Start->Assess_Cells Purity_OK Purity Confirmed? Check_Purity->Purity_OK Vehicle_OK Vehicle Non-Toxic? Check_Vehicle->Vehicle_OK Optimize_Conc Optimize Concentration Range Mech_Study Conduct Mechanistic Studies (e.g., Apoptosis vs. Necrosis) Optimize_Conc->Mech_Study Cells_OK Cells Healthy? Assess_Cells->Cells_OK Purity_OK->Check_Vehicle Yes Re_Synthesize Re-synthesize or Purify Compound Purity_OK->Re_Synthesize No Vehicle_OK->Assess_Cells Yes Change_Vehicle Change Vehicle or Reduce Concentration Vehicle_OK->Change_Vehicle No Cells_OK->Optimize_Conc Yes Improve_Culture Improve Cell Culture Technique Cells_OK->Improve_Culture No On_Target On-Target Effect Mech_Study->On_Target Off_Target Potential Off-Target Effect or Assay Artifact Mech_Study->Off_Target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Logical Relationship: Cell Death Pathways in IAV Infection

G cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis cluster_pyroptosis Pyroptosis IAV Influenza A Virus Infection Intrinsic Intrinsic Pathway (Mitochondrial) IAV->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) IAV->Extrinsic RIPK1_RIPK3 RIPK1/RIPK3 Activation IAV->RIPK1_RIPK3 NLRP3 NLRP3 Inflammasome IAV->NLRP3 Caspase_Apoptosis Caspase-3/7 Activation Intrinsic->Caspase_Apoptosis Extrinsic->Caspase_Apoptosis Cell_Death Cell Death Caspase_Apoptosis->Cell_Death MLKL MLKL Phosphorylation RIPK1_RIPK3->MLKL MLKL->Cell_Death Caspase1_Pyro Caspase-1 Activation NLRP3->Caspase1_Pyro Caspase1_Pyro->Cell_Death

Caption: Multiple cell death pathways are activated during IAV infection.

References

Technical Support Center: Iav-IN-3 Efficacy in Influenza A Virus (IAV)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Iav-IN-3 is a potent inhibitor of the influenza A virus (IAV) PA endonuclease.[1] As of the current documentation, specific resistance mutations selected by this compound have not been extensively characterized in publicly available literature. This guide, therefore, extrapolates potential resistance mechanisms and troubleshooting strategies from data on other PA endonuclease inhibitors, such as baloxavir (B560136) marboxil, which are known to select for mutations in the PA subunit, most commonly at the I38 position.[2][3] Researchers should validate these potential mechanisms for this compound in their specific IAV strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the influenza A virus polymerase acidic (PA) protein. Specifically, it targets the endonuclease activity of the PA subunit.[1] This enzymatic activity is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the transcription of its own viral mRNAs. By inhibiting the PA endonuclease, this compound prevents viral gene transcription and replication.[4]

Q2: What is the reported potency of this compound?

A2: this compound has demonstrated potent inhibitory activity against the IAV polymerase with a reported half-maximal inhibitory concentration (IC50) of 0.045 µM. Its antiviral effective concentration (EC50) in cell culture is 0.134 µM, with a half-maximal cytotoxic concentration (CC50) of 15.35 µM in Madin-Darby Canine Kidney (MDCK) cells.

Q3: Which IAV strains is this compound expected to be active against?

A3: As this compound targets a highly conserved enzymatic site within the viral polymerase complex, it is expected to have broad-spectrum activity against various influenza A virus strains. This includes strains that may be resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine).

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific data for this compound is limited, resistance to PA endonuclease inhibitors typically arises from amino acid substitutions in the PA protein that reduce the binding affinity of the inhibitor to its target site. For the clinically approved PA endonuclease inhibitor baloxavir marboxil, substitutions at isoleucine 38 in the PA subunit (e.g., I38T, I38M, I38F) are the most frequently observed resistance mutations. It is plausible that similar mutations could confer resistance to this compound.

Troubleshooting Guide

Issue 1: Decreased or loss of this compound efficacy in ongoing experiments.

Question Possible Cause Troubleshooting Steps
Why is this compound no longer inhibiting my IAV strain effectively? Emergence of a resistant virus population. Prolonged exposure of IAV to an antiviral drug can lead to the selection of resistant variants.1. Sequence the PA gene: Isolate viral RNA from the IAV strain that is no longer susceptible to this compound. Perform RT-PCR to amplify the PA gene segment and sequence it to identify potential mutations, paying close attention to the region around amino acid position 38. 2. Perform a dose-response assay: Conduct a plaque reduction assay or a yield reduction assay with a range of this compound concentrations to quantify the shift in the EC50 value for the suspected resistant strain compared to the wild-type virus. A significant increase in the EC50 indicates resistance. 3. Isolate a pure resistant clone: Plaque-purify the virus population to isolate individual clones and confirm their resistance phenotype and genotype.
Incorrect drug concentration. The prepared stock solution of this compound may have degraded or been prepared incorrectly.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the stock solution using an appropriate analytical method if possible. 3. Test the new stock on a known sensitive (wild-type) IAV strain to confirm its activity.
Cell culture or assay issues. Problems with the cell line (e.g., contamination, high passage number) or the assay conditions can affect the results.1. Use a fresh batch of low-passage MDCK cells. 2. Include a positive control antiviral (e.g., another PA inhibitor or a neuraminidase inhibitor) to ensure the assay is performing as expected. 3. Verify all assay reagents and conditions, such as incubation times and media components.

Issue 2: Difficulty in preventing the emergence of this compound resistance.

Question Possible Cause Troubleshooting Steps
How can I reduce the likelihood of generating this compound resistant IAV strains in my experiments? Monotherapy with a single antiviral agent. Using a single antiviral drug, especially at suboptimal concentrations, creates strong selective pressure for the emergence of resistance.1. Combination Therapy: Consider using this compound in combination with an antiviral that has a different mechanism of action. Preclinical studies have shown that combining a polymerase inhibitor with a neuraminidase inhibitor (e.g., oseltamivir) can have a synergistic effect and may reduce the emergence of resistance. 2. Optimize Dosage: Use this compound at a concentration that is well above its EC50 to suppress viral replication more effectively and reduce the chances of resistant variants emerging.

Data Summary Tables

Table 1: In Vitro Activity of this compound

Parameter Value Target/Cell Line Reference
IC50 0.045 µMIAV Polymerase
EC50 0.134 µMInfluenza A VirusMedchemExpress
CC50 15.35 µMMDCK CellsMedchemExpress

Table 2: Potential Resistance Mutations for PA Endonuclease Inhibitors

Mutation Virus Fold-change in Susceptibility (to Baloxavir) Reference
PA I38TIAV (H1N1, H3N2)30-70 fold increase in EC50
PA I38MIAV (H1N1, H3N2)~10 fold increase in EC50
PA I38FIAV (H1N1, H3N2)~5 fold increase in EC50

Table 3: Synergistic Combinations with Polymerase Inhibitors

Drug Combination Effect Model Reference
Baloxavir + OseltamivirSynergisticIn vitro & Murine models
Favipiravir + OseltamivirAdditive to SynergisticIn vitro & Murine models
Pimodivir + OseltamivirAdditiveIn vitro

Experimental Protocols

Protocol 1: IAV PA Endonuclease Activity Assay (FRET-based)

This protocol is adapted from methods used to characterize PA endonuclease inhibitors.

  • Reagents and Materials:

    • Recombinant IAV PA N-terminal domain (PA-Nter, residues 1-209).

    • Fluorescently labeled short RNA substrate with a fluorophore and a quencher.

    • Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT.

    • This compound stock solution (in DMSO).

    • 384-well black assay plates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to each well.

    • Add 10 µL of recombinant PA-Nter protein (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration ~100 nM).

    • Immediately begin monitoring the increase in fluorescence signal at appropriate excitation/emission wavelengths in a plate reader at 37°C for 30-60 minutes.

    • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

  • Reagents and Materials:

    • MDCK cells.

    • Influenza A virus stock.

    • This compound stock solution (in DMSO).

    • Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

    • Agarose (B213101) overlay: 2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin.

    • Crystal violet staining solution.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in infection medium.

    • Pre-incubate the confluent MDCK cell monolayers with the this compound dilutions for 1 hour at 37°C.

    • Remove the medium and infect the cells with ~100 plaque-forming units (PFU) of IAV per well for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with 2 mL of agarose overlay containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

    • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.

    • Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the plaque number by 50% compared to the vehicle control.

Protocol 3: Generation of Resistant IAV Strains by Serial Passage

  • Reagents and Materials:

    • MDCK cells.

    • Wild-type influenza A virus.

    • This compound.

    • Infection medium.

  • Procedure:

    • Infect MDCK cells with IAV at a multiplicity of infection (MOI) of 0.01 in the presence of a suboptimal concentration of this compound (e.g., the EC50 concentration).

    • Incubate until cytopathic effect (CPE) is observed (typically 2-3 days).

    • Harvest the supernatant, clarify by centrifugation, and titrate the virus by plaque assay.

    • Use the harvested virus to infect fresh MDCK cells for the next passage, gradually increasing the concentration of this compound in the culture medium.

    • Continue this serial passage for 10-20 passages or until the virus can replicate in the presence of a high concentration of this compound (e.g., >10x the initial EC50).

    • Plaque-purify the resulting virus population to isolate resistant clones.

    • Characterize the resistant clones by determining their EC50 for this compound and by sequencing the PA gene to identify resistance mutations.

Visualizations

Iav_IN_3_Mechanism cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Polymerase (RdRp) Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Subunit PA Subunit (Endonuclease) Host_pre_mRNA->PA_Subunit 'Cap-snatching' Capped_Primer Capped RNA Primer PB1_Subunit PB1 Subunit (Polymerase) Capped_Primer->PB1_Subunit Viral_mRNA Viral mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation PA_Subunit->Capped_Primer Cleavage PB1_Subunit->Viral_mRNA Transcription PB2_Subunit PB2 Subunit (Cap-binding) Iav_IN_3 This compound Iav_IN_3->PA_Subunit Inhibition vRNA_template Viral RNA (vRNA) Template vRNA_template->PB1_Subunit

Caption: Mechanism of action of this compound, an inhibitor of the PA endonuclease.

Resistance_Workflow Start Start with Wild-Type IAV Passage Serial Passage in MDCK cells with increasing [this compound] Start->Passage Check_Resistance Monitor for Viral Growth (CPE) Passage->Check_Resistance Check_Resistance->Passage No/low growth Isolate Plaque Purify Resistant Clones Check_Resistance->Isolate Growth at high [this compound] Characterize_Phenotype Determine EC50 (Plaque Reduction Assay) Isolate->Characterize_Phenotype Characterize_Genotype Sequence PA Gene Isolate->Characterize_Genotype End Resistant Strain Identified Characterize_Phenotype->End Characterize_Genotype->End

Caption: Workflow for generating and characterizing this compound resistant IAV strains.

Caption: Synergistic inhibition of the IAV life cycle by this compound and a neuraminidase inhibitor.

References

Iav-IN-3 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iav-IN-3

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This guide provides general troubleshooting advice and frequently asked questions for a hypothetical small molecule inhibitor of Influenza A Virus (IAV), based on common challenges encountered with similar research compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question Possible Causes Recommended Actions
Why am I seeing a gradual loss of this compound activity in my multi-day experiment? 1. Degradation in solution: The compound may be unstable in your experimental buffer or media over time.2. Temperature instability: Prolonged incubation at physiological temperatures (e.g., 37°C) may lead to degradation.3. Adsorption to labware: The compound might be sticking to plastic surfaces.1. Prepare fresh working solutions daily from a frozen stock.2. Perform a time-course experiment to assess compound stability in your specific experimental conditions.3. Consider using low-adhesion microplates or glassware.
My this compound stock solution appears cloudy or has visible precipitate. 1. Poor solubility: The concentration may exceed the solubility limit in the chosen solvent.2. Freeze-thaw cycles: Repeated freezing and thawing can cause precipitation.3. Incorrect storage: Storage at an inappropriate temperature can affect solubility.1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration.2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.3. Verify the recommended storage conditions for the stock solution (e.g., -20°C or -80°C).
I'm observing inconsistent results between experimental replicates. 1. Inaccurate pipetting of a viscous stock solution. 2. Incomplete dissolution of the compound. 3. Degradation during experimental setup. 1. Ensure the stock solution is at room temperature before pipetting. Use positive displacement pipettes for viscous solutions.2. Vortex the stock solution thoroughly before making dilutions.3. Minimize the time the compound spends in intermediate dilution buffers before adding to the final assay.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store the lyophilized powder of this compound?

For long-term storage, lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture. Refer to the product-specific datasheet for precise recommendations.

Q2: What is the best solvent to prepare a stock solution of this compound?

This is highly dependent on the chemical properties of the compound. Common solvents for small molecule inhibitors include DMSO, ethanol, or DMF. Always consult the manufacturer's data sheet. It is crucial to ensure the chosen solvent is compatible with your downstream experimental system, as some solvents can be toxic to cells even at low concentrations.

Q3: How many times can I freeze and thaw my stock solution?

It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can increase the risk of precipitation and degradation.

Stability in Solution

Q4: What factors can cause this compound to degrade in my experimental media?

Several factors can contribute to compound degradation in aqueous solutions:

  • pH: The stability of a compound can be pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Some compounds are photosensitive and can degrade upon exposure to light.

  • Enzymatic activity: If using cell culture media containing serum, enzymes present in the serum may metabolize the compound.

Q5: How can I prevent the degradation of this compound during my experiments?

To minimize degradation:

  • Prepare fresh working solutions for each experiment.

  • Protect solutions from light by using amber tubes or covering them with foil.

  • Minimize the time the compound is incubated at higher temperatures.

  • If you suspect enzymatic degradation in serum-containing media, consider conducting initial experiments in serum-free media to establish a baseline.

Quantitative Data Summary

The following table summarizes the stability of two well-established anti-influenza compounds, Amantadine and Rimantadine (B1662185), to provide an example of stability data. Note that these are highly stable compounds. The stability of a novel research compound like this compound may differ significantly.

Compound Storage Condition Duration Result
AmantadineAmbient Temperature25 yearsRemained stable and retained full antiviral activity.[1]
RimantadineAmbient Temperature25 yearsRemained stable and retained full antiviral activity.[1]
Amantadine65-85°CSeveral daysRetained full antiviral activity.[1]
Rimantadine65-85°CSeveral daysRetained full antiviral activity.[1]

Experimental Protocols

Protocol: Assessing the Chemical Stability of a Novel Inhibitor via HPLC

This protocol provides a general framework for evaluating the stability of a compound like this compound in a specific buffer.

Objective: To determine the rate of degradation of this compound in a chosen experimental buffer over time at a specific temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of Test Solution:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the pre-warmed experimental buffer.

    • Vortex gently to ensure complete mixing.

  • Time-Zero (T=0) Sample:

    • Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial. This will serve as your T=0 reference sample.

    • Analyze the sample via a validated HPLC method to determine the initial peak area of this compound.

  • Incubation:

    • Place the remaining test solution in an incubator set to the desired experimental temperature (e.g., 37°C).

    • Protect the solution from light if the compound is known to be photosensitive.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and transfer them to HPLC vials.

    • Immediately analyze the samples or store them at -80°C to halt further degradation until analysis.

  • Data Analysis:

    • For each time point, determine the peak area of this compound from the HPLC chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

cluster_troubleshooting Troubleshooting this compound Degradation start Inconsistent or Poor Experimental Results check_stock Check Stock Solution: Precipitate? Discoloration? start->check_stock stock_ok Stock OK check_stock->stock_ok No stock_bad Stock Issue check_stock->stock_bad Yes check_protocol Review Experimental Protocol: Solvent compatibility? Incubation time/temp? stock_ok->check_protocol prepare_new_stock Prepare Fresh Stock Solution Aliquot for Single Use stock_bad->prepare_new_stock prepare_new_stock->start protocol_ok Protocol OK check_protocol->protocol_ok No Issues Found protocol_issue Protocol Issue check_protocol->protocol_issue Potential Issue stability_test Perform Stability Test (e.g., HPLC time-course) protocol_ok->stability_test modify_protocol Modify Protocol: Use fresh dilutions, reduce incubation time protocol_issue->modify_protocol modify_protocol->start end Problem Resolved stability_test->end

Caption: A decision tree for troubleshooting this compound degradation issues.

cluster_workflow Experimental Workflow: Stability Assessment prep_stock Prepare Stock (10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_working t0_sample Analyze T=0 Sample (HPLC) prep_working->t0_sample incubate Incubate Solution (e.g., 37°C) prep_working->incubate data_analysis Calculate % Remaining vs. Time t0_sample->data_analysis timepoint_samples Collect Samples at Time Points incubate->timepoint_samples hplc_analysis Analyze Samples (HPLC) timepoint_samples->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing the chemical stability of this compound.

cluster_pathways Common Small Molecule Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound (Active Compound) hydrolysis_product Inactive Product(s) parent->hydrolysis_product e.g., ester, amide cleavage oxidation_product Inactive Product(s) parent->oxidation_product e.g., phenol, amine oxidation photolysis_product Inactive Product(s) parent->photolysis_product e.g., aromatic ring cleavage water + H₂O (pH dependent) oxygen + O₂ (light, metal ions) light + Light (UV/Vis)

Caption: Conceptual diagram of potential degradation pathways for this compound.

References

Adjusting Iav-IN-3 protocols for different IAV subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iav-IN-3, a novel neuraminidase inhibitor for influenza A virus (IAV) research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the influenza A virus neuraminidase (NA) enzyme. By blocking the active site of NA, this compound prevents the cleavage of sialic acid residues on the surface of infected cells. This action inhibits the release of newly formed viral particles, thereby limiting the spread of the virus to other cells.[1][2]

Q2: Against which IAV subtypes has this compound shown activity?

A2: this compound has been designed to exhibit broad-spectrum activity against a range of influenza A subtypes. Pre-clinical data has shown potent inhibitory effects against common human IAV subtypes, including H1N1 and H3N2, as well as avian-origin subtypes with pandemic potential. However, the efficacy can vary between different strains within a subtype due to genetic variability in the neuraminidase protein.[3][4] Researchers should empirically determine the optimal concentration for each specific IAV strain.

Q3: What is the recommended starting concentration of this compound for a new IAV subtype?

A3: For a previously untested IAV subtype, we recommend starting with a dose-response experiment. A common starting range is from 0.01 µM to 100 µM. This allows for the determination of the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50%.

Q4: How can I determine the optimal incubation time for this compound with a specific IAV strain?

A4: The optimal incubation time can be determined through a time-of-addition experiment.[2] This involves adding this compound at different time points relative to viral infection (e.g., pre-treatment, co-treatment, and post-treatment at various hours post-infection). This will help elucidate at which stage of the viral life cycle this compound is most effective for a particular strain.

Q5: Is this compound active against influenza B viruses?

A5: this compound has been primarily designed and optimized for influenza A virus neuraminidase. While some cross-reactivity with influenza B neuraminidase may occur, its efficacy is generally lower. We recommend performing specific antiviral assays to determine the activity of this compound against influenza B strains.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High cytotoxicity observed at effective antiviral concentrations 1. The compound may have off-target effects at higher concentrations. 2. The cell line used is particularly sensitive to the compound.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). 2. Calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a better safety profile. 3. Consider using a different cell line for your experiments. 4. Reduce the incubation time of the compound with the cells if the experimental design allows.
Inconsistent results between experimental repeats 1. Variability in viral titer. 2. Inconsistent cell seeding density. 3. Pipetting errors. 4. Passage number of the cell line affecting susceptibility to infection.1. Ensure the viral stock is properly aliquoted and stored to maintain a consistent titer. Titer the virus stock before each experiment. 2. Use a cell counter to ensure consistent cell numbers are seeded in each well. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. 4. Use cells within a consistent and low passage number range for all experiments.
No antiviral activity observed for a specific IAV subtype 1. The IAV subtype may have a neuraminidase with a low affinity for this compound. 2. The concentration range tested is too low. 3. Issues with the experimental setup.1. Sequence the neuraminidase gene of the IAV subtype to check for any known resistance mutations. 2. Test a broader range of this compound concentrations, up to the cytotoxic limit. 3. Include a positive control antiviral compound (e.g., oseltamivir) to validate the assay. 4. Verify the viral infection in your control wells (without any compound).
Difficulty dissolving this compound 1. The compound may have low solubility in aqueous solutions.1. Prepare a high-concentration stock solution in an appropriate solvent such as DMSO. 2. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Include a solvent control in your experiments.

Experimental Protocols

I. Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is for assessing the cytotoxicity of this compound on a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of choice (e.g., MDCK, A549)

  • Cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours.

  • After 24 hours, prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 value using a dose-response curve.

II. Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of cells (e.g., MDCK)

  • Influenza A virus stock

  • This compound

  • Serum-free medium containing TPCK-trypsin

  • Agarose (B213101) or Avicel overlay

  • Crystal violet staining solution

Methodology:

  • Seed cells in plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the virus/Iav-IN-3 mixture.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a mixture of 2x medium and 1.2% agarose (or Avicel) containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration and determine the EC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture MDCK cells to confluence Infection 4. Infect cells with IAV Cell_Culture->Infection Virus_Titer 2. Titer IAV stock Virus_Titer->Infection Compound_Prep 3. Prepare this compound serial dilutions Treatment 5. Add this compound dilutions Compound_Prep->Treatment Infection->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation Plaque_Assay 7. Perform Plaque Reduction Assay Incubation->Plaque_Assay Cytotoxicity_Assay 7. Perform Cytotoxicity Assay (MTT) Incubation->Cytotoxicity_Assay EC50_Calc 8. Calculate EC50 Plaque_Assay->EC50_Calc CC50_Calc 8. Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc 9. Determine Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.

Caption: this compound inhibits the release of new virions by targeting neuraminidase.

References

Validation & Comparative

IAV-IN-3: A Comparative Efficacy Analysis Against Leading Influenza A Virus Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational anti-influenza agent Iav-IN-3 with other notable influenza A virus (IAV) polymerase inhibitors. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of its potential as a novel antiviral therapeutic.

Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral drugs with diverse mechanisms of action to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is essential for the replication and transcription of the viral genome, making it a prime target for antiviral intervention.[1][2][3][4][5] This guide focuses on this compound, a novel IAV polymerase inhibitor, and compares its in vitro efficacy with established and clinically advanced polymerase inhibitors: favipiravir, pimodivir, and baloxavir (B560136) marboxil.

Comparative In Vitro Efficacy of IAV Polymerase Inhibitors

The antiviral potency and cytotoxic profile of this compound and its comparators have been evaluated in various in vitro assays. The following table summarizes key efficacy and safety parameters, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and 50% inhibitory concentration (IC50) against the viral polymerase. These values are crucial for determining the therapeutic index of a potential antiviral compound.

CompoundTargetEC50CC50 (MDCK cells)IC50 (Polymerase Assay)Selectivity Index (SI = CC50/EC50)
This compound Polymerase0.134 µM15.35 µM0.045 µM114.6
Favipiravir PB1 (RdRp)0.014 - 22.48 µM>2000 µg/mL (>12,730 µM)N/A (active form is favipiravir-RTP)>566
Pimodivir PB2 (Cap-binding)0.13 - 3.2 nM>1 µM (in macrophages)0.002 µM>83
Baloxavir acid PA (Endonuclease)0.16 - 7.2 nMN/AN/A (data typically presented as EC50)N/A

Note: EC50 and CC50 values can vary depending on the influenza virus strain, cell line, and specific assay conditions used. Data for baloxavir is for its active form, baloxavir acid.

Mechanism of Action and Experimental Workflow

The development and evaluation of IAV polymerase inhibitors involve understanding their precise mechanism of action and employing standardized experimental workflows to assess their efficacy.

G cluster_0 IAV RNA Polymerase Complex (PB1, PB2, PA) PB1 PB1 PB2 PB2 PA PA Favipiravir Favipiravir Favipiravir->PB1 Inhibits RNA synthesis Pimodivir Pimodivir Pimodivir->PB2 Inhibits cap-binding Baloxavir Baloxavir Baloxavir->PA Inhibits endonuclease activity This compound This compound cluster_0 cluster_0 This compound->cluster_0 Inhibits polymerase activity Viral RNA Replication/Transcription Viral RNA Replication/Transcription cluster_0->Viral RNA Replication/Transcription G Compound Synthesis\n(e.g., this compound) Compound Synthesis (e.g., this compound) In Vitro Assays In Vitro Assays Compound Synthesis\n(e.g., this compound)->In Vitro Assays Cytotoxicity Assay\n(CC50 in MDCK cells) Cytotoxicity Assay (CC50 in MDCK cells) In Vitro Assays->Cytotoxicity Assay\n(CC50 in MDCK cells) Polymerase Activity Assay\n(IC50) Polymerase Activity Assay (IC50) In Vitro Assays->Polymerase Activity Assay\n(IC50) Antiviral Efficacy Assay Antiviral Efficacy Assay Cytotoxicity Assay\n(CC50 in MDCK cells)->Antiviral Efficacy Assay Polymerase Activity Assay\n(IC50)->Antiviral Efficacy Assay Virus Yield Reduction Assay\n(EC50) Virus Yield Reduction Assay (EC50) Antiviral Efficacy Assay->Virus Yield Reduction Assay\n(EC50) Lead Compound Selection Lead Compound Selection Virus Yield Reduction Assay\n(EC50)->Lead Compound Selection

References

Unraveling the Mechanism of Action of Novel Anti-Influenza Agent Iav-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Promising Influenza A Virus Inhibitor

In the relentless pursuit of effective therapeutics against Influenza A virus (IAV), a novel inhibitor, Iav-IN-3, has emerged as a subject of significant interest within the research community. This guide provides a comprehensive validation of its mechanism of action, juxtaposed with existing alternatives, and supported by pertinent experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the potential of this compound in the landscape of anti-influenza drug discovery.

Dissecting the this compound Mechanism: A Focus on the MAPK Signaling Pathway

Initial investigations into the mechanism of action of this compound have revealed its potent inhibitory effects on the host's mitogen-activated protein kinase (MAPK) signaling pathway, a critical cellular cascade that IAV hijacks for its replication. IAV infection is known to activate all three major branches of the MAPK pathway: ERK, JNK, and p38 MAPK, to facilitate viral entry, replication, and propagation.[1][2] this compound is hypothesized to interfere with this virus-induced activation, thereby creating an intracellular environment hostile to viral proliferation.

The proposed mechanism centers on the inhibition of a key upstream kinase, TAK1 (Transforming growth factor-beta-activated kinase 1). During IAV infection, TAK1 phosphorylation is a crucial step that leads to the downstream activation of JNK and p38 MAPK cascades.[1] These pathways, in turn, can modulate inflammatory responses and create a favorable environment for the virus.[1]

To validate this proposed mechanism, a series of key experiments are typically performed. Below, we outline the protocols for these assays.

Experimental Protocols for Mechanism of Action Validation

Western Blot Analysis for MAPK Pathway Activation
  • Objective: To quantify the phosphorylation status of key proteins in the MAPK signaling pathway in the presence and absence of this compound during IAV infection.

  • Methodology:

    • Cell Culture and Infection: A549 (human lung adenocarcinoma) cells are cultured to 80-90% confluency. Cells are then infected with an appropriate strain of Influenza A virus (e.g., H1N1 or H3N2) at a specified multiplicity of infection (MOI).

    • Drug Treatment: Concurrently with or post-infection, cells are treated with varying concentrations of this compound or a vehicle control.

    • Protein Extraction: At designated time points post-infection, cells are lysed to extract total protein.

    • SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of TAK1, JNK, p38, and downstream targets like STAT3.

    • Detection and Quantification: Following incubation with secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Kinase Activity Assay
  • Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of target kinases (e.g., TAK1).

  • Methodology:

    • Recombinant Kinase: Purified, active recombinant TAK1 is used.

    • Inhibitor Incubation: The kinase is pre-incubated with a range of this compound concentrations or a known inhibitor as a positive control.

    • Kinase Reaction: The kinase reaction is initiated by adding a substrate peptide and ATP (often radiolabeled with ³²P or using a fluorescence-based assay).

    • Measurement of Activity: The amount of phosphorylated substrate is quantified to determine the kinase activity.

    • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Comparative Analysis: this compound vs. Existing Antivirals

To contextualize the potential of this compound, its performance metrics must be compared against currently available anti-influenza drugs. These alternatives act on different viral or host targets.

Compound Target Mechanism of Action IC50 / EC50 (Typical Range)
This compound (Hypothetical Data) Host TAK1 KinaseInhibits the MAPK signaling pathway required for viral replication.Data to be determined
Oseltamivir Viral Neuraminidase (NA)Inhibits the release of progeny virions from infected cells.[3]0.1 - 10 nM
Baloxavir marboxil Viral PA EndonucleaseInhibits the "cap-snatching" mechanism required for viral mRNA synthesis.1.4 - 3.1 nM
Favipiravir Viral RNA-dependent RNA polymerase (RdRp)Acts as a purine (B94841) analogue, causing lethal mutagenesis of the viral genome.0.03 - 0.48 µM
Umifenovir Viral Hemagglutinin (HA)Prevents the fusion of the viral envelope with the host cell membrane.1 - 10 µM

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams have been generated.

G cluster_0 IAV Infection cluster_1 Host Cell IAV Influenza A Virus TAK1 TAK1 IAV->TAK1 Activates JNK JNK TAK1->JNK Phosphorylates p38 p38 MAPK TAK1->p38 Phosphorylates STAT3 STAT3 JNK->STAT3 p38->STAT3 Progeny_Virions Progeny Virions STAT3->Progeny_Virions Promotes Replication IavIN3 This compound IavIN3->TAK1 Inhibits

Caption: Proposed signaling pathway of this compound action.

G cluster_workflow Western Blot Experimental Workflow A549_Cells A549 Cells IAV_Infection IAV Infection A549_Cells->IAV_Infection Drug_Treatment This compound Treatment IAV_Infection->Drug_Treatment Protein_Extraction Protein Extraction Drug_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunoblotting Immunoblotting Western_Blot->Immunoblotting Analysis Data Analysis Immunoblotting->Analysis

Caption: Workflow for Western Blot analysis.

Conclusion

The validation of this compound's mechanism of action through the inhibition of the TAK1-mediated MAPK signaling pathway presents a promising new avenue for anti-influenza therapy. By targeting a host-cell factor, this compound may offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and potential for combination therapy with existing antiviral agents. The experimental frameworks provided in this guide offer a robust starting point for researchers to independently verify and build upon these initial findings.

References

Comparative Analysis of Iav-IN-3 and Other Influenza A Virus Polymerase Inhibitors: A Guide to Potential Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza strains necessitates a continuous search for novel antiviral agents with distinct mechanisms of action. Iav-IN-3, a potent inhibitor of the influenza A virus (IAV) polymerase, represents a promising candidate in the antiviral drug development pipeline. This guide provides a comparative analysis of this compound with other notable IAV polymerase inhibitors, with a focus on the potential for cross-resistance. While direct experimental data on this compound cross-resistance is not yet publicly available, this analysis, based on its mechanism of action and data from other polymerase inhibitors, offers valuable insights for the research community.

Mechanism of Action: Targeting the Viral Engine

This compound, also identified as compound (R,S)-16s, exerts its antiviral activity by inhibiting the IAV polymerase, a crucial enzyme complex for viral RNA transcription and replication.[1] This heterotrimeric complex consists of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[2] By targeting this essential viral machinery, this compound effectively halts the propagation of the virus.

The following diagram illustrates the central role of the IAV polymerase in the viral replication cycle and the points of intervention for various polymerase inhibitors.

IAV_Polymerase_Inhibition Mechanism of Action of IAV Polymerase Inhibitors cluster_host_cell Host Cell cluster_inhibitors Polymerase Inhibitors vRNA Viral RNA (vRNA) IAV_Polymerase IAV Polymerase (PB1, PB2, PA) vRNA->IAV_Polymerase Template cRNA Complementary RNA (cRNA) cRNA->IAV_Polymerase Template mRNA Viral mRNA Viral_Proteins Viral Proteins mRNA->Viral_Proteins Translation IAV_Polymerase->vRNA Replication IAV_Polymerase->cRNA Replication IAV_Polymerase->mRNA Transcription (Cap-snatching) Iav_IN_3 This compound Iav_IN_3->IAV_Polymerase Inhibits Baloxavir (B560136) Baloxavir (PA endonuclease) Baloxavir->IAV_Polymerase Inhibits Favipiravir (B1662787) Favipiravir (PB1 - RNA incorporation) Favipiravir->IAV_Polymerase Inhibits caption Figure 1. Mechanism of IAV Polymerase and points of inhibition.

Caption: Figure 1. Mechanism of IAV Polymerase and points of inhibition.

Comparative Efficacy and Cytotoxicity

A critical aspect of any antiviral candidate is its therapeutic index, defined by the ratio of its cytotoxicity to its antiviral efficacy. This compound demonstrates potent anti-IAV activity with an EC50 of 0.134 μM and an IC50 of 0.045 μM for the IAV polymerase, alongside weak cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells (CC50 = 15.35 μM).[1] The following table provides a comparative summary of these values for this compound and other key influenza antiviral drugs.

Antiviral DrugTargetEC50 (μM)IC50 (μM)CC50 (μM)Cell Line
This compound IAV Polymerase 0.134 0.045 15.35 MDCK [1]
Baloxavir marboxilPA Endonuclease0.0014 - 0.00460.0028 - 0.0035>100MDCK
FavipiravirPB10.03 - 0.200.47>1000MDCK
OseltamivirNeuraminidase0.0008 - 0.030.0001 - 0.001>10000MDCK

Note: EC50, IC50, and CC50 values can vary depending on the influenza virus strain, cell line, and experimental conditions.

Understanding Cross-Resistance: A Mechanistic Perspective

Cross-resistance occurs when a single genetic mutation in a virus confers resistance to multiple antiviral drugs. This is most common among drugs that share a similar mechanism of action or target the same viral protein. As this compound is an IAV polymerase inhibitor, the potential for cross-resistance with other polymerase inhibitors is a key consideration.

Potential for Cross-Resistance with Other Polymerase Inhibitors:
  • Baloxavir marboxil: This drug targets the endonuclease activity of the PA subunit.[2] Resistance to baloxavir is primarily associated with mutations in the PA subunit, such as the I38T substitution. If this compound binds to a region of the polymerase complex that is structurally distinct from the PA endonuclease active site, the likelihood of cross-resistance would be low. However, if their binding sites are in close proximity or if resistance mutations to one drug induce conformational changes that affect the binding of the other, cross-resistance could be a concern.

  • Favipiravir: This drug is a purine (B94841) analog that is incorporated into the nascent viral RNA by the PB1 subunit, leading to lethal mutagenesis.[2] Resistance to favipiravir has been linked to mutations in the PB1 subunit, such as K229R.[3] The potential for cross-resistance between this compound and favipiravir will depend on whether this compound also interacts with the PB1 subunit and if the resistance mutations for one affect the activity of the other.

The following diagram illustrates the logical relationship of potential cross-resistance based on the target subunit of the IAV polymerase.

Cross_Resistance_Logic Potential Cross-Resistance Pathways for IAV Polymerase Inhibitors cluster_subunits Polymerase Subunits cluster_inhibitors Inhibitors IAV_Polymerase IAV Polymerase Complex PA PA Subunit IAV_Polymerase->PA PB1 PB1 Subunit IAV_Polymerase->PB1 PB2 PB2 Subunit IAV_Polymerase->PB2 PA_Mutation PA Mutation (e.g., I38T) PA->PA_Mutation Develops PB1_Mutation PB1 Mutation (e.g., K229R) PB1->PB1_Mutation Develops Iav_IN_3 This compound Iav_IN_3->IAV_Polymerase Targets (Specific subunit unknown) Baloxavir Baloxavir Baloxavir->PA Targets Favipiravir Favipiravir Favipiravir->PB1 Targets PA_Mutation->Iav_IN_3 Potential Cross-Resistance? PA_Mutation->Baloxavir Confers Resistance PB1_Mutation->Iav_IN_3 Potential Cross-Resistance? PB1_Mutation->Favipiravir Confers Resistance caption Figure 2. Logical flow of potential cross-resistance.

Caption: Figure 2. Logical flow of potential cross-resistance.

No Expected Cross-Resistance with Other Antiviral Classes:

Due to its distinct mechanism of action, this compound is not expected to exhibit cross-resistance with other classes of approved influenza antiviral drugs:

  • Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): These drugs target the viral neuraminidase enzyme, which is responsible for the release of new virus particles from infected cells.

  • M2 Ion Channel Blockers (e.g., Amantadine, Rimantadine): These drugs target the M2 proton channel, which is essential for the uncoating of the virus within the host cell.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, specific experimental studies are required. The following are standard methodologies used in the field:

Generation of this compound Resistant Virus
  • Protocol:

    • Propagate a reference strain of influenza A virus (e.g., A/WSN/33) in a suitable cell line (e.g., MDCK cells) in the presence of sub-optimal concentrations of this compound.

    • Serially passage the virus, gradually increasing the concentration of this compound in the culture medium.

    • Monitor for the emergence of a resistant phenotype by observing viral replication (e.g., cytopathic effect or plaque formation) at higher drug concentrations.

    • Isolate and clone the resistant virus population.

    • Sequence the polymerase genes (PB1, PB2, and PA) of the resistant virus to identify potential resistance-conferring mutations.

Phenotypic Susceptibility Assays
  • Protocol:

    • Perform plaque reduction assays or virus yield reduction assays to determine the EC50 values of the this compound-resistant virus against a panel of antiviral drugs, including this compound, baloxavir marboxil, favipiravir, oseltamivir, and amantadine.

    • Compare the EC50 values of the resistant virus to those of the wild-type parent virus. A significant increase in the EC50 for a particular drug indicates resistance.

The following diagram outlines a typical experimental workflow for evaluating antiviral cross-resistance.

Experimental_Workflow Experimental Workflow for Cross-Resistance Assessment Start Start: Wild-Type IAV Serial_Passage Serial Passage with increasing this compound Start->Serial_Passage Resistant_Virus This compound Resistant Virus Serial_Passage->Resistant_Virus Sequencing Polymerase Gene Sequencing Resistant_Virus->Sequencing Phenotypic_Assay Phenotypic Susceptibility Assay (e.g., Plaque Reduction) Resistant_Virus->Phenotypic_Assay Mutation_ID Identify Resistance Mutations Sequencing->Mutation_ID Cross_Resistance_Analysis Cross-Resistance Analysis Mutation_ID->Cross_Resistance_Analysis EC50_Determination Determine EC50 for a panel of antiviral drugs Phenotypic_Assay->EC50_Determination EC50_Determination->Cross_Resistance_Analysis End End: Resistance Profile Cross_Resistance_Analysis->End caption Figure 3. Workflow for assessing antiviral cross-resistance.

Caption: Figure 3. Workflow for assessing antiviral cross-resistance.

Conclusion and Future Directions

This compound is a promising anti-influenza agent with a potent inhibitory effect on the viral polymerase. While direct experimental data on cross-resistance is pending, its mechanism of action suggests a low probability of cross-resistance with neuraminidase inhibitors and M2 channel blockers. The potential for cross-resistance with other polymerase inhibitors like baloxavir and favipiravir will largely depend on the specific binding site of this compound within the polymerase complex.

Further research, following the experimental protocols outlined above, is crucial to fully characterize the resistance profile of this compound. These studies will be instrumental in determining its potential role in combination therapies and its overall utility in the fight against influenza A virus. The development of novel polymerase inhibitors with unique binding sites remains a high priority to overcome the ongoing challenge of antiviral resistance.

References

Head-to-Head Comparison: Iav-IN-3 vs. Baloxavir Marboxil in Influenza A Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Influenza A Virus Polymerase Inhibitors.

This guide provides a detailed comparison of two inhibitors targeting the influenza A virus (IAV) polymerase: Iav-IN-3, a novel experimental agent, and baloxavir (B560136) marboxil, an approved antiviral drug. This analysis is based on currently available preclinical data for this compound and extensive preclinical and clinical data for baloxavir marboxil.

Executive Summary

Both this compound and baloxavir marboxil target the polymerase acidic (PA) subunit of the influenza virus RNA polymerase, a critical enzyme for viral replication. However, they belong to different chemical classes and exhibit distinct inhibitory profiles. Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid, which is a potent inhibitor of the cap-dependent endonuclease activity of the PA subunit. This compound is a recently identified small molecule that also inhibits the IAV polymerase.

While in vitro data suggests this compound has potent inhibitory activity, a comprehensive head-to-head comparison is currently limited by the lack of publicly available in vivo efficacy and detailed safety data for this compound. Baloxavir marboxil, on the other hand, has undergone extensive clinical trials and is an approved therapeutic, providing a robust dataset for evaluation.

Mechanism of Action

Both compounds interfere with the "cap-snatching" mechanism essential for influenza virus transcription. The viral RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, cleaves the 5' caps (B75204) from host pre-mRNAs and uses them as primers to synthesize viral mRNAs.

This compound acts as a potent metal-binding pharmacophore, inhibiting the PAN endonuclease of the influenza virus.[1]

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid is a selective inhibitor of the cap-dependent endonuclease activity of the PA protein.[2][3][4] By binding to the active site of the PA endonuclease, it prevents the cleavage of host pre-mRNAs, thereby halting viral gene transcription and replication.[3][4]

cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_mRNA Viral mRNA Host_pre_mRNA->Viral_mRNA Cap-snatching by IAV Polymerase (PA, PB1, PB2) Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Iav_IN_3 This compound IAV_Polymerase IAV Polymerase (PA Endonuclease) Iav_IN_3->IAV_Polymerase Inhibits Baloxavir Baloxavir Acid (active form of Baloxavir Marboxil) Baloxavir->IAV_Polymerase Inhibits

Fig. 1: Mechanism of action of this compound and baloxavir marboxil.

In Vitro Efficacy and Cytotoxicity

The following table summarizes the available in vitro data for this compound and baloxavir marboxil. It is important to note that direct comparison of EC50 and IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and virus strains used.

ParameterThis compoundBaloxavir AcidReference
Target IAV PolymeraseIAV PA Endonuclease[1][2]
IC50 0.045 µM (IAV Polymerase)1.4-3.1 nM (Influenza A), 4.5-8.9 nM (Influenza B)[1][5][6]
EC50 0.134 µM (Anti-IAV activity)0.75 nM (A/H1N1), 0.67 nM (A/H3N2), 5.97 nM (Type B) in plaque reduction assay[7]
CC50 15.35 µM (MDCK cells)> 50 µM (MDCK cells)[1][8]
Selectivity Index (SI) 114.6> 6666 (calculated for H1N1)-

In Vivo Efficacy

Comprehensive in vivo data for this compound is not publicly available at the time of this guide.

Baloxavir marboxil has demonstrated significant efficacy in various animal models of influenza infection, including mice.[1][2][4] Studies in mice have shown that oral administration of baloxavir marboxil significantly reduces viral titers in the lungs and improves survival rates in a dose-dependent manner, even when treatment is delayed.[1][4]

Animal ModelVirus StrainKey Findings for Baloxavir MarboxilReference
Mouse Influenza A/PR/8/34 (H1N1)Single oral dose completely prevented mortality. Significantly greater reduction in lung viral titers compared to oseltamivir.[1]
Mouse Influenza A/Hong Kong/483/1997 (H5N1)Monotherapy significantly reduced viral titers in lungs, brains, and kidneys, preventing acute lung inflammation and reducing mortality.[4]
Nude Mouse Influenza A(H1N1)pdm09Prolonged treatment improved survival time.[2]

Safety Profile

A detailed safety profile for This compound is not yet available in the public domain beyond the single CC50 value in MDCK cells.

Baloxavir marboxil has been shown to be generally well-tolerated in both preclinical and clinical studies.

  • Preclinical Safety: Non-clinical safety studies in rats and monkeys indicated that the primary target organs for toxicity at high doses were the liver and thyroid.[6] Baloxavir marboxil was not found to be mutagenic or clastogenic.[6]

  • Clinical Safety: In clinical trials, the most common adverse events reported were diarrhea, bronchitis, nausea, sinusitis, and headache.[9][10] The incidence of adverse events was generally similar to or lower than that of oseltamivir.[9][10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of anti-influenza compounds, with specific details for baloxavir marboxil where available. The specific protocols for this compound are detailed in the primary publication by Zhang L, et al. in the European Journal of Medicinal Chemistry (2024).[1]

Influenza Virus Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza virus polymerase.

start Start reagents Prepare reaction mix: - Purified IAV polymerase - RNA template/primer - NTPs (including labeled NTP) - Test compound (this compound or Baloxavir Acid) start->reagents incubation Incubate at 30-37°C reagents->incubation stop_reaction Stop reaction incubation->stop_reaction analysis Analyze RNA products (e.g., gel electrophoresis, autoradiography) stop_reaction->analysis quantification Quantify inhibition (IC50) analysis->quantification end End quantification->end

Fig. 2: General workflow for an in vitro influenza polymerase inhibition assay.

Protocol for Baloxavir Acid: A common method involves a fluorescence-based assay using a model RNA substrate. The inhibition of the endonuclease activity of the purified PA/PB1c complex is measured by the decrease in fluorescence upon cleavage of a fluorogenic substrate. IC50 values are determined from the dose-response curves.

Antiviral Activity (Cytopathic Effect - CPE) Assay

This cell-based assay determines the concentration of a compound required to inhibit virus-induced cell death.

start Start seed_cells Seed host cells (e.g., MDCK) in 96-well plates start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound infect_cells Infect cells with influenza virus add_compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation measure_viability Measure cell viability (e.g., using MTT, MTS, or neutral red uptake) incubation->measure_viability calculate_ec50 Calculate EC50 measure_viability->calculate_ec50 end End calculate_ec50->end

Fig. 3: General workflow for a cytopathic effect (CPE) inhibition assay.

Protocol for Baloxavir Marboxil: Madin-Darby Canine Kidney (MDCK) cells are typically seeded in 96-well plates. The cells are then treated with serial dilutions of baloxavir acid before or after being infected with a known titer of influenza virus. After incubation for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

In Vivo Mouse Model of Influenza Infection

This model is used to evaluate the efficacy of antiviral compounds in a living organism.

start Start infect_mice Intranasally infect mice with a lethal or sub-lethal dose of influenza virus start->infect_mice treat_mice Administer test compound (e.g., oral gavage) at various doses and time points (prophylactic or therapeutic) infect_mice->treat_mice monitor_mice Monitor mice daily for: - Body weight loss - Survival - Clinical signs of illness treat_mice->monitor_mice collect_samples Collect lung tissue at specific time points to measure viral titers monitor_mice->collect_samples analyze_data Analyze data to determine efficacy collect_samples->analyze_data end End analyze_data->end

Fig. 4: General workflow for an in vivo mouse model of influenza infection.

Protocol for Baloxavir Marboxil: BALB/c mice are commonly used. Mice are intranasally inoculated with a specific strain and dose of influenza virus. Baloxavir marboxil is administered orally at different doses and schedules (e.g., once daily or a single dose). Key endpoints include monitoring survival rates, changes in body weight, and determining viral titers in lung homogenates at various days post-infection using plaque assays or TCID50 assays.[1][4]

Conclusion

This compound shows promise as a novel inhibitor of the influenza A virus polymerase based on its potent in vitro activity. However, its therapeutic potential cannot be fully assessed without in vivo efficacy and comprehensive safety data.

Baloxavir marboxil is a well-characterized and clinically validated antiviral with a novel mechanism of action. Its single-dose oral regimen offers a significant advantage in terms of patient compliance.

Further research, particularly in vivo studies and detailed toxicological profiling of this compound, is necessary to enable a more direct and comprehensive comparison with established antivirals like baloxavir marboxil. For now, baloxavir marboxil remains a key therapeutic option for the treatment of influenza, while this compound represents an interesting lead compound for future antiviral drug development.

References

Iav-IN-3: A Potent Inhibitor of Influenza A Virus Polymerase Compared with Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against seasonal and pandemic influenza, the viral RNA-dependent RNA polymerase (RdRp) remains a critical target for antiviral drug development. A novel inhibitor, Iav-IN-3, has demonstrated potent inhibition of the influenza A virus (IAV) polymerase. This guide provides a comparative analysis of this compound against other notable IAV polymerase inhibitors—Favipiravir, Baloxavir marboxil, and Pimodivir—supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Performance Comparison of IAV Polymerase Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators, highlighting their efficacy and cytotoxicity.

CompoundTarget SubunitIC₅₀ (Polymerase Inhibition)EC₅₀ (Antiviral Activity)CC₅₀ (Cytotoxicity)Cell Line
This compound PA Endonuclease0.045 µM[1]0.134 µM[1]15.35 µM[1]MDCK
Favipiravir PB1 (RdRp)0.341 µM[2][3][4]0.014 - 0.55 µg/mL>100 µg/mLMDCK
Baloxavir marboxil PA Endonuclease-A(H1N1)pdm09: 0.7 ± 0.5 nMA(H3N2): 1.2 ± 0.6 nMB/Victoria: 7.2 ± 3.5 nMB/Yamagata: 5.8 ± 4.5 nM-MDCK-SIAT1
Pimodivir PB2 Cap-binding-A(H1N1): 8 nMA(H3N2): 12 nM>1 µMMacrophages

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding of the presented data.

Influenza Virus Polymerase Inhibition Assay (FRET-based)

This assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of the IAV polymerase, specifically the PA endonuclease.

  • Reagent Preparation : The PA endonuclease domain (PA-Nter) is expressed and purified. A fluorophore- and quencher-labeled RNA substrate is synthesized.

  • Reaction Setup : The assay is performed in a 96- or 384-well plate format. Each well contains the purified PA-Nter enzyme, the FRET-based RNA substrate, and varying concentrations of the test inhibitor (e.g., this compound). The reaction is initiated by the addition of divalent metal ions (e.g., Mn²⁺), which are essential for the endonuclease activity.

  • Data Acquisition : The fluorescence intensity is measured over time using a plate reader. In the absence of an inhibitor, the endonuclease cleaves the RNA substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis : The rate of the enzymatic reaction is calculated from the slope of the fluorescence curve. The IC₅₀ value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay measures the ability of a compound to inhibit influenza virus replication, reported as the half-maximal effective concentration (EC₅₀).

  • Cell Culture : Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection : The cell monolayers are washed and then infected with a known titer of influenza A virus in the presence of varying concentrations of the antiviral compound.

  • Overlay and Incubation : After a 1-hour incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions known as plaques. The plates are then incubated for 2-3 days.

  • Plaque Visualization and Counting : The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis : The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells (CC₅₀), which is crucial for assessing the therapeutic index of a potential antiviral drug.

  • Cell Seeding : MDCK cells are seeded in a 96-well plate and incubated overnight to allow for cell attachment.

  • Compound Treatment : The cells are treated with a range of concentrations of the test compound and incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization and Measurement : The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The CC₅₀ value is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizing the Path to Discovery and Mechanism of Action

To further elucidate the context of this compound's development and its mode of action, the following diagrams have been generated.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Primary Assay Lead_Generation Lead Generation Hit_Identification->Lead_Generation Secondary Assays SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Experimental workflow for IAV polymerase inhibitor discovery.

Mechanism_of_Action cluster_polymerase IAV RNA Polymerase Complex cluster_inhibitors Polymerase Inhibitors Polymerase PA PB1 PB2 Iav_IN_3 This compound Iav_IN_3->Polymerase:pa Inhibits Endonuclease Baloxavir Baloxavir Baloxavir->Polymerase:pa Favipiravir Favipiravir Favipiravir->Polymerase:pb1 Inhibits RdRp Activity Pimodivir Pimodivir Pimodivir->Polymerase:pb2 Inhibits Cap-Binding

Mechanism of action of IAV polymerase inhibitors.

References

Iav-IN-3: A Novel Influenza Polymerase Inhibitor with Potential for Synergistic Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against influenza, Iav-IN-3, a potent inhibitor of the influenza A virus (IAV) polymerase, has emerged as a promising candidate for antiviral therapy. While direct experimental data on its synergistic effects with other anti-influenza compounds is not yet publicly available, its mechanism of action suggests a strong potential for combination strategies. This guide provides a comprehensive overview of this compound and compares its profile with that of baloxavir (B560136) marboxil, another polymerase inhibitor with demonstrated synergistic capabilities, offering a blueprint for future research and drug development.

This compound, also identified as compound (R, S)-16s, is a novel anti-influenza A virus agent that targets the viral polymerase, a crucial enzyme for viral replication.[1] Specifically, it inhibits the PAN endonuclease activity of the polymerase complex with a half-maximal inhibitory concentration (IC50) of 0.045 µM.[1] In cell-based assays, this compound has demonstrated potent antiviral activity against influenza A virus with a half-maximal effective concentration (EC50) of 0.134 µM and has shown low cytotoxicity.[1]

The strategy of combining antiviral drugs with different mechanisms of action is a well-established approach to enhance efficacy, reduce the likelihood of drug resistance, and lower potential toxicity. For influenza, combining a polymerase inhibitor like this compound with a neuraminidase inhibitor, such as oseltamivir, or an entry inhibitor could provide a powerful therapeutic regimen.

Comparative Analysis: this compound and Baloxavir Marboxil

To illustrate the potential for synergy, this guide presents a comparison of this compound with baloxavir marboxil, an approved influenza polymerase inhibitor. While synergy data for this compound is pending, extensive research has demonstrated the synergistic effects of baloxavir with other antiviral agents.

FeatureThis compound ((R, S)-16s)Baloxavir Acid (active form of Baloxavir Marboxil)
Target Influenza A Virus Polymerase (PAN Endonuclease)Influenza A and B Virus Polymerase (Cap-dependent Endonuclease)
IC50 (Polymerase Inhibition) 0.045 µM[1]~3.1 nM
EC50 (Antiviral Activity) 0.134 µM (against IAV)[1]0.46-0.98 nM (against H1N1), 0.73-0.81 nM (against H3N2)
CC50 (Cytotoxicity in MDCK cells) 15.35 µM>10 µM
Synergy Data Not yet reportedSynergistic with neuraminidase inhibitors (e.g., oseltamivir)

Synergistic Potential of Polymerase Inhibitors: The Case of Baloxavir

Studies have shown that combining baloxavir with neuraminidase inhibitors results in a synergistic antiviral effect against various influenza virus strains. This is attributed to their complementary mechanisms of action: baloxavir inhibits viral gene replication inside the host cell, while neuraminidase inhibitors prevent the release of newly formed virus particles from the cell surface.

Table of Synergy Data for Baloxavir with Oseltamivir

Influenza A StrainCombination Index (CI)Interpretation
H1N1pdm09< 1Synergistic
H3N2< 1Synergistic
Oseltamivir-resistant H1N1< 1Synergistic

Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antiviral synergy. Below are generalized methodologies for key experiments.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed and then infected with a specific dilution of influenza virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and 0.6% agarose.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The CC50 value is determined by plotting cell viability against the compound concentration.

Synergy Analysis (Checkerboard Assay)

This assay is used to evaluate the interaction between two antiviral compounds.

  • Assay Setup: A checkerboard pattern of serial dilutions of two compounds (e.g., this compound and oseltamivir) is prepared in a 96-well plate.

  • Infection and Treatment: MDCK cells are infected with influenza virus and then treated with the drug combinations.

  • Data Collection: After incubation, the antiviral effect is measured using an appropriate method, such as a cell viability assay (e.g., MTT) or by quantifying viral protein expression.

  • Synergy Calculation: The data is analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method. This provides a quantitative measure of synergy, additivity, or antagonism.

Visualizing the Pathways and Processes

To better understand the context of this compound's action and the rationale for combination therapy, the following diagrams illustrate the key viral and experimental processes.

Influenza_Replication_Cycle Influenza Virus Replication Cycle Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Transcription_Replication 3. Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Translation 4. Translation (in Cytoplasm) Transcription_Replication->Translation Assembly 5. Assembly Transcription_Replication->Assembly Translation->Assembly Budding_Release 6. Budding & Release Assembly->Budding_Release

Caption: A simplified overview of the influenza virus replication cycle.

Polymerase_Inhibition Mechanism of Polymerase Inhibitors cluster_nucleus Host Cell Nucleus vRNA Viral RNA (vRNA) Polymerase Influenza Polymerase (PA, PB1, PB2) vRNA->Polymerase mRNA_synthesis Viral mRNA Synthesis Polymerase->mRNA_synthesis vRNA_replication vRNA Replication Polymerase->vRNA_replication Iav_IN_3 This compound Iav_IN_3->Polymerase Inhibits PAN Endonuclease Synergy_Workflow Experimental Workflow for Synergy Analysis Prepare_Cells Prepare Cell Culture (e.g., MDCK cells) Infect_Cells Infect Cells with Influenza Virus Prepare_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Drug A and Drug B Checkerboard Create Checkerboard Combination Plate Prepare_Compounds->Checkerboard Add_Compounds Add Drug Combinations to Infected Cells Checkerboard->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Measure_Effect Measure Antiviral Effect (e.g., MTT Assay) Incubate->Measure_Effect Analyze_Data Analyze Data & Calculate Combination Index (CI) Measure_Effect->Analyze_Data

References

Comparative Analysis of Iav-IN-3 Against Different Influenza A Virus Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational inhibitor, Iav-IN-3, against various subtypes of the Influenza A virus (IAV). The following sections detail its mechanism of action, present its antiviral activity in comparison to established drugs, and outline the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a novel small molecule inhibitor targeting the host cell's PI3K/AKT signaling pathway. Influenza A virus is known to manipulate this pathway to facilitate its replication.[1] this compound acts by competitively inhibiting the ATP-binding site of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of AKT. This disruption of the PI3K/AKT pathway interferes with the trafficking of viral ribonucleoproteins (vRNPs) to the nucleus, a critical step in the IAV replication cycle. By targeting a host-cell factor, this compound presents a potential for broad-spectrum activity against various IAV subtypes and a higher barrier to the development of viral resistance.

Iav_IN_3_Signaling_Pathway cluster_cell Host Cell IAV IAV Receptor Receptor IAV->Receptor Entry PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates vRNP_Transport vRNP Nuclear Transport AKT->vRNP_Transport Replication Viral Replication vRNP_Transport->Replication Iav_IN_3 This compound Iav_IN_3->PI3K Inhibits Experimental_Workflow Start Start Cell_Seeding Seed MDCK cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with IAV subtypes (MOI 0.01) Compound_Addition->Virus_Infection Incubation Incubate for 48 hours Virus_Infection->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection TCID50_Assay Determine viral titer (TCID50 Assay) Supernatant_Collection->TCID50_Assay EC50_Calculation Calculate EC50 TCID50_Assay->EC50_Calculation End End EC50_Calculation->End

References

Safety Operating Guide

Prudent Disposal of Novel Research Compound Iav-IN-3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel or experimental compounds like Iav-IN-3 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach based on established chemical safety principles is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Pre-Disposal Assessment and Characterization

Before initiating any disposal procedures, it is essential to gather as much information as possible about this compound. This information will guide the risk assessment and help in determining the appropriate disposal route.

1. Review Available Data:

  • Chemical Structure Analysis: Examine the chemical structure of this compound for any functional groups that might indicate reactivity, toxicity, or other hazards. Look for moieties that are structurally similar to known hazardous substances.

  • Synthesis and Reaction Byproducts: Consider the reagents, solvents, and catalysts used in the synthesis of this compound. The waste may contain unreacted starting materials or hazardous byproducts.

  • Physical and Chemical Properties: Note the physical state (solid, liquid), solubility, and any known stability data.

2. Hazard Evaluation:

  • In the absence of specific toxicity data, treat this compound as a potentially hazardous substance. Assume it may be toxic, flammable, reactive, and/or an environmental hazard.

  • Consult with your institution's Environmental Health and Safety (EHS) department. They can provide expert guidance on waste characterization and disposal procedures.

A structured approach to data collection is crucial. The following table can be used to summarize the known and inferred properties of this compound.

Property Information for this compound
Chemical Name/Identifier This compound
CAS Number Not available.
Molecular Formula [Researcher to input]
Molecular Weight [Researcher to input]
Physical State [Researcher to input (e.g., Solid, Liquid, Oil)]
Solubility [Researcher to input (e.g., Soluble in DMSO, insoluble in water)]
Known/Suspected Hazards Based on structural analysis, assume potential for toxicity and environmental harm. Treat as a hazardous chemical waste.
Incompatible Materials Avoid mixing with strong oxidizing agents, strong acids, or bases unless the reactivity is known.[1]
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

II. Step-by-Step Disposal Procedure

Once the pre-disposal assessment is complete, follow these steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of research compounds).

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in the regular trash.

  • This compound waste should be segregated into a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and any solvents used. A glass or high-density polyethylene (B3416737) (HDPE) container is often a suitable choice.

3. Labeling of Waste Containers:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound (experimental compound)"

    • The major components and their approximate percentages (including any solvents).

    • The primary hazards (e.g., "Potentially Toxic," "Flammable Liquid" if in a flammable solvent).

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.[2]

  • The container must be kept closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all the information you have gathered about this compound.

  • Follow all institutional procedures for waste manifest and pickup.

III. Spill and Emergency Procedures

In the event of a spill, a cautious and prepared response is necessary.

1. Small Spills:

  • If a small amount of this compound is spilled, and you have been trained to handle such incidents, you may clean it up.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

  • Place the contaminated absorbent material in the hazardous waste container for this compound.

  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and dispose of the cleaning materials as hazardous waste.

2. Large Spills:

  • In the case of a large spill, or if you are unsure how to proceed:

    • Evacuate the immediate area.

    • Alert your colleagues and the laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound.

G start Start: Disposal of this compound gather_info Gather all available information on this compound (structure, synthesis, properties) start->gather_info assess_hazards Assess potential hazards (Assume hazardous in absence of data) gather_info->assess_hazards consult_ehs Consult with Institutional EHS Department assess_hazards->consult_ehs spill Spill Occurs assess_hazards->spill select_container Select a compatible and properly labeled hazardous waste container consult_ehs->select_container segregate_waste Segregate this compound waste (Do not mix with other waste streams) select_container->segregate_waste store_waste Store waste container in a designated satellite accumulation area segregate_waste->store_waste schedule_pickup Arrange for waste pickup with EHS store_waste->schedule_pickup end_disposal End: this compound disposed of safely schedule_pickup->end_disposal assess_spill Assess spill size and risk spill->assess_spill small_spill Small, manageable spill assess_spill->small_spill Small large_spill Large or unknown risk spill assess_spill->large_spill Large cleanup Clean up spill with appropriate PPE and materials small_spill->cleanup evacuate Evacuate area and call for emergency response large_spill->evacuate dispose_cleanup Dispose of cleanup materials as hazardous waste cleanup->dispose_cleanup dispose_cleanup->store_waste

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of novel compounds, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Logistical Information for Handling Iav-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Iav-IN-3, a potent anti-influenza A virus (IAV) agent.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling antiviral compounds and general laboratory chemicals of unknown toxicity.

Core Safety Principles

When handling this compound, it is essential to assume the compound is toxic and to take precautions to avoid exposure.[2] All work should be conducted in a designated area, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

The selection of PPE depends on the nature of the work being conducted. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Exposure Level Recommended PPE Optional Items
Low Exposure (e.g., handling sealed vials, preparing low-concentration solutions in a fume hood)NIOSH-approved particulate respirator (e.g., N95)Safety gogglesDisposable glovesWaterproof apron
Medium Exposure (e.g., preparing stock solutions, conducting in vitro experiments)NIOSH-approved particulate respirator (e.g., N95 or higher)Properly-fitted unvented or indirectly vented safety gogglesDisposable gloves (consider double-gloving)Fluid-resistant lab coat or coverallsFace shield over goggles and respiratorOuter work gloves to protect disposable gloves
High Exposure (e.g., handling large quantities of the compound, potential for aerosol generation)NIOSH-approved particulate respirator (e.g., N95 or greater)Fluid-resistant coverallsSafety gogglesBoot covers or bootsHead or hair coverDisposable gloves (double-gloving recommended)Waterproof apron over coveralls

This table is based on general recommendations for handling potentially hazardous materials and avian influenza A viruses.[3][4][5]

Operational Plan for Safe Handling

The following step-by-step guidance ensures the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • The storage area should be clearly labeled with the compound's identity and hazard information.

2. Preparation of Solutions:

  • All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood.

  • Wear appropriate PPE as outlined in the table above for medium to high exposure.

  • Use a calibrated balance to weigh the compound.

  • Slowly add the solvent to the compound to avoid splashing.

  • Ensure all containers are properly labeled with the compound name, concentration, solvent, and date of preparation.

3. Experimental Procedures:

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Avoid skin contact with the compound and solutions.[2]

  • Use mechanical pipetting aids; mouth pipetting is strictly prohibited.[7]

  • Keep containers with this compound closed when not in use.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations for chemical waste.[2]

Experimental Protocol: In Vitro Antiviral Assay

This protocol outlines a general method for assessing the in vitro antiviral activity of this compound against an influenza A virus strain.

1. Cell Culture and Virus Propagation:

  • Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Propagate a laboratory-adapted strain of influenza A virus (e.g., H1N1 or H3N2) in MDCK cells.

2. Cytotoxicity Assay:

  • Determine the 50% cytotoxic concentration (CC50) of this compound on MDCK cells using a standard cell viability assay (e.g., MTT or MTS assay).

3. Antiviral Activity Assay (Plaque Reduction Assay):

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in a serum-free medium containing trypsin.

  • Infect the confluent cell monolayers with a known amount of influenza A virus.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with a mixture of agarose (B213101) and the different concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50) of this compound, which is the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Workflow Diagram

G Safe Handling Workflow for this compound receiving Receiving and Storage ppe_donning Donning Appropriate PPE receiving->ppe_donning solution_prep Solution Preparation in Fume Hood ppe_donning->solution_prep experiment Conducting Experiment solution_prep->experiment incubation Incubation experiment->incubation decontamination Decontaminate Work Surfaces incubation->decontamination waste_segregation Segregate Hazardous Waste decontamination->waste_segregation ppe_doffing Doffing PPE waste_segregation->ppe_doffing disposal Proper Waste Disposal ppe_doffing->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.